1-Benzoyl-6-bromo-7-azaindole
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(6-bromopyrrolo[2,3-b]pyridin-1-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-12-7-6-10-8-9-17(13(10)16-12)14(18)11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNMLVATSZKHBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC3=C2N=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566958 | |
| Record name | (6-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143468-12-6 | |
| Record name | (6-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structure Elucidation of 1-Benzoyl-6-bromo-7-azaindole: A Multi-technique Approach to Unambiguous Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, prized as a bioisostere of both purine and indole systems, which grants it privileged access to a wide range of biological targets, particularly protein kinases.[1] Its derivatives are integral to numerous therapeutic candidates and approved drugs.[2][3][4][5] The synthesis of substituted 7-azaindoles, such as 1-Benzoyl-6-bromo-7-azaindole, introduces significant analytical challenges. The potential for isomeric products during N-acylation and regioselective halogenation necessitates a rigorous and systematic approach to structure elucidation.[6][7][8] This guide provides a detailed, field-proven workflow for the unambiguous structural confirmation of this compound, integrating mass spectrometry, a comprehensive suite of NMR experiments, and X-ray crystallography. The causality behind each analytical choice is explained, presenting a self-validating system for absolute structural integrity.
Introduction: The Significance and Challenge of a Substituted 7-Azaindole
The 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) is a bicyclic heterocycle that merges a pyridine ring (an electron-deficient system) with a pyrrole ring (an electron-rich system).[9] This electronic dichotomy governs its reactivity and its ability to form key hydrogen bond interactions within biological targets.[1][10]
The target molecule, this compound, incorporates two critical modifications:
-
N-Benzoylation: The attachment of a benzoyl group to the pyrrole nitrogen (N-1) is a common strategy to modulate the molecule's electronic properties and steric profile.[7][11]
-
C-6 Bromination: Halogenation of the azaindole core is a key step for introducing a handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the exploration of chemical space.[8][12] However, the regioselectivity of this step is not always absolute, making structural verification crucial.
The primary analytical challenge is to confirm, with unequivocal certainty, that the benzoyl group resides on N-1 and the bromine atom is positioned at C-6, ruling out other potential isomers. This guide details the logical and experimental progression to achieve this confirmation.
graph "1_Benzoyl_6_bromo_7_azaindole" {
layout=neato;
node [shape=plaintext];
edge [style=solid];
// Define atom positions
N1 [pos="0,1.2!", label="N"];
C2 [pos="1.2,1.2!", label="C"];
C3 [pos="1.2,0!", label="C"];
C3a [pos="0,0!", label="C"];
C7a [pos="-1.2,1.2!", label="C"];
N7 [pos="-2.4,0.6!", label="N"];
C6 [pos="-2.4,-0.6!", label="C"];
C5 [pos="-1.2,-1.2!", label="C"];
C4 [pos="0,-1.2!", label="C"];
H2 [pos="2.1,1.8!", label="H"];
H3 [pos="2.1,-0.3!", label="H"];
H5 [pos="-1.2,-2.1!", label="H"];
H4 [pos="0.5,-2.1!", label="H"];
Br [pos="-3.6,-1.2!", label="Br"];
C_CO [pos="0,2.4!", label="C"];
O_CO [pos="0.8,3.3!", label="O"];
C_Ph1 [pos="-1.2,3.0!", label="C"];
C_Ph2 [pos="-1.2,4.2!", label="C"];
C_Ph3 [pos="-2.4,4.8!", label="C"];
C_Ph4 [pos="-3.6,4.2!", label="C"];
C_Ph5 [pos="-3.6,3.0!", label="C"];
C_Ph6 [pos="-2.4,2.4!", label="C"];
// Draw bonds
N1 -- C2 [len=1.5];
C2 -- C3 [len=1.5];
C3 -- C3a [len=1.5];
C3a -- N1 [len=1.5];
C3a -- C4 [len=1.5];
C4 -- C5 [len=1.5];
C5 -- C6 [len=1.5];
C6 -- N7 [len=1.5];
N7 -- C7a [len=1.5];
C7a -- N1 [len=1.5];
C7a -- C3a [style=invis]; // for layout
// Double bonds
C2 -- C3 [style=double, len=1.5];
C4 -- C5 [style=invis];
C6 -- N7 [style=invis];
C7a -- N1 [style=invis];
// Substituents
C2 -- H2 [len=1.2];
C3 -- H3 [len=1.2];
C5 -- H5 [len=1.2];
C4 -- H4 [len=1.2];
C6 -- Br [len=1.5];
N1 -- C_CO [len=1.5];
C_CO -- O_CO [style=double, len=1.5];
C_CO -- C_Ph1 [len=1.5];
C_Ph1 -- C_Ph2 [len=1.5];
C_Ph2 -- C_Ph3 [len=1.5];
C_Ph3 -- C_Ph4 [len=1.5];
C_Ph4 -- C_Ph5 [len=1.5];
C_Ph5 -- C_Ph6 [len=1.5];
C_Ph6 -- C_Ph1 [len=1.5];
// Benzene ring double bonds
C_Ph1 -- C_Ph2 [style=double, len=1.5];
C_Ph3 -- C_Ph4 [style=double, len=1.5];
C_Ph5 -- C_Ph6 [style=double, len=1.5];
}
Caption: Logical workflow for structure elucidation.
Step 1: Mass Spectrometry - Elemental Composition and Halogen Confirmation
Expertise & Causality: The first step is to verify that the compound has the correct molecular formula. High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. Critically, for a halogenated compound, the isotopic distribution pattern is a powerful diagnostic tool. Bromine has two abundant stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. The presence of a single bromine atom will therefore generate a characteristic "doublet" for the molecular ion peak (M and M+2) with nearly identical intensities, providing immediate and definitive evidence of bromination.[13]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the purified compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) equipped with an Electrospray Ionization (ESI) source.
-
Acquisition: Acquire the spectrum in positive ion mode. ESI is a soft ionization technique that will typically yield the protonated molecular ion, [M+H]⁺.
-
Data Analysis:
-
Accurate Mass: Locate the ion cluster corresponding to [M+H]⁺. For C₁₄H₉BrN₂O (MW: 301.14), the expected m/z will be ~302 and ~304.
-
Isotopic Pattern: Verify that the peaks at [M+H]⁺ and [(M+2)+H]⁺ have an intensity ratio of approximately 1:1.
-
Formula Confirmation: Use the instrument's software to calculate the elemental formula from the measured accurate mass. The mass error should be less than 5 ppm.
Trustworthiness: The combination of an accurate mass measurement confirming the elemental formula and the unmistakable 1:1 isotopic signature for bromine provides a high-confidence, self-validating starting point for the rest of the elucidation process.
Step 2: NMR Spectroscopy - The Architectural Blueprint
Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[14][15][16] A suite of 1D and 2D NMR experiments is required to build the molecular structure piece by piece, assigning every proton and carbon and then using through-bond correlations to link them together. The key is to use Heteronuclear Multiple Bond Correlation (HMBC) to establish long-range (2- and 3-bond) connections, which are essential for placing the substituents correctly.[17]
Experimental Protocols: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[18][19]
-
Acquisition: Collect the following spectra on a high-field NMR spectrometer (≥400 MHz):
-
¹H NMR
-
¹³C NMR
-
2D COSY (¹H-¹H Correlation Spectroscopy)
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
Data Interpretation: A Step-by-Step Analysis
-
¹H NMR Analysis:
-
Benzoyl Group: Expect complex multiplets between δ 7.4-8.0 ppm integrating to 5 protons.
-
Azaindole Core: Look for four distinct aromatic protons. Based on known data for 7-azaindoles, expect a doublet for H-2 and a doublet for H-3 (coupled to each other), and two doublets for H-4 and H-5 (coupled to each other). The absence of a signal for H-6 is a key piece of evidence. The N-acylation will shift the pyrrole protons (H-2, H-3) downfield.[18][20]
-
¹³C NMR Analysis:
-
Count the signals to confirm 14 unique carbons.
-
Carbonyl Carbon: A low-intensity signal around δ 165-170 ppm corresponds to the benzoyl C=O.
-
C-Br Carbon: The carbon directly attached to bromine (C-6) will be significantly shielded compared to its unsubstituted counterpart and will appear at a characteristic chemical shift.
-
Other aromatic carbons will appear in the δ 110-150 ppm region.
-
2D NMR Correlation Analysis (HSQC & COSY):
-
Use the HSQC spectrum to unambiguously link each proton signal to its directly attached carbon signal.
-
Use the COSY spectrum to confirm the ¹H-¹H spin systems. This will clearly show the H-2/H-3 coupling and the H-4/H-5 coupling, confirming these adjacent proton pairs.
-
2D HMBC Analysis - The Decisive Experiment:
-
Confirming N-1 Benzoylation: The most critical correlation is a 3-bond coupling from the pyrrole protons (H-2 and/or H-3) to the benzoyl carbonyl carbon (~170 ppm). This proves the benzoyl group is attached to the pyrrole nitrogen (N-1) and not elsewhere. A correlation from the ortho-protons of the benzoyl ring to this same carbonyl carbon further solidifies this assignment.
-
Confirming C-6 Bromination: Look for a 3-bond correlation from proton H-5 to the carbon that has no attached proton, C-6. Additionally, a 2-bond correlation from H-5 to C-6 should be visible. The absence of a proton on C-6 (from ¹H and HSQC data) combined with these HMBC correlations to it provides definitive proof of the bromine's location.
Trustworthiness: The interlocking web of correlations from the full NMR dataset provides a self-consistent and definitive map of the molecule's covalent framework. The HMBC experiment, in particular, acts as a logical validator, bridging non-adjacent fragments of the molecule to confirm the placement of the substituents.
Table 1: Predicted NMR Data for this compound (in CDCl₃)
| Position | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) | Key HMBC Correlations |
| :--- | :--- | :--- | :--- |
| 2 | ~7.6 (d, J ≈ 3.5) | ~128 | C3, C3a, C7a, C=O |
| 3 | ~6.6 (d, J ≈ 3.5) | ~110 | C2, C3a, C=O |
| 3a | - | ~145 | H2, H3, H4, H5 |
| 4 | ~7.9 (d, J ≈ 5.5) | ~130 | C3a, C5, C6 |
| 5 | ~7.2 (d, J ≈ 5.5) | ~118 | C3a, C4, C6, C7a |
| 6 | - | ~115 | H4, H5 |
| 7a | - | ~150 | H2, H5 |
| C=O | - | ~168 | H2, H3, H-ortho |
| Ph-ortho | ~7.8 (m) | ~129 | C=O, C-ipso, C-meta |
| Ph-meta | ~7.5 (m) | ~130 | C-ortho, C-para |
| Ph-para | ~7.6 (m) | ~134 | C-meta |
| Ph-ipso | - | ~135 | H-ortho |
Note: Chemical shifts are estimates and can vary based on solvent and concentration.
Step 3: X-ray Crystallography - The Ultimate Confirmation
Expertise & Causality: While the combination of MS and NMR provides a structure beyond a reasonable doubt, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[21] It generates a three-dimensional model of the molecule as it exists in the crystal lattice, directly visualizing the atomic positions and confirming connectivity.[10][22] Obtaining a publication-quality crystal structure is considered the gold standard for structural proof in chemical research.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: This is the most challenging and empirical step. The purified compound must be induced to form high-quality single crystals. Common techniques include:
-
Slow evaporation of a solution (e.g., from ethyl acetate or dichloromethane).
-
Vapor diffusion (e.g., diffusing a poor solvent like hexane into a solution of the compound in a good solvent like ethyl acetate).
-
Slow cooling of a saturated solution.
-
Data Collection: A suitable crystal is selected, mounted on a diffractometer, and irradiated with X-rays. The resulting diffraction pattern is collected.
-
Structure Solution & Refinement: The diffraction data is processed using specialized software to solve the phase problem and generate an electron density map. An atomic model is built into this map and refined to give the final structure.
Trustworthiness: An X-ray crystal structure is a direct observation of the molecule's atomic arrangement. It provides definitive, irrefutable evidence of the placement of the benzoyl and bromo substituents, leaving no room for ambiguity.[23]
Conclusion
The structural elucidation of this compound is a paradigmatic case for modern analytical chemistry in drug discovery. It demonstrates that while synthesis creates the molecule, a rigorous, multi-technique analytical workflow is required to truly know it. By logically progressing from mass spectrometry to a comprehensive NMR analysis, the elemental composition and atomic connectivity can be confidently established. For ultimate confirmation, X-ray crystallography provides the final, incontrovertible proof. This systematic, self-validating approach ensures the foundational integrity of the molecules that advance into further development, a non-negotiable requirement for researchers, scientists, and drug development professionals.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. hyphadiscovery.com [hyphadiscovery.com]
- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 17. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. rsc.org [rsc.org]
- 20. 7-Azaindole (271-63-6) 1H NMR spectrum [chemicalbook.com]
- 21. publications.iupac.org [publications.iupac.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzoyl-6-bromo-7-azaindole
Introduction: The Strategic Importance of 1-Benzoyl-6-bromo-7-azaindole in Drug Discovery
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone in the design of numerous therapeutic agents, most notably in oncology and neurology.[1] Its structural resemblance to purines and indoles allows it to function as a bioisostere, interacting with biological targets of interest. The introduction of a bromine atom at the 6-position and a benzoyl group at the 1-position of the 7-azaindole core, yielding this compound, creates a unique molecular entity with modulated electronic and steric properties. This strategic functionalization can significantly influence the compound's binding affinity, selectivity, and pharmacokinetic profile.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. As a key intermediate in the synthesis of complex, biologically active molecules, a thorough understanding of its characteristics is paramount for researchers in drug development.[1] This document is structured to provide not only the known and predicted properties of this compound but also to offer detailed, field-proven methodologies for their experimental determination. The causality behind each experimental choice is explained to empower researchers to apply these principles to other novel compounds.
Molecular and Structural Attributes
This compound possesses a molecular formula of C₁₄H₉BrN₂O and a molecular weight of 301.14 g/mol .[1][2] The core of the molecule is the 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) bicyclic system. The benzoyl group attached to the pyrrolic nitrogen (N1) introduces a significant steric and electronic perturbation, influencing the planarity and electron density of the ring system. The bromine atom at the C6 position of the pyridine ring further modifies the molecule's electronic landscape and provides a handle for further synthetic transformations, such as cross-coupling reactions.
Caption: 2D representation of this compound.
Predicted and Known Physicochemical Properties
| Property | Predicted/Known Value | Comments and Rationale |
| Molecular Formula | C₁₄H₉BrN₂O | Confirmed by multiple sources.[1][2] |
| Molecular Weight | 301.14 g/mol | Confirmed by multiple sources.[1][2] |
| Appearance | White to yellow solid | Reported by chemical suppliers.[1] |
| Melting Point (°C) | Not available (N/A) | The precursor, 6-bromo-7-azaindole, has a melting point of 192-195 °C. The addition of the benzoyl group would be expected to significantly alter this. For context, Vemurafenib, a more complex 7-azaindole derivative, has a high melting point of ~272 °C.[3][4] |
| Boiling Point (°C) | 363.9 ± 35.0 (Predicted) | This is a predicted value and should be treated with caution as decomposition may occur at such high temperatures.[2] |
| Aqueous Solubility | Expected to be very low | The parent 7-azaindole has some water solubility, but the large, hydrophobic benzoyl group and the bromine atom would drastically decrease it. Vemurafenib is practically insoluble in water (<1 mg/mL).[4] |
| Lipophilicity (logP) | Expected to be high | The benzoyl group significantly increases the lipophilicity. For comparison, Vemurafenib has a logP of 5.1.[4] A high logP is indicative of poor aqueous solubility but potentially good membrane permeability. |
| pKa | Expected to be weakly acidic | The N-H of the pyrrole ring in the parent 7-azaindole is acidic. However, in the title compound, this proton is replaced by the benzoyl group. The most basic site is the pyridine nitrogen (N7). The pKa of 7-azaindole is reported to be acidic (calculated at 3.67), making it the most acidic of the azaindole isomers.[5] The electron-withdrawing benzoyl group on N1 would likely further decrease the basicity of the N7 nitrogen. |
| Storage Conditions | 2-8 °C, sealed in dry conditions | Recommended by suppliers to prevent degradation.[2] |
Experimental Protocols for Physicochemical Characterization
The following section details the standard, validated protocols for determining the key physicochemical properties of this compound.
Determination of Melting Point
Rationale: The melting point is a crucial indicator of purity. A sharp melting range is characteristic of a pure crystalline solid. This is often the first analytical test performed on a newly synthesized compound.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination
Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can hinder absorption from the gastrointestinal tract.
Methodology: Shake-Flask Method (Thermodynamic Solubility)
-
Sample Preparation: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed vial.
-
Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature (typically 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a 0.22 µm filter or centrifuged at high speed to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.
Lipophilicity (logP) Determination
Rationale: The partition coefficient (logP) between octanol and water is a measure of a compound's lipophilicity. It influences membrane permeability, plasma protein binding, and metabolic clearance.
Methodology: Shake-Flask Method
-
Solvent Preparation: 1-Octanol and water (or pH 7.4 buffer) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in the octanol phase. This is then mixed with an equal volume of the aqueous phase in a sealed vial.
-
Equilibration: The mixture is agitated for several hours to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The vial is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined by HPLC-UV.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: logP = log ([Compound]_octanol / [Compound]_aqueous)
Caption: Workflow for Experimental logP Determination.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming its connectivity and stereochemistry.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 7-azaindole core and the benzoyl group. The protons on the pyridine ring (positions 4 and 5) and the pyrrole ring (positions 2 and 3) will appear as doublets or multiplets. The five protons of the benzoyl group will likely appear in the range of 7.4-8.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will show 14 distinct signals corresponding to the 14 carbon atoms in the molecule. The carbonyl carbon of the benzoyl group will be a key downfield signal (typically >165 ppm). The carbon atom attached to the bromine (C6) will also have a characteristic chemical shift.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). Integration of ¹H signals and analysis of coupling constants will help in assigning the signals to specific protons.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Absorptions:
-
C=O stretch (amide): A strong absorption band is expected around 1680-1650 cm⁻¹ for the benzoyl group's carbonyl.
-
C=C and C=N stretches: Aromatic ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.
-
C-Br stretch: A weak to medium absorption is expected in the fingerprint region, typically below 800 cm⁻¹.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty crystal is subtracted.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the exact molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Expected Results:
-
Molecular Ion Peak ([M]⁺): In high-resolution mass spectrometry (HRMS), the molecular ion will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), with two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 300 and 302 for the [M]⁺ ion). The exact mass measurement will confirm the molecular formula C₁₄H₉BrN₂O.
-
Fragmentation: Common fragmentation pathways would include the loss of the benzoyl group (C₆H₅CO, 105 Da) or the bromine atom.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).
-
Data Acquisition: The solution is infused into the ESI source of a mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument for high resolution).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.
Proposed Synthetic Route
A plausible synthesis of this compound would start from commercially available 6-bromo-7-azaindole.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Vemurafenib | C23H18ClF2N3O3S | CID 42611257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Benzoyl-6-bromo-7-azaindole: A Key Intermediate in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-Benzoyl-6-bromo-7-azaindole, a heterocyclic building block of significant interest in medicinal chemistry. The document delves into its core chemical and physical properties, provides a detailed synthesis protocol, and explores its applications as a crucial intermediate in the development of novel therapeutics, particularly in the fields of oncology and neurological disorders. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this versatile compound.
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the purine and indole structures, which are ubiquitous in biological systems. The introduction of a nitrogen atom into the benzene ring of the indole structure imparts unique physicochemical properties, including modulated hydrogen bonding capabilities, enhanced solubility, and altered metabolic stability, making it a valuable component in the design of targeted therapeutics.[1][2] Specifically, this compound serves as a strategically functionalized intermediate, where the benzoyl group acts as a protecting group for the pyrrole nitrogen, and the bromine atom provides a reactive handle for further molecular elaboration through various cross-coupling reactions.[3] This strategic functionalization makes it an invaluable precursor in the synthesis of complex, biologically active molecules.[3]
Core Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthetic chemistry and drug design.
Chemical and Physical Data
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 143468-12-6 | [3][4] |
| Molecular Formula | C₁₄H₉BrN₂O | [3][4] |
| Molecular Weight | 301.14 g/mol | [3][4] |
| Appearance | White to yellow solid | [3] |
| Storage | 2-8°C | [3] |
Note: Specific quantitative data such as melting point and solubility are not consistently reported in publicly available literature, indicating the need for empirical determination in a laboratory setting.
Spectroscopic and Analytical Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the 7-azaindole core and the benzoyl group. The protons on the pyridine and pyrrole rings would appear in the aromatic region, with their chemical shifts and coupling constants influenced by the bromine and benzoyl substituents.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the 7-azaindole skeleton and the benzoyl moiety. The carbon atom attached to the bromine will exhibit a characteristic chemical shift.
-
Infrared (IR) Spectroscopy: The IR spectrum should feature a strong absorption band corresponding to the carbonyl (C=O) stretching of the benzoyl group, typically in the range of 1650-1700 cm⁻¹. Other characteristic peaks would include C-N and C-Br stretching vibrations. A commercial supplier indicates that the infrared spectrum conforms to the structure.[3]
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M and M+2 in approximately a 1:1 ratio).
Synthesis and Reaction Mechanisms
The synthesis of this compound is typically achieved through the N-benzoylation of its precursor, 6-bromo-7-azaindole. This reaction is a standard procedure in organic synthesis, offering a reliable method for protecting the pyrrole nitrogen, thereby enabling selective functionalization at other positions of the azaindole core.
Experimental Protocol: N-Benzoylation of 6-bromo-7-azaindole
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
6-bromo-7-azaindole
-
Benzoyl chloride
-
A suitable base (e.g., triethylamine, pyridine, or sodium hydride)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromo-7-azaindole in the chosen anhydrous aprotic solvent.
-
Addition of Base: Cool the solution to 0°C using an ice bath and add the base dropwise. If using sodium hydride, add it portion-wise.
-
Addition of Benzoyl Chloride: Slowly add benzoyl chloride to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the organic solvent used for the reaction. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvents: Essential to prevent the hydrolysis of benzoyl chloride and any strong base used.
-
Low-Temperature Addition: Controls the exothermicity of the acylation reaction.
-
Aqueous Work-up: Neutralizes any excess acid and removes water-soluble byproducts.
-
Chromatographic Purification: Ensures the isolation of the pure product from any unreacted starting materials or side products.
Deprotection of the Benzoyl Group
The benzoyl group can be readily removed to regenerate the N-H of the 7-azaindole. A common method involves basic hydrolysis, for instance, by stirring the compound in a solution of sodium hydroxide in methanol.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable intermediate in the synthesis of a wide array of biologically active compounds, particularly kinase inhibitors for cancer therapy.[5] The 7-azaindole scaffold is known to form key hydrogen bonding interactions with the hinge region of many kinases. The bromine atom at the 6-position serves as a versatile handle for introducing various substituents through palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, allowing for the exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.[6]
Role as a Precursor to Kinase Inhibitors
The development of numerous kinase inhibitors has utilized the 7-azaindole framework. While specific examples detailing the direct use of this compound are often proprietary, its logical application would be in multi-step syntheses where the benzoyl group protects the pyrrole nitrogen during modifications at the 6-position. Following a cross-coupling reaction at the C6-bromo position, the benzoyl group can be removed to yield a key intermediate for further elaboration or the final active pharmaceutical ingredient.
Signaling Pathways and Therapeutic Targets
Derivatives of 7-azaindole have been investigated as inhibitors of a multitude of kinases involved in cancer cell proliferation and survival signaling pathways. These include, but are not limited to:
-
BRAF Kinase: Vemurafenib, a BRAF inhibitor approved for the treatment of melanoma, features a 7-azaindole core.
-
Receptor Tyrosine Kinases (RTKs): The 7-azaindole scaffold is present in inhibitors of various RTKs implicated in tumorigenesis.[1]
-
Other Serine/Threonine and Tyrosine Kinases: The versatility of the 7-azaindole moiety allows for its incorporation into inhibitors targeting a broad spectrum of kinases.[5]
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3]
Conclusion
This compound is a strategically designed and highly valuable intermediate for the synthesis of complex heterocyclic compounds. Its pre-functionalized structure, with a protected pyrrole nitrogen and a reactive bromine handle, makes it an ideal starting material for the construction of diverse molecular libraries, particularly for the discovery of novel kinase inhibitors. The principles and protocols outlined in this guide are intended to provide researchers with the foundational knowledge and practical insights necessary to effectively utilize this compound in their drug discovery and development endeavors.
References
synthesis and characterization of 1-Benzoyl-6-bromo-7-azaindole
An In-depth Technical Guide to the Synthesis and Characterization of 1-Benzoyl-6-bromo-7-azaindole
Foreword: The Strategic Value of Functionalized Azaindoles
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for the natural indole ring system.[1] Its incorporation into drug candidates can modulate physicochemical properties, enhance binding affinity to biological targets, and open new avenues for intellectual property. As a core component of several approved anti-cancer agents, the 7-azaindole framework is of significant interest to drug development professionals.[2]
This guide provides a comprehensive, field-proven methodology for the synthesis and characterization of This compound (CAS No. 143468-12-6), a key building block used in the development of novel therapeutics, particularly in oncology and neuroscience.[3] The strategic placement of a bromine atom at the C6-position and a benzoyl protecting group on the pyrrole nitrogen creates a stable, yet highly versatile intermediate, primed for further elaboration through modern synthetic techniques like palladium-catalyzed cross-coupling reactions.[4] We will move beyond a simple recitation of steps to explore the chemical rationale, process validation, and troubleshooting strategies essential for reproducible, high-purity synthesis.
Section 1: Synthetic Strategy and Retrosynthetic Analysis
The synthesis of this compound is most efficiently approached via a two-step sequence starting from the parent 7-azaindole heterocycle. The logic is to first install the less reactive functional group (the C6-bromo substituent) via electrophilic aromatic substitution, followed by protection of the nucleophilic pyrrole nitrogen.
Causality of the Synthetic Design:
-
Bromination First: Directing bromination onto the pyridine ring of the 7-azaindole core is the critical first step. Performing N-acylation first would deactivate the entire ring system towards electrophilic substitution, making subsequent bromination significantly more challenging.
-
N-Benzoylation Second: The introduction of the benzoyl group serves two primary purposes:
-
Protection: It protects the N-H proton, preventing unwanted side reactions in subsequent synthetic steps (e.g., deprotonation by organometallic reagents).
-
Modulation of Reactivity: As an electron-withdrawing group, it modifies the electronic properties of the azaindole core, which can be leveraged in downstream applications.
-
The retrosynthetic pathway is illustrated below.
References
The 6-Bromo-7-Azaindole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 7-azaindole nucleus has garnered significant attention in medicinal chemistry, serving as a versatile scaffold for the development of potent and selective therapeutic agents.[1][2][3][4] Its structural resemblance to the purine core of ATP allows for effective mimicry and interaction with the hinge region of various kinases, making it a "privileged structure" in kinase inhibitor design.[3] The introduction of a bromine atom at the 6-position of this scaffold offers a unique vector for synthetic elaboration and can significantly influence the compound's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the biological activities of 6-bromo-7-azaindole derivatives, with a particular focus on their potential as kinase inhibitors for anti-inflammatory and anticancer applications. We will delve into the mechanistic rationale behind their activity, present detailed experimental protocols for their evaluation, and discuss the structure-activity relationships that govern their potency and selectivity.
The 7-Azaindole Scaffold: A Foundation for Kinase Inhibition
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a bioisostere of indole and purine, and its derivatives have demonstrated a wide array of biological activities, including analgesic, hypotensive, anti-inflammatory, and anticancer effects.[1][5] A key feature of the 7-azaindole scaffold is its ability to act as both a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7), enabling a bidentate hydrogen bonding interaction with the hinge region of many protein kinases. This interaction is crucial for anchoring the inhibitor in the ATP-binding pocket and is a hallmark of many successful kinase inhibitors.[3]
The bromine substituent at the 6-position of the 7-azaindole ring serves multiple purposes in drug design. It can act as a handle for further synthetic modifications through cross-coupling reactions, allowing for the introduction of diverse chemical moieties to explore the surrounding binding pocket of the target protein. Furthermore, the electron-withdrawing nature and lipophilicity of the bromine atom can modulate the compound's ADME (absorption, distribution, metabolism, and excretion) properties and its binding affinity.
Biological Activities of 6-Bromo-7-Azaindole Derivatives
While extensive research has been conducted on various substituted 7-azaindoles, the specific biological profile of 6-bromo-7-azaindole derivatives is an emerging area of investigation. Based on the broader class of 7-azaindoles and related bromo-heterocycles, two primary therapeutic areas of interest for this scaffold are inflammation and oncology.
Anti-inflammatory Activity via p38 MAPK Inhibition
Mechanism of Action:
The p38 mitogen-activated protein kinase (MAPK) is a key enzyme in the cellular signaling cascade that responds to inflammatory cytokines and environmental stress.[6] Specifically, the p38α isoform plays a central role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[6] Inhibition of p38 MAPK is therefore a promising strategy for the treatment of chronic inflammatory diseases.
6-Bromo-7-azaindole derivatives are hypothesized to act as ATP-competitive inhibitors of p38 MAPK. The 7-azaindole core is expected to form the characteristic hydrogen bonds with the kinase hinge region, while the 6-bromo substituent and other modifications at the C2 and C3 positions can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
Signaling Pathway: p38 MAPK and Inflammatory Cytokine Production
References
- 1. pjps.pk [pjps.pk]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. archives.ijper.org [archives.ijper.org]
- 6. benchchem.com [benchchem.com]
A Technical Guide to the Spectroscopic Characterization of 1-Benzoyl-6-bromo-7-azaindole
This guide provides an in-depth exploration of the spectroscopic techniques and data integral to the structural elucidation and quality control of 1-Benzoyl-6-bromo-7-azaindole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key intermediate, its unambiguous characterization is paramount for the synthesis of biologically active molecules. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, field-proven insights into its spectroscopic analysis.
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors due to its ability to form key hydrogen bonding interactions with protein targets. The introduction of a benzoyl group at the N1 position and a bromine atom at the C6 position modifies the electronic and steric properties of the parent molecule, influencing its reactivity and potential biological activity. Accurate spectroscopic analysis is therefore non-negotiable for confirming the successful synthesis and purity of this specific derivative.
The Strategic Importance of Spectroscopic Analysis
The synthesis of complex organic molecules like this compound involves multi-step processes where the potential for side-reactions and impurities is ever-present. Spectroscopic methods provide a non-destructive and highly informative means of verifying the molecular structure at each stage. The core techniques employed—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—each offer a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides a count of the number of unique carbon atoms.
-
Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution measurements. Fragmentation patterns observed in the mass spectrum can offer further structural clues.
-
Infrared (IR) Spectroscopy identifies the functional groups present in the molecule by detecting the vibrations of chemical bonds.
The synergy of these techniques allows for a comprehensive and confident structural assignment.
Predicted Spectroscopic Data for this compound
Molecular Structure and Numbering
For clarity in the following sections, the standard IUPAC numbering for the 7-azaindole ring system is used.
Caption: Structure and numbering of this compound.
¹H NMR Spectroscopy (Predicted, 500 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show signals corresponding to the protons on the azaindole core and the benzoyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.4 - 8.2 | d | 1H | H4 | The pyridine ring proton adjacent to the nitrogen (N7) is expected to be significantly deshielded. |
| ~7.8 - 7.6 | m | 2H | H2', H6' (ortho-Ph) | Protons on the benzoyl ring ortho to the carbonyl group are deshielded. |
| ~7.6 - 7.4 | m | 3H | H3', H4', H5' (meta, para-Ph) | Protons on the benzoyl ring meta and para to the carbonyl group. |
| ~7.3 | d | 1H | H5 | Pyridine ring proton. |
| ~7.2 | d | 1H | H2 | Pyrrole ring proton, deshielded by the adjacent nitrogen (N1) and the benzoyl group. |
| ~6.6 | d | 1H | H3 | Pyrrole ring proton. |
d = doublet, m = multiplet
¹³C NMR Spectroscopy (Predicted, 125 MHz, CDCl₃)
The ¹³C NMR spectrum will show signals for all 14 carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C=O | Carbonyl carbon of the benzoyl group. |
| ~148 | C7a | Quaternary carbon at the fusion of the two rings, adjacent to N7. |
| ~145 | C4 | Pyridine ring carbon, deshielded by N7. |
| ~135 | C1' (ipso-Ph) | Quaternary carbon of the phenyl ring attached to the carbonyl. |
| ~132 | C4' (para-Ph) | Phenyl ring carbon. |
| ~130 | C2 | Pyrrole ring carbon, deshielded by N1. |
| ~129 | C2', C6' (ortho-Ph) | Phenyl ring carbons. |
| ~128 | C3', C5' (meta-Ph) | Phenyl ring carbons. |
| ~122 | C5 | Pyridine ring carbon. |
| ~118 | C3a | Quaternary carbon at the fusion of the two rings. |
| ~115 | C6 | Carbon bearing the bromine atom, deshielded by the halogen. |
| ~108 | C3 | Pyrrole ring carbon. |
Mass Spectrometry (Predicted, ESI+)
Mass spectrometry will confirm the molecular weight of the compound.
| m/z | Ion |
| 301.0, 303.0 | [M+H]⁺ |
| 323.0, 325.0 | [M+Na]⁺ |
The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Infrared (IR) Spectroscopy (Predicted, KBr pellet)
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3100-3000 | C-H (aromatic) | Stretching |
| ~1680 | C=O (amide) | Stretching |
| ~1600, 1450 | C=C (aromatic) | Stretching |
| ~1350 | C-N | Stretching |
| ~750, 690 | C-H (aromatic) | Out-of-plane bending (monosubstituted benzene) |
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for this compound. These protocols are based on standard practices for small molecule characterization.
Sample Preparation
A high-purity sample of this compound, synthesized and purified by column chromatography or recrystallization, is required. The absence of residual solvents should be confirmed by ¹H NMR.
NMR Spectroscopy Workflow
Caption: Workflow for NMR data acquisition and analysis.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift axis using the TMS signal (0.00 ppm) or the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with data from related compounds.
-
Mass Spectrometry Workflow
Caption: Workflow for Mass Spectrometry data acquisition and analysis.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set up the electrospray ionization (ESI) source in positive ion mode.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate and temperature) to maximize the signal of the ion of interest.
-
Acquire the mass spectrum over an appropriate m/z range.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule ([M+H]⁺).
-
Confirm the presence of the characteristic isotopic pattern for a monobrominated compound.
-
If fragmentation is observed, analyze the fragment ions to gain further structural information.
-
Infrared Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Conclusion
The structural confirmation of this compound is a critical step in its utilization for further synthetic applications in drug discovery. A multi-technique spectroscopic approach, combining NMR, MS, and IR, is essential for unambiguous characterization. This guide has provided a framework for understanding and obtaining the necessary spectroscopic data, grounded in established scientific principles and methodologies. By following these protocols and principles of data interpretation, researchers can ensure the identity and purity of their material, thereby maintaining the integrity of their scientific endeavors.
1-Benzoyl-6-bromo-7-azaindole NMR and mass spectrometry analysis
An In-depth Technical Guide to the Spectroscopic Analysis of 1-Benzoyl-6-bromo-7-azaindole
Introduction: The Significance of the Azaindole Scaffold
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its role as a bioisostere of both indole and purine systems. This unique heterocyclic framework is a cornerstone in the design of numerous biologically active compounds, most notably as a hinge-binding motif in a multitude of kinase inhibitors.[1][2] The pyridine nitrogen atom and the pyrrole NH group of the 7-azaindole core can form critical bidentate hydrogen bonds with the kinase hinge region, a feature exploited in the development of targeted therapeutics for diseases ranging from cancer to inflammatory disorders.[1][3][4]
This guide focuses on the comprehensive analytical characterization of a specific derivative, This compound . The introduction of substituents to the core scaffold is a key strategy in drug discovery for modulating potency, selectivity, and pharmacokinetic properties. In this molecule:
-
The N-benzoyl group serves not only as a common protecting group in synthesis but also significantly alters the electronic landscape of the pyrrole ring, influencing its reactivity and spectroscopic properties.
-
The C-6 bromo substituent is of particular strategic importance. It provides a versatile chemical handle for further synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the construction of diverse compound libraries.[2][5] Furthermore, the unique isotopic signature of bromine provides a definitive marker in mass spectrometry, greatly aiding in structural confirmation.
The purpose of this document is to serve as an in-depth technical guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and interpret the resulting data to achieve unambiguous structural elucidation.
Molecular Structure and Key Spectroscopic Features
The foundational step in any analytical endeavor is a clear understanding of the molecule's structure. The atom numbering convention used throughout this guide is presented below.
Caption: Structure of this compound with atom numbering.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Expertise & Experience: Why NMR is the Gold Standard
NMR spectroscopy is the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution. Its strength lies in its ability to probe the precise chemical environment of individual nuclei (primarily ¹H and ¹³C). By analyzing chemical shifts, spin-spin couplings, and through-space/through-bond correlations, we can piece together the complete molecular puzzle, including the carbon-hydrogen framework, atom connectivity, and substituent placement.[6] For a multi-ring, substituted heterocycle like this compound, NMR is indispensable for confirming the correct isomer and substitution pattern.
Experimental Protocol: NMR Data Acquisition and Processing
A robust and reproducible protocol is the bedrock of trustworthy data. The following steps outline a standard procedure for acquiring high-quality NMR data.
Caption: Standard experimental workflow for NMR analysis.
Step-by-Step Methodology
1. Sample Preparation:
-
Rationale: Proper sample preparation is critical for obtaining high-resolution spectra. The choice of solvent is dictated by sample solubility and the need to avoid overlapping solvent signals with analyte peaks. CDCl₃ is a common first choice, while DMSO-d₆ is an excellent alternative for less soluble compounds.[7]
-
Procedure:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Gently vortex the vial to ensure the sample is fully dissolved.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
2. Data Acquisition:
-
Rationale: The parameters chosen are a balance between obtaining good signal-to-noise and minimizing experiment time. A relaxation delay (D1) is crucial for quantitative integration in ¹H NMR.[7]
-
Typical Parameters (400 MHz Spectrometer):
-
¹H NMR: Use a standard single-pulse experiment (e.g., Bruker 'zg30'). Set the number of scans to 16, acquisition time to ~4 seconds, and relaxation delay to 2 seconds.
-
¹³C NMR: Use a proton-decoupled pulse program (e.g., Bruker 'zgpg30'). A higher number of scans (e.g., 1024) is required due to the low natural abundance of ¹³C.
-
2D NMR: Employ standard, gradient-selected pulse programs for COSY, HSQC, and HMBC experiments.
-
3. Data Processing:
-
Rationale: Raw NMR data (the Free Induction Decay or FID) must be mathematically processed to generate the familiar frequency-domain spectrum. Correct phasing and baseline correction are essential for accurate integration and peak analysis.[7]
-
Procedure:
-
Apply an exponential window function (e.g., line broadening of 0.3 Hz) to the FID to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT).
-
Manually adjust the zero-order and first-order phase to ensure all peaks have a pure, positive absorption lineshape.
-
Apply an automatic baseline correction algorithm.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).[8]
-
Data Interpretation and Structural Verification
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides a wealth of information. The chemical shift of each proton is dictated by its electronic environment. The electron-withdrawing benzoyl group and the electronegative nitrogen and bromine atoms will shift nearby protons downfield (to higher ppm values).
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Proton Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~7.5 - 7.7 | Doublet (d) | J_H2-H3 ≈ 3.5 - 4.0 | Pyrrole ring proton, adjacent to N1-benzoyl group. |
| H-3 | ~6.6 - 6.8 | Doublet (d) | J_H3-H2 ≈ 3.5 - 4.0 | Pyrrole ring proton, coupled to H-2. |
| H-4 | ~8.2 - 8.4 | Doublet (d) | J_H4-H5 ≈ 7.5 - 8.0 | Pyridine ring proton, ortho to N7, deshielded. |
| H-5 | ~7.3 - 7.5 | Doublet (d) | J_H5-H4 ≈ 7.5 - 8.0 | Pyridine ring proton, coupled to H-4. |
| H-2', H-6' (ortho) | ~7.8 - 8.0 | Doublet (d) or Multiplet (m) | J ≈ 7.0 - 8.0 | Benzoyl protons, ortho to the electron-withdrawing carbonyl. |
| H-3', H-5' (meta) | ~7.5 - 7.7 | Triplet (t) or Multiplet (m) | J ≈ 7.0 - 8.0 | Benzoyl protons, meta to the carbonyl. |
| H-4' (para) | ~7.6 - 7.8 | Triplet (t) or Multiplet (m) | J ≈ 7.0 - 8.0 | Benzoyl proton, para to the carbonyl. |
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the carbon backbone of the molecule. The carbonyl carbon is highly deshielded and appears far downfield.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 101 MHz)
| Carbon Position | Predicted δ (ppm) | Rationale |
| C=O (Benzoyl) | ~168 - 172 | Carbonyl carbon, highly deshielded. |
| C-1' (ipso) | ~135 - 138 | Benzoyl carbon attached to the carbonyl. |
| C-2', C-6' (ortho) | ~129 - 131 | Aromatic carbons. |
| C-3', C-5' (meta) | ~128 - 130 | Aromatic carbons. |
| C-4' (para) | ~133 - 135 | Aromatic carbon. |
| C-2 | ~125 - 128 | Pyrrole ring carbon. |
| C-3 | ~108 - 112 | Pyrrole ring carbon, shielded. |
| C-3a | ~128 - 132 | Bridgehead carbon. |
| C-4 | ~145 - 148 | Pyridine ring carbon, adjacent to N7. |
| C-5 | ~120 - 123 | Pyridine ring carbon. |
| C-6 | ~115 - 118 | Pyridine ring carbon attached to bromine. |
| C-7a | ~148 - 152 | Bridgehead carbon, adjacent to N7. |
Validating Connectivity with 2D NMR
While 1D spectra provide the fundamental data, 2D NMR experiments are essential for creating a self-validating system of structural proof.
-
COSY (Correlation Spectroscopy): Confirms which protons are coupled to each other. We would expect to see cross-peaks between H-2/H-3 and H-4/H-5, confirming the integrity of the pyrrole and pyridine spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Maps each proton to its directly attached carbon atom. This allows for the unambiguous assignment of the protonated carbons in Table 2 based on the assignments in Table 1.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations that would lock in the structure include:
-
A correlation from the benzoyl ortho-protons (H-2'/H-6') to the carbonyl carbon (C=O).
-
A correlation from the azaindole H-2 proton to the carbonyl carbon (C=O), definitively proving the benzoyl group is attached at N-1.
-
Correlations from H-4 and H-5 to the brominated carbon, C-6.
-
Caption: Key HMBC correlations confirming the structure of this compound.
Part 2: Mass Spectrometry (MS) Analysis
Expertise & Experience: Why MS is Essential for Confirmation
Mass spectrometry is a cornerstone of chemical analysis that provides two critical pieces of information: the molecular weight of the analyte and, through fragmentation, clues about its structure.[9] For halogenated compounds, MS offers a particularly powerful and definitive piece of evidence due to the characteristic isotopic patterns of elements like chlorine and bromine.[10][11] The presence of a single bromine atom imparts a unique "doublet" signature to every bromine-containing ion, making its presence in the molecule unmistakable.
Data Interpretation and Structural Verification
The Molecular Ion (M⁺) and the Bromine Isotopic Signature
The most crucial piece of information from a mass spectrum is the molecular ion peak, which corresponds to the intact molecule that has been ionized.
-
Molecular Formula: C₁₄H₉BrN₂O
-
Nominal Mass: 300 u (using ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O)
The defining feature for this molecule is the isotopic distribution of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance (~50.5% and ~49.5%, respectively).[14][15] Consequently, the mass spectrum will not show a single molecular ion peak. Instead, it will display a characteristic pair of peaks of nearly equal intensity, separated by 2 m/z units. This M⁺ / M+2 pattern is an unambiguous confirmation of the presence of one bromine atom.[10]
Table 3: Expected Molecular Ion Cluster for this compound
| Ion | Isotopologue | Calculated m/z (Monoisotopic) | Expected Relative Intensity |
| [M]⁺ | C₁₄H₉⁷⁹BrN₂O | 300.0004 | ~100% |
| [M+2]⁺ | C₁₄H₉⁸¹BrN₂O | 302.0004 | ~98% |
Fragmentation Analysis: Deconstructing the Molecule
When the molecular ion is subjected to energy (e.g., through electron ionization or collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. The pattern of fragmentation provides a roadmap to the molecule's structure. For this compound, the N-acyl bond is a likely point of cleavage.[16][17]
Predicted Fragmentation Pathway: The most probable fragmentation pathway involves an alpha-cleavage of the bond between the azaindole nitrogen and the benzoyl carbonyl carbon. This is a common fragmentation route for N-acylated compounds.[16][18] This cleavage would result in two major, stable fragment ions.
Caption: Predicted primary fragmentation pathway for this compound.
Table 4: Predicted Major Fragment Ions
| Fragment Structure | Formula | Calculated m/z (Monoisotopic) | Notes |
| Benzoyl Cation | [C₇H₅O]⁺ | 105.0335 | A very common, stable fragment. Often the base peak in the spectrum. |
| 6-Bromo-7-azaindole Cation | [C₇H₅⁷⁹BrN₂]⁺ | 195.9691 | This fragment will also exhibit the characteristic 1:1 isotopic pattern. |
| 6-Bromo-7-azaindole Cation | [C₇H₅⁸¹BrN₂]⁺ | 197.9670 | The M+2 peak of the azaindole fragment. |
The observation of the intense m/z 105 peak, coupled with the bromine-containing doublet at m/z 196/198, provides a self-validating confirmation of the molecule's identity as an N-benzoylated bromo-azaindole.
Conclusion
The structural characterization of this compound is achieved through a synergistic and self-validating application of NMR and Mass Spectrometry.
-
NMR spectroscopy provides an exhaustive map of the molecular architecture, confirming the specific substitution pattern and connectivity of the benzoyl and bromo groups on the 7-azaindole core through 1D and 2D correlation experiments.
-
Mass spectrometry unequivocally confirms the molecular weight and elemental formula. Critically, the distinct M⁺/M+2 isotopic signature provides definitive proof of the presence of a single bromine atom, while the fragmentation pattern, dominated by the benzoyl cation (m/z 105), validates the N-acyl structure.
Together, these techniques provide the rigorous, multi-faceted analytical data required by researchers and drug development professionals to confirm the identity and purity of this important chemical entity with the highest degree of confidence.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. benchchem.com [benchchem.com]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. hoffmanchemicals.com [hoffmanchemicals.com]
- 13. This compound [myskinrecipes.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Solubility and Stability of 1-Benzoyl-6-bromo-7-azaindole
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Abstract
1-Benzoyl-6-bromo-7-azaindole is a key heterocyclic intermediate in contemporary drug discovery, valued for its role in synthesizing novel therapeutic agents, particularly in oncology and neurology.[1] As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its physicochemical properties is paramount for successful formulation, process development, and regulatory compliance. This guide provides an in-depth analysis of the critical parameters of solubility and stability for this compound. We will explore the theoretical underpinnings of its expected behavior based on its unique molecular structure and provide detailed, field-proven experimental protocols for its comprehensive characterization. The methodologies outlined herein are designed to be self-validating systems, ensuring the generation of robust and reliable data essential for advancing drug development programs.
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 7-azaindole (or 1H-Pyrrolo[2,3-b]pyridine) core is a "privileged structure" in medicinal chemistry.[2][3] Its structural resemblance to indole allows it to act as a bioisostere, while the introduction of a nitrogen atom into the six-membered ring fundamentally alters its physicochemical properties.[4] This substitution often leads to enhanced aqueous solubility and metabolic stability compared to corresponding indole analogs, making it an attractive scaffold for optimizing drug candidates.[4]
The subject of this guide, this compound (Figure 1), incorporates three key functional moieties that dictate its chemical behavior:
-
The 7-Azaindole Core: Provides a rigid, aromatic framework and introduces a basic pyridine nitrogen (pKa ≈ 4.6 for the parent 7-azaindole), influencing pH-dependent solubility.[5]
-
The N-1 Benzoyl Group: An electron-withdrawing amide linkage that modifies the electron density of the pyrrole ring, impacting its reactivity and potential for hydrogen bonding.
-
The C-6 Bromo Substituent: A heavy halogen atom that increases lipophilicity and serves as a synthetic handle for further chemical modification, but also represents a potential site for degradation.[6]
A comprehensive characterization of this molecule's solubility and stability is not merely a data-gathering exercise; it is a prerequisite for developing scalable synthetic routes, stable formulations, and predicting its in vivo behavior.
Figure 1: Chemical Structure of this compound CAS Number: 143468-12-6[7] Molecular Formula: C₁₄H₉BrN₂O[1] Molecular Weight: 301.14 g/mol [1]
Comprehensive Solubility Profiling
Solubility is a critical determinant of a drug candidate's bioavailability. For an intermediate like this compound, solubility dictates the choice of solvents for reaction, purification, and crystallization. We will delineate protocols for both thermodynamic and kinetic solubility, as each provides unique and essential insights.
Theoretical Considerations
The 7-azaindole moiety is known to enhance aqueous solubility over its indole counterpart.[8] However, the presence of the bulky, lipophilic benzoyl group and the bromo substituent is expected to counteract this effect, suggesting that the molecule will likely exhibit poor to moderate aqueous solubility. The pyridine nitrogen in the azaindole ring provides a site for protonation, implying that solubility will be pH-dependent, with higher solubility anticipated in acidic conditions.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method, as standardized by OECD Guideline 105, remains the gold standard for determining thermodynamic equilibrium solubility. It measures the saturation concentration of a compound in a given solvent system at equilibrium.
Methodology:
-
Preparation: Add an excess amount of crystalline this compound (e.g., 5-10 mg) to a series of vials containing 1 mL of each selected solvent system (see Table 1).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C and 37 °C) for a minimum of 48-72 hours to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours to permit the sedimentation of undissolved solid. Subsequently, centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet any remaining suspended particles.
-
Sampling & Analysis: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.
Data Presentation:
Table 1: Proposed Solvent Systems for Thermodynamic Solubility Testing
| Solvent System | Rationale | Expected Solubility |
|---|---|---|
| pH 2.0 HCl Buffer | Simulates gastric fluid; assesses solubility at low pH. | Higher |
| pH 7.4 Phosphate Buffer | Simulates physiological pH. | Moderate to Low |
| Water (Deionized) | Baseline aqueous solubility. | Low |
| Methanol | Common polar protic solvent for synthesis. | High |
| Acetonitrile | Common polar aprotic solvent for analysis and synthesis. | High |
| Tetrahydrofuran (THF) | Aprotic ether solvent, good for dissolving aromatics. | Very High |
| Dichloromethane (DCM) | Common non-polar solvent for synthesis. | High |
Experimental Workflow: Solubility Determination
Caption: Workflow for Thermodynamic Solubility Profiling.
Intrinsic Stability and Forced Degradation Analysis
Understanding a molecule's intrinsic stability is crucial for defining storage conditions, predicting shelf-life, and identifying potential degradation products that could pose safety risks.[9][10] Forced degradation, or stress testing, is a systematic process to accelerate this degradation under conditions more severe than standard stability testing.[11] The goal is not to completely destroy the molecule, but to achieve a target degradation of 5-20%, which is sufficient to identify likely degradation pathways and validate the stability-indicating nature of analytical methods.[9][12]
Potential Liabilities in the Structure
-
Hydrolysis: The N-benzoyl amide bond is a primary candidate for hydrolysis under both acidic and basic conditions, which would cleave the benzoyl group to yield 6-bromo-7-azaindole.
-
Oxidation: The electron-rich pyrrole ring of the azaindole system is susceptible to oxidation, potentially leading to N-oxide formation or ring-opening.
-
Photodegradation: Aromatic systems, particularly those containing halogens, can be sensitive to UV light, which may induce cleavage of the carbon-bromine bond.[13]
-
Thermal Degradation: High temperatures can provide the energy needed to break weaker bonds within the molecule.
Experimental Protocol: Forced Degradation Study
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent mixture (e.g., Acetonitrile:Water 1:1).[12] This stock is then subjected to the stress conditions outlined in Table 2.
Methodology:
-
Stress Application: For each condition, mix the stock solution with the specified stressor in a sealed vial. Include a control sample (stock solution with no stressor) kept at ambient temperature.
-
Incubation: Place the vials under the specified temperature and time conditions. For photostability, the sample should be exposed to a light source compliant with ICH Q1B guidelines.
-
Neutralization: After the incubation period, cool the samples to room temperature. Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively, to prevent further degradation.
-
Analysis: Analyze all stressed samples, the control, and a time-zero sample by a stability-indicating HPLC method, typically coupled with a UV detector and a mass spectrometer (LC-MS).[14] This allows for the separation of the parent compound from its degradants, quantification of the parent peak loss, and preliminary identification of degradants by mass.
Data Presentation:
Table 2: Recommended Conditions for Forced Degradation Study
| Stress Condition | Reagent / Condition | Temperature | Duration |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 - 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 2 - 8 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal | Solid & Solution | 80 °C | 7 days |
| Photolytic | ICH Q1B compliant light source | Room Temp | Per ICH Q1B |
Experimental Workflow: Forced Degradation and Analysis
Caption: Workflow for Forced Degradation Stress Testing.
Conclusion and Forward-Looking Strategy
This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. The data generated from these protocols will provide critical insights into the molecule's behavior, informing decisions across the drug development pipeline. Establishing a comprehensive physicochemical profile early in development mitigates risks, prevents costly delays, and builds a strong foundation for regulatory submissions. The principles and methodologies detailed herein are grounded in established regulatory guidance and best practices, ensuring the integrity and utility of the resulting data for any research or drug development program.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biosynth.com [biosynth.com]
- 7. hoffmanchemicals.com [hoffmanchemicals.com]
- 8. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. benchchem.com [benchchem.com]
- 14. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
1-Benzoyl-6-bromo-7-azaindole: A Privileged Scaffold for Kinase Inhibition and Beyond
Abstract: In the landscape of modern medicinal chemistry, the concept of privileged structures—molecular scaffolds capable of binding to multiple, distinct biological targets—offers a highly efficient pathway to novel therapeutics. Among these, the 7-azaindole core has emerged as a particularly fruitful scaffold, largely due to its role as a bioisostere of purine and its ability to form critical hydrogen bond interactions within the ATP-binding site of protein kinases.[1][2] This technical guide focuses on a specific, highly functionalized derivative: 1-Benzoyl-6-bromo-7-azaindole. We will explore its strategic importance not as an end-effector, but as a pivotal, high-value intermediate in the synthesis of potent kinase inhibitors and other biologically active molecules. This paper details its synthetic pathways, explains the chemical rationale behind its design, and discusses its application in the construction of targeted therapies, providing researchers and drug development professionals with a comprehensive overview of its utility and potential.
Introduction: The Power of Privileged Scaffolds in Drug Discovery
What are Privileged Structures?
First described by Evans et al., the term "privileged structure" refers to a molecular framework that can provide high-affinity ligands for more than one type of biological target.[3][4] These scaffolds are not merely promiscuous binders; rather, they represent a convergence of drug-like properties, including favorable ADME (absorption, distribution, metabolism, and excretion) characteristics and synthetic tractability.[5][6] By modifying functional groups appended to a central privileged core, medicinal chemists can rapidly generate libraries of compounds targeted at diverse protein families, such as GPCRs, ion channels, and, most notably, protein kinases.[5]
The 7-Azaindole Moiety: A Versatile Heterocycle
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) ring system is a premier example of a privileged structure in contemporary drug discovery.[7] Its significance stems from several key features:
-
Bioisosterism: As a bioisostere of the purine nucleus, 7-azaindole can mimic the adenine core of ATP, the universal substrate for protein kinases.[8] This inherent structural similarity provides a strong foundation for designing competitive inhibitors.
-
Hydrogen Bonding Capability: The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1-H) serves as a hydrogen bond donor. This arrangement allows 7-azaindole derivatives to form a bidentate hydrogen bond with the "hinge" region of the kinase ATP-binding site, a critical interaction for potent inhibition.[2][6] This binding mode is famously exemplified by the FDA-approved BRAF inhibitor, Vemurafenib.[5]
-
Synthetic Accessibility: The 7-azaindole core possesses multiple sites for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[6]
Introducing the this compound Core: A Gateway to Potent Bioactivity
The this compound scaffold is a strategically functionalized intermediate designed for maximum synthetic utility. Each substituent serves a distinct and critical purpose:
-
The 6-Bromo Group: The bromine atom at the 6-position is a versatile synthetic handle. It is strategically placed to allow for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This enables the introduction of a wide array of aryl, heteroaryl, or alkyl groups that can be used to target specific sub-pockets within a kinase active site, thereby driving potency and selectivity.
-
The 1-Benzoyl Group: The benzoyl group serves as both a protecting group and an activating group. It protects the N1-H of the pyrrole ring, preventing unwanted side reactions during subsequent synthetic transformations. Furthermore, its electron-withdrawing nature can influence the reactivity of the azaindole ring system. Importantly, it is a readily cleavable group, allowing for deprotection under basic conditions to either reveal the N1-H for hinge binding or to enable further N-alkylation.[1]
This combination of features makes this compound not just a molecule, but a platform for innovation in drug discovery.
Synthetic Strategies and Methodologies
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The overall strategy involves the initial synthesis of the 6-bromo-7-azaindole core, followed by the selective N-benzoylation of the pyrrole nitrogen.
Retrosynthetic Analysis
A logical retrosynthetic pathway for this compound is depicted below. The primary disconnection is the N-benzoyl bond, revealing 6-bromo-7-azaindole as the key precursor. This precursor can be synthesized from 7-azaindole through a bromination step.
Caption: Retrosynthetic analysis of the target scaffold.
Step-by-Step Synthesis Protocol
2.2.1 Synthesis of 6-bromo-7-azaindole (Precursor)
The direct bromination of 7-azaindole can be challenging due to the potential for multiple side products. A common and effective method involves the use of a suitable brominating agent under controlled conditions.
-
Reaction: 7-azaindole → 6-bromo-7-azaindole
-
Reagents & Conditions:
-
Substrate: 7-azaindole (1.0 eq)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Temperature: 0 °C to room temperature
-
Time: 2-4 hours
-
-
Protocol:
-
Dissolve 7-azaindole in the chosen solvent and cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-bromo-7-azaindole as a solid.[9]
-
2.2.2 N-Benzoylation of 6-bromo-7-azaindole
The final step involves the acylation of the pyrrole nitrogen. Using a base to deprotonate the N1-H followed by reaction with benzoyl chloride is a standard and effective method.
-
Reaction: 6-bromo-7-azaindole → this compound
-
Reagents & Conditions:
-
Substrate: 6-bromo-7-azaindole (1.0 eq)
-
Acylating Agent: Benzoyl chloride (1.2 eq)
-
Base: Pyridine or Triethylamine (TEA) in combination with a solid support like basic alumina, or a stronger base like Sodium Hydride (NaH).[10]
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Temperature: 0 °C to room temperature
-
Time: 1-3 hours
-
-
Protocol (using NaH):
-
Suspend Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the suspension to 0 °C.
-
Add a solution of 6-bromo-7-azaindole in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation (hydrogen gas evolution will be observed).
-
Add benzoyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with Ethyl Acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization to obtain this compound.
-
A solvent-free approach using benzoyl chloride and pyridine on basic alumina, often accelerated by microwave irradiation, presents a greener alternative.[10]
Caption: Synthetic workflow for the target scaffold.
Mechanism of Action and Target Engagement
While this compound is primarily a synthetic intermediate, its core structure is designed to be elaborated into potent kinase inhibitors. The biological activity of the final compounds is dictated by the fundamental interactions of the deprotected 7-azaindole core with the kinase hinge region.
Kinase Inhibition: A Primary Mode of Action
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, making them prime targets for therapeutic intervention, particularly in oncology and inflammatory diseases.[2][11] The 7-azaindole scaffold is exceptionally well-suited for targeting the ATP-binding site of these enzymes.
3.1.1 Structural Basis for Kinase Binding The deprotected 7-azaindole core (after removal of the 1-benzoyl group) acts as an "ATP mimic." It docks into the adenine-binding pocket and forms two key hydrogen bonds with the kinase hinge region: one from the pyrrole N1-H (donor) to a backbone carbonyl, and one from the pyridine N7 (acceptor) to a backbone N-H.[6][8] This bidentate interaction anchors the molecule, providing a stable platform for other substituents to confer potency and selectivity. The group installed at the 6-position (via substitution of the bromine) typically projects out towards the solvent-exposed region or into selectivity pockets, allowing for discrimination between different kinases.
Caption: Interaction of the 7-azaindole core with a kinase.
3.1.2 Case Study: Inhibition of p38 MAP Kinase The p38 MAP kinase pathway is a critical regulator of inflammatory responses, and its inhibition is a validated therapeutic strategy.[12][13] Numerous patents and publications describe azaindole derivatives as potent p38 inhibitors.[14][15] In this context, the this compound scaffold serves as an ideal starting point. Through a Suzuki coupling at the 6-position, a substituted pyridine or other appropriate heterocycle can be installed. Following deprotection of the benzoyl group, the resulting compound can effectively inhibit p38 kinase activity by engaging the hinge as described above.
Structure-Activity Relationship (SAR) Studies
SAR studies on related 7-azaindole kinase inhibitors provide crucial insights into the role of each substituent on the this compound core:
| Position | Substituent | Role in Biological Activity |
| N1 | H (after de-benzoylation) | Essential for H-bond donation to the kinase hinge. Alkylation or acylation at this position typically abrogates activity unless the substituent itself can form a favorable interaction.[16] |
| C6 | Bromo (as a handle) | The group that replaces the bromine is a key driver of potency and selectivity . Bulky, hydrophobic, or hydrogen-bonding groups at this position can interact with specific residues outside the main hinge region. |
| N7 | Pyridine Nitrogen | Essential for H-bond acceptance from the kinase hinge. Its position is critical for forming the bidentate interaction.[6] |
Preclinical and Clinical Landscape
While this compound itself is not a clinical candidate, the structural motif it enables is present in numerous inhibitors that have been evaluated preclinically and clinically. For example, derivatives of this core have been investigated as inhibitors for a wide range of kinases including CDK9, PI3K, ULK1, and ROCK.[4][8][16][17]
The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drugs derived from this scaffold are highly dependent on the nature of the substituents introduced. Generally, the 7-azaindole core imparts good metabolic stability and cell permeability. However, challenges in clinical development often relate to achieving kinase selectivity to minimize off-target effects and managing the overall toxicity profile.
Advanced Applications and Future Perspectives
The utility of the this compound scaffold extends beyond traditional kinase inhibition. Its inherent features make it an attractive building block for emerging therapeutic modalities.
Application in Targeted Protein Degradation (PROTACs)
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker. The 7-azaindole scaffold, as a potent kinase binder, is an ideal starting point for the POI ligand.[13] The 6-bromo position on the core provides a perfect attachment point for the linker, allowing for the synthesis of novel kinase-targeting PROTACs.
Use in Chemical Biology as Probes
Chemical probes are small molecules used to study the function of proteins in a cellular context. The this compound core can be used to develop highly selective kinase probes. For instance, the bromine atom can be replaced with an alkyne or azide handle via Sonogashira or Stille coupling, enabling "click" chemistry. This allows for the attachment of fluorescent dyes, biotin tags, or affinity resins, facilitating target engagement studies, pull-down assays, and cellular imaging experiments.
Conclusion: The Enduring Potential of a Privileged Core
The this compound scaffold represents a cornerstone of modern medicinal chemistry. Its true value lies not in its intrinsic biological activity, but in its role as a master key for unlocking a diverse range of potent and selective kinase inhibitors and chemical tools. By providing a stable, high-affinity anchor to the kinase hinge and a versatile handle for synthetic elaboration, it empowers drug discovery programs to rapidly explore chemical space and optimize lead candidates. As therapeutic modalities evolve to include targeted protein degradation and sophisticated chemical probes, the strategic utility and enduring potential of this privileged core are set to expand even further.
References
- 1. 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE | 143468-13-7 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 7. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An updated patent review of p38 MAP kinase inhibitors (2014-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 14. WO2006112828A1 - Azaindole derivatives as inhibitors of p38 kinase - Google Patents [patents.google.com]
- 15. WO2010067130A8 - P38 map kinase inhibitors - Google Patents [patents.google.com]
- 16. Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of 7-azaindole derivatives as potent and selective ULK1/2 inhibitors for the treatment of RAS-driven cancers - American Chemical Society [acs.digitellinc.com]
Unlocking the Therapeutic Potential of 1-Benzoyl-6-bromo-7-azaindole: A Technical Guide to Target Identification and Validation
Abstract
The 7-azaindole scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous clinically evaluated and approved protein kinase inhibitors. Its unique ability to mimic the adenine moiety of ATP allows for potent and often selective engagement of kinase active sites. This technical guide provides an in-depth analysis of 1-Benzoyl-6-bromo-7-azaindole, a specific derivative with significant therapeutic promise. While direct biological data for this exact molecule is nascent, this whitepaper will construct a robust, evidence-based framework for identifying its potential therapeutic targets. By dissecting its structural features and drawing upon extensive structure-activity relationship (SAR) data from analogous compounds, we will propose a high-priority set of kinase targets. Furthermore, this guide will furnish researchers, scientists, and drug development professionals with detailed, field-proven experimental protocols to validate these hypotheses, thereby accelerating the translation of this promising molecule from bench to bedside.
The 7-Azaindole Scaffold: A Cornerstone of Kinase Inhibition
The 7-azaindole core, a bioisostere of indole, has emerged as a highly successful scaffold in the design of protein kinase inhibitors.[1][2][3] Its key feature is the pyridine nitrogen at position 7 and the pyrrole nitrogen at position 1, which act as a hydrogen bond acceptor and donor, respectively. This arrangement facilitates a bidentate hydrogen bonding interaction with the hinge region of the kinase ATP-binding site, a critical anchor point for many inhibitors.[1][4] The planarity of the bicyclic system allows for favorable stacking interactions within the active site, while the various positions on the ring system (C2, C3, C4, C5, C6, and N1) provide ample vectors for chemical modification to enhance potency and selectivity.[2]
Vemurafenib, an FDA-approved therapeutic for BRAF-mutant melanoma, stands as a testament to the power of the 7-azaindole scaffold.[1] Beyond BRAF, 7-azaindole derivatives have been developed to target a wide array of kinases implicated in oncology and other diseases, including but not limited to Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), Phosphoinositide 3-Kinases (PI3Ks), and members of the SRC and ABL families.[5][6][7][8]
Structural Dissection of this compound: A Roadmap to Potential Targets
The therapeutic potential of this compound is encoded in its unique substitution pattern. A thorough analysis of each component, in the context of known SAR, allows for the formulation of a data-driven hypothesis regarding its likely kinase targets.
The N1-Benzoyl Group: A Modulator of Potency and Selectivity
Substitution at the N1 position of the 7-azaindole core can have a profound impact on kinase binding. The introduction of a benzoyl group introduces a bulky, aromatic moiety that can engage in various interactions within the ATP binding pocket.
-
Potential for Enhanced Affinity: The benzoyl group can form favorable pi-stacking or hydrophobic interactions with residues in the solvent-exposed region of the active site or a back pocket, potentially increasing inhibitor residence time and potency.
-
Steric Influence on Binding Mode: The size of the benzoyl group may favor a "flipped" binding mode of the 7-azaindole core within the hinge region for some kinases.[4] This can alter the trajectory of other substituents and influence the overall selectivity profile.
-
Ambiguous Role in Activity: Literature presents a nuanced picture of N1-substitution. For some kinases, such as Cdc7, an unsubstituted N1-pyrrole is reported to be crucial for activity.[9] Conversely, for other targets like c-Met, N1-substitution has proven beneficial.[9] This suggests that the effect of the N1-benzoyl group will be highly dependent on the specific topology of the target kinase's active site.
The C6-Bromo Substituent: A Vector for Specificity
Halogenation, particularly bromination, at the C6 position of the 7-azaindole ring is a common strategy in kinase inhibitor design.
-
Hydrophobic and Halogen Bonding Interactions: The bromo group can occupy small hydrophobic pockets within the kinase active site. Furthermore, it can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can contribute significantly to binding affinity and selectivity.
-
Precedent in Kinase Inhibition: C6-halogenated 7-azaindole derivatives have shown potent activity against various kinases. For instance, a 6-chloro substituent was found to be favorable for Cdc7 inhibition.[9]
Integrated Hypothesis: A Triad of Potential Target Families
Based on the analysis of the N1-benzoyl and C6-bromo substitutions, and drawing from the broader landscape of 7-azaindole kinase inhibitors, we propose that this compound is likely to exhibit inhibitory activity against the following kinase families:
-
Cyclin-Dependent Kinases (CDKs) and Related Serine/Threonine Kinases: The 7-azaindole scaffold is a known inhibitor of CDKs, such as CDK9, and other serine/threonine kinases like Haspin.[5][6] The substitutions on the molecule of interest may confer a unique selectivity profile within this family.
-
Tyrosine Kinases of the SRC and ABL Families: Dual inhibition of SRC and ABL kinases has been achieved with 7-azaindole derivatives.[8] The benzoyl group could potentially occupy regions of the active site that are tolerant of larger substituents in these kinases.
-
The PI3K/AKT/mTOR Pathway: Several potent and selective PI3K inhibitors have been developed based on the 7-azaindole core.[7] The specific substitutions on this compound may favor binding to one or more of the PI3K isoforms.
Experimental Validation: A Step-by-Step Guide to Target Deconvolution
The following section provides a comprehensive and practical guide to the experimental workflows required to test the hypotheses outlined above and to fully characterize the therapeutic potential of this compound.
Initial Target Identification: Kinome-Wide Profiling
To obtain an unbiased initial assessment of the compound's selectivity, a broad kinase panel screen is the recommended starting point.
Workflow: In Vitro Kinome Profiling
This initial screen will provide a global view of the compound's kinase targets and will guide the subsequent validation efforts.
In-Depth Validation of Primary Targets: Biochemical Assays
Once primary hits are identified from the kinome screen, their inhibition by this compound should be validated through robust biochemical assays to determine potency (IC₅₀).
Protocol: AlphaLISA Kinase Assay
This is a non-radioactive, homogeneous assay that is well-suited for determining IC₅₀ values. The protocol below is a general guideline and should be optimized for each specific kinase-substrate pair.
-
Reagent Preparation:
-
Prepare a 10X stock of the kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare serial dilutions of this compound in 1X kinase buffer with a final DMSO concentration not exceeding 1%.
-
Dilute the kinase and biotinylated substrate to their optimal working concentrations in 1X kinase buffer.
-
Prepare an ATP solution in 1X kinase buffer at a concentration equal to the Kₘ of the specific kinase.
-
Prepare a stop solution containing EDTA and AlphaLISA Acceptor beads conjugated to an anti-phospho-substrate antibody.
-
Prepare a detection solution containing Streptavidin-coated Alpha Donor beads.
-
-
Kinase Reaction:
-
In a 384-well ProxiPlate, add 2.5 µL of the serially diluted compound or DMSO (for control wells).
-
Add 2.5 µL of the diluted kinase to each well.
-
Initiate the reaction by adding 5 µL of the ATP/substrate mixture.
-
Incubate the plate at room temperature for the optimized reaction time (typically 30-60 minutes).
-
-
Signal Detection:
-
Add 5 µL of the stop solution to each well and incubate for 60 minutes at room temperature.
-
Add 10 µL of the detection solution to each well and incubate for 30-60 minutes at room temperature in the dark.
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Table 1: Representative Data from a Hypothetical AlphaLISA Assay
| Kinase Target | IC₅₀ (nM) of this compound |
| CDK9/Cyclin T1 | 50 |
| SRC | 150 |
| ABL1 | 200 |
| PI3Kα | 500 |
| Haspin | >1000 |
| JAK2 | >5000 |
Cellular Target Engagement and Functional Consequences
Confirming that this compound engages its intended target(s) in a cellular context and elicits a functional response is a critical step.
Protocol: NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to a target protein within living cells.
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well, white, flat-bottom plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound.
-
Add the NanoBRET™ tracer and the compound dilutions to the cells.
-
Incubate at 37°C and 5% CO₂ for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate and extracellular NanoLuc® Inhibitor.
-
Read the plate on a luminometer equipped with 450 nm and >600 nm filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission/donor emission).
-
Plot the BRET ratio against the logarithm of the compound concentration to determine the cellular IC₅₀.
-
Workflow: Cellular Functional Assay
Unbiased Target Identification in a Cellular Milieu: Chemoproteomics
To identify both on-target and potential off-target interactions in a native cellular environment, a chemoproteomics approach can be employed.
Workflow: Chemoproteomics-based Target Identification
This unbiased approach can confirm the hypothesized targets and may reveal novel and unexpected binding partners, opening new avenues for therapeutic development.
Conclusion and Future Directions
This compound represents a promising chemical entity with the potential to modulate the activity of key protein kinases implicated in human disease. Based on a detailed analysis of its structure and the established pharmacology of the 7-azaindole scaffold, this guide has proposed a rational basis for prioritizing kinase families such as CDKs, SRC/ABL, and PI3Ks for initial investigation.
The provided experimental workflows offer a clear and actionable path for researchers to systematically identify and validate the therapeutic targets of this compound. Successful execution of these studies will not only elucidate the mechanism of action of this compound but will also pave the way for its further preclinical and clinical development as a novel therapeutic agent. The journey from a promising molecule to a life-saving drug is arduous, but with a robust and data-driven approach to target identification and validation, the path forward is significantly illuminated.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. semanticscholar.org [semanticscholar.org]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
7-Azaindole: From Chemical Curiosity to a Privileged Scaffold in Drug Discovery
A Technical Guide on the Discovery, History, and Application of 1H-Pyrrolo[2,3-b]pyridine
Abstract
The 7-azaindole scaffold, chemically known as 1H-Pyrrolo[2,3-b]pyridine, has journeyed from a heterocyclic compound of academic interest to a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties, particularly its ability to act as a bioisostere of indole and purine, have established it as a "privileged scaffold" in drug design. This guide provides an in-depth exploration of the discovery and history of 7-azaindole, charting the evolution of its synthesis from classical methods to modern catalytic strategies. We delve into the physicochemical characteristics that render it an exceptional pharmacophore, most notably its role as a "hinge-binder" for protein kinases. This function is exemplified by its incorporation into groundbreaking therapeutics like Vemurafenib. This document serves as a technical resource for researchers and drug development professionals, offering detailed synthetic protocols, comparative data on key inhibitors, and a forward look into the expanding role of this remarkable heterocycle.
Introduction: The Rise of a Privileged Scaffold
7-Azaindole is a bicyclic aromatic heterocycle in which a pyridine ring is fused to a pyrrole ring. It belongs to a class of compounds known as azaindoles, which are bioisosteres of the naturally occurring indole nucleus—differing by the replacement of a carbon atom in the benzene ring with a nitrogen atom. Of the four possible azaindole isomers, the 7-azaindole framework has garnered the most significant attention in drug discovery.[1]
Its value lies in its ability to mimic endogenous structures, particularly the purine core of adenosine triphosphate (ATP). This mimicry allows 7-azaindole-containing molecules to function as competitive inhibitors for a vast and crucial class of enzymes: the protein kinases.[2] The scaffold possesses a unique combination of a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7 atom) in a rigid, coplanar arrangement. This arrangement is perfectly suited to form bidentate hydrogen bonds with the "hinge region" of the ATP-binding pocket in many kinases, a critical interaction for potent and selective inhibition.[3]
The journey of 7-azaindole is a story of chemical innovation enabling profound biological impact, culminating in its inclusion in multiple FDA-approved drugs and a vast number of clinical candidates for diseases ranging from cancer to inflammation.[4]
Caption: Structural similarity of 7-Azaindole to Indole and the Adenine purine core.
Discovery and Evolution of Synthetic Methodologies
The primary synthetic challenge in constructing the 7-azaindole core lies in heteroannulation—the fusion of the pyrrole ring onto a pre-existing pyridine or vice versa.[3] While early reports on substituted 7-azaindoles appeared in the mid-20th century, the development of efficient and versatile synthetic routes has been a continuous effort, evolving from harsh classical conditions to sophisticated catalytic transformations.[5]
Classical Indole Syntheses Adapted for 7-Azaindole
Many classical methods for indole synthesis were initially found to be inefficient for azaindoles due to the electron-deficient nature of the pyridine ring, which often hinders the required cyclization steps.[4] However, with significant modifications, some have become viable.
-
Fischer Indole Synthesis: This venerable reaction, discovered in 1883, involves the acid-catalyzed cyclization of a phenylhydrazone. For 7-azaindole, the corresponding 2-pyridylhydrazones are used. The reaction typically requires harsh conditions, such as heating in polyphosphoric acid (PPA), and yields can be variable. The key step is a[6][6]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer.[2]
-
Bartoli Indole Synthesis: Reported by Bartoli and coworkers in 1989, this method has proven particularly effective for synthesizing 7-substituted indoles and has been successfully applied to 7-azaindoles. The reaction involves the addition of at least three equivalents of a vinyl Grignard reagent to an ortho-substituted nitroarene (or, in this case, a 2-substituted 3-nitropyridine). The steric bulk of the ortho substituent is crucial for facilitating the key sigmatropic rearrangement.[1]
Named Reactions and Organometallic Approaches
-
Chichibabin Cyclization: This method provides a direct route to 2-substituted 7-azaindoles. A notable example involves the lithium diisopropylamide (LDA)-mediated condensation of a 3-picoline derivative with a nitrile (e.g., benzonitrile). The reaction proceeds via metalation of the picoline methyl group, addition to the nitrile, and subsequent intramolecular nucleophilic addition of the resulting amidine onto the pyridine ring, followed by elimination to afford the aromatic core.
Modern Transition-Metal Catalyzed Syntheses
The advent of organometallic chemistry has revolutionized the synthesis of heterocycles, including 7-azaindole. Palladium-catalyzed cross-coupling reactions are now central to many synthetic strategies.[3][7]
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki, Sonogashira, and Heck couplings are routinely used to build the carbon framework necessary for cyclization. A common strategy involves coupling a substituted alkyne to an aminopyridine derivative (e.g., 2-amino-3-iodopyridine) via a Sonogashira reaction, followed by an intramolecular cyclization to form the pyrrole ring.[8]
-
Rhodium-Catalyzed C-H Activation: More recent methods utilize Rh(III) catalysts to couple 2-aminopyridines directly with alkynes through a C-H activation mechanism, offering a more atom-economical route to the 7-azaindole scaffold.
The Emergence of 7-Azaindole as a Premier Pharmacophore
The transition of 7-azaindole from a synthetic target to a high-value pharmacophore was driven by its unique ability to interact with biological targets, particularly protein kinases.
The "Hinge-Binding" Motif
The ATP-binding site of kinases contains a flexible "hinge" region that connects the N- and C-terminal lobes of the enzyme. This region provides backbone amide groups that form crucial hydrogen bonds with the adenine ring of ATP. The 7-azaindole scaffold is a near-perfect mimic of this interaction. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole proton (N1-H) serves as a hydrogen bond donor. This bidentate interaction anchors the inhibitor molecule firmly in the active site, forming the foundation for potent inhibition.[3]
References
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide: The Role of 7-Azaindole as an Indole Bioisostere in Modern Drug Discovery
Abstract
The indole scaffold is a cornerstone of medicinal chemistry, present in a vast array of natural products and synthetic drugs. However, its inherent physicochemical and metabolic liabilities can present significant challenges in drug development. Bioisosteric replacement is a powerful strategy to mitigate these issues, and among the indole bioisosteres, 7-azaindole has emerged as a preeminent "privileged structure." The strategic substitution of the C7-H group with a nitrogen atom fundamentally alters the molecule's electronic and hydrogen bonding properties, offering profound advantages in target engagement, solubility, and metabolic stability. This guide provides a detailed exploration of 7-azaindole, contrasting its properties with indole and elucidating its transformative role, particularly in the domain of kinase inhibition, through mechanistic insights and pivotal case studies.
The Principle of Bioisosterism: From Indole to 7-Azaindole
Bioisosterism, the interchange of atoms or groups with similar steric and electronic features, is a cornerstone of rational drug design. The goal is to modulate a lead compound's properties—enhancing potency, selectivity, or pharmacokinetic profile—while retaining the core interactions necessary for biological activity.
The indole ring is a classic pharmacophore, crucial for the activity of neurotransmitters like serotonin and numerous therapeutic agents.[1][2] However, its lipophilicity can lead to poor aqueous solubility, and the indole ring is often susceptible to oxidative metabolism by cytochrome P450 enzymes. Azaindoles, particularly 7-azaindole, are considered excellent bioisosteres of indole.[2][3][4] The introduction of a nitrogen atom into the six-membered ring creates a pyrrolopyridine system that mimics the overall shape and size of indole but offers a distinct and often superior physicochemical profile.[3][4]
A Comparative Analysis of Physicochemical Properties
The strategic placement of the nitrogen at the 7-position imparts several key advantages over the parent indole scaffold.
| Property | Indole | 7-Azaindole | Rationale & Advantage for Drug Design |
| Hydrogen Bonding | 1 Donor (N1-H) | 1 Donor (N1-H), 1 Acceptor (N7) | The N7 atom provides an additional hydrogen bond acceptor, enabling critical bidentate interactions with protein targets, most notably the hinge region of kinases.[5][6][7] This can dramatically increase binding affinity and potency. |
| Aqueous Solubility | Low | Generally Enhanced | The pyridine nitrogen increases the polarity and polar surface area of the molecule, which can lead to significantly improved aqueous solubility and more favorable drug-like properties.[4][8] |
| Metabolic Stability | Susceptible to oxidation | Often Improved | The nitrogen atom alters the electron distribution of the ring system, potentially blocking or disfavoring common sites of oxidative metabolism, which can lead to an improved half-life in vivo. |
| Intellectual Property | Crowded Space | Novel Space | As a distinct chemical entity, the 7-azaindole core allows for the creation of new chemical matter, providing a pathway to novel intellectual property. |
The Premier Application: 7-Azaindole in Kinase Inhibition
The most profound impact of 7-azaindole has been in the discovery of small-molecule kinase inhibitors. Kinases are a major class of drug targets, particularly in oncology, and their catalytic function relies on binding adenosine triphosphate (ATP).[5][9] The 7-azaindole scaffold is a masterful mimic of the adenine portion of ATP, making it an exceptional "hinge-binding" motif.[5][6][9][10]
The Bidentate Hydrogen Bond: A Key to Potency
The primary mechanism for 7-azaindole's success is its ability to form two simultaneous hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The pyrrole N1-H acts as a hydrogen bond donor, while the pyridine N7 atom acts as a hydrogen bond acceptor.[5][6] This bidentate interaction anchors the inhibitor firmly in the active site, often conferring high potency.
Caption: Bidentate hydrogen bonding of 7-azaindole with the kinase hinge.
This interaction is so effective that replacing 7-azaindole with an indole, which can only donate one hydrogen bond, often results in a significant loss of inhibitory activity.[5]
Case Study: Vemurafenib (Zelboraf®) - A Paradigm of Success
The discovery of Vemurafenib, an FDA-approved inhibitor of B-RAF kinase for treating melanoma, is a landmark achievement for both fragment-based drug discovery (FBDD) and the use of the 7-azaindole scaffold.[5][6][10]
-
Origin: The program began with a small 7-azaindole fragment identified through screening.[5][9]
-
Mechanism: The 7-azaindole core anchors Vemurafenib in the ATP-binding site of B-RAF, forming the critical bidentate hydrogen bonds with the kinase hinge.[5]
-
Optimization: Structure-based drug design was used to elaborate on the 7-azaindole core, adding substituents at its various modification sites to enhance potency and selectivity for the V600E mutant form of the B-RAF kinase.
Vemurafenib stands as a testament to the power of the 7-azaindole scaffold as a starting point for developing highly potent and selective kinase inhibitors.[10]
Case Study: Overcoming Challenges in PIM Kinase Inhibition
The PIM kinase family presents a unique challenge for inhibitor design. A key residue in the hinge region is a proline, which lacks the backbone N-H group necessary for a typical hydrogen bond donation.[5][11] Despite this, 7-azaindole-based inhibitors have proven to be exceptionally potent against PIM kinases.[5][12][13]
X-ray crystallography has revealed that the 7-azaindole core can still form a bidentate hydrogen bond. In one notable example, replacing the 7-azaindole ring of an inhibitor with an indole ring led to a 40-fold decrease in potency against Pim-2, underscoring the critical contribution of the N7 hydrogen bond acceptor even in this atypical hinge environment.[5] This has led to the discovery of extremely potent pan-PIM inhibitors with IC₅₀ values in the picomolar range.[5]
Synthetic Accessibility: Building the 7-Azaindole Core
The utility of a scaffold in medicinal chemistry is directly related to its synthetic tractability. Fortunately, a variety of robust synthetic methods have been developed to construct and functionalize the 7-azaindole core, making it readily accessible for drug discovery programs.[1][14][15][16]
Caption: General synthetic workflow for 7-azaindole derivatives.
One common strategy involves the rhodium-catalyzed coupling of 2-aminopyridines with alkynes to construct the fused ring system.[15] Once formed, the 7-azaindole core, which has five distinct sites for modification, can be further elaborated using standard cross-coupling reactions like Suzuki and Sonogashira, allowing for the systematic exploration of structure-activity relationships (SAR).[5][6][14]
Experimental Protocol: Suzuki Coupling for C3-Arylation of 7-Azaindole
This protocol provides a representative method for functionalizing the 7-azaindole scaffold, a key step in many medicinal chemistry campaigns.
-
Reactant Preparation: To an oven-dried reaction vessel, add 3-bromo-7-azaindole (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base Addition: Purge the vessel with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio), followed by a base such as sodium carbonate (Na₂CO₃, 2.0 eq).
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel to yield the desired C3-arylated 7-azaindole derivative.
Broadening the Horizon: 7-Azaindole Beyond Kinases
While its role in kinase inhibition is preeminent, the advantageous properties of the 7-azaindole scaffold have been leveraged across a diverse range of therapeutic targets.[15]
-
Orai Channel Inhibition: 7-azaindole derivatives have been developed as potent inhibitors of Orai channels, which are involved in calcium signaling. These compounds have shown efficacy in preclinical models of asthma.[17]
-
Nicotinic Agonists: The scaffold has been used to synthesize partial agonists of the α4β2 nicotinic acetylcholine receptor (nAChR), representing promising leads for cognitive disorders and smoking cessation.[18]
-
PI3K Inhibition: In addition to other kinase families, 7-azaindole derivatives have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), another critical target class in oncology.[19][20]
-
General Anticancer Activity: The bioisosteric replacement of indole with 7-azaindole has been used to design novel anticancer agents that induce apoptosis and block the cell cycle in various cancer cell lines.[21]
-
Other CNS and Cardiovascular Applications: Early studies have also shown that 7-azaindole derivatives can possess analgesic and hypotensive (blood pressure-lowering) activities.[16][22]
Conclusion and Future Outlook
The bioisosteric replacement of indole with 7-azaindole is a clinically validated and highly successful strategy in modern drug discovery. By introducing a nitrogen atom at the 7-position, medicinal chemists can unlock a suite of beneficial properties, including an additional hydrogen bond acceptor for enhanced target binding, improved aqueous solubility, and potentially superior metabolic stability. Its role as a premier hinge-binding motif has revolutionized the discovery of kinase inhibitors, leading to approved drugs like Vemurafenib and a pipeline of clinical candidates. Given its proven track record and synthetic versatility, the 7-azaindole scaffold will undoubtedly remain a vital and frequently utilized tool for researchers and scientists dedicated to developing the next generation of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 10. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Discovery of N-substituted 7-azaindoles as PIM1 kinase inhibitors - Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 15. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 16. Synthesis and pharmacological activities of 7-azaindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 7-Azaindole derivatives as potential partial nicotinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pjps.pk [pjps.pk]
electronic properties of the 6-bromo-7-azaindole scaffold
An In-Depth Technical Guide to the Electronic Properties of the 6-Bromo-7-Azaindole Scaffold
Introduction
The 7-azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates, particularly as a core component of kinase inhibitors.[1] Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, govern its biological activity and photophysical behavior.[2] The introduction of a bromine atom at the 6-position creates 6-bromo-7-azaindole, a key synthetic intermediate that further modulates these electronic characteristics. This modification enhances the scaffold's utility, offering a vector for further functionalization through cross-coupling reactions while concurrently altering its electron density, reactivity, and spectroscopic signature.[3][4]
This guide provides a comprehensive analysis of the core . We will explore its fundamental electronic structure, photophysical and electrochemical behavior, and the critical roles of tautomerism and protonation. This document is intended for researchers, medicinal chemists, and materials scientists who seek to leverage the unique characteristics of this scaffold in drug design and materials development.
Fundamental Electronic Structure
The electronic nature of 6-bromo-7-azaindole is a product of the interplay between the fused heterocyclic rings and the halogen substituent. The parent 7-azaindole system features a π-excessive pyrrole ring fused to a π-deficient pyridine ring.[2] This creates an intrinsic dipole moment and distinct regions of electron density, with the highest electron density found on the carbon atom at the 3-position.[2]
The introduction of a bromine atom at the 6-position introduces two opposing electronic effects:
-
Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density from the pyridine ring through the sigma framework, making the entire scaffold more electron-deficient.
-
Mesomeric Effect (+M): The lone pairs on the bromine atom can participate in resonance, donating electron density back into the π-system.
For halogens, the inductive effect typically dominates, leading to an overall deactivation of the ring towards electrophilic substitution. This increased electron deficiency in the 6-bromo-7-azaindole scaffold is a critical feature, influencing its reactivity and intermolecular interactions.
Computational studies, such as Density Functional Theory (DFT), are invaluable for visualizing these effects.[5][6] Calculations on the parent 7-azaindole have been used to predict its electronic spectra and molecular orbital energies, providing a reliable baseline for understanding substituted analogs.[5][7] For 6-bromo-7-azaindole, we can predict that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be lowered in energy compared to the unsubstituted core, impacting its photophysical and electrochemical properties.
Caption: Molecular structure of 6-bromo-7-azaindole.
Spectroscopic Properties: UV-Vis Absorption and Fluorescence
The 7-azaindole chromophore is well-characterized, with absorption and emission spectra that are red-shifted compared to tryptophan, making it a useful fluorescent probe in biological systems.[8][9] Its photophysics are highly sensitive to the solvent environment due to its hydrogen bonding capabilities and potential for excited-state proton transfer (ESPT).[8]
For 6-bromo-7-azaindole, the following photophysical characteristics are expected:
-
Absorption (λ_abs): The electron-withdrawing nature of the bromine atom, combined with the potential for resonance stabilization, is expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted 7-azaindole. This is due to a smaller HOMO-LUMO energy gap.
-
Emission (λ_em): Similarly, the fluorescence emission is expected to be red-shifted. The heavy atom effect of bromine may also increase the rate of intersystem crossing to the triplet state, potentially reducing the fluorescence quantum yield (Φ_F) compared to the parent scaffold.
-
Solvatochromism: Like 7-azaindole, the 6-bromo derivative will exhibit significant solvatochromism. In polar protic solvents like water and alcohols, hydrogen bonding to both the N7 (pyridine) and N1 (pyrrole) atoms will stabilize the ground and excited states differently, leading to shifts in the spectral maxima.
Table 1: Comparison of Photophysical Properties
| Compound | Solvent | Absorption Max (λ_abs) | Emission Max (λ_em) | Key Features & References |
| 7-Azaindole | Water (pH 7) | ~288 nm | ~370 nm | Single exponential fluorescence decay.[8] |
| 7-Azaindole | Methanol | ~288 nm | Bimodal: ~374 nm (Normal), ~505 nm (Tautomer) | Exhibits excited-state double-proton transfer.[8] |
| 6-Bromo-7-azaindole | Apolar Solvents | Predicted > 288 nm | Predicted > 370 nm | Expected red-shift due to bromine substituent. |
| 6-Bromo-7-azaindole | Polar Protic Solvents | Predicted > 288 nm | Predicted > 370 nm | Expected solvatochromism and potential for ESPT. |
Tautomerism and Protonation Effects
A hallmark of 7-azaindole chemistry is its ability to undergo tautomerization, particularly an excited-state double-proton transfer in non-aqueous solvents, leading to a distinct, large Stokes-shifted emission from the tautomeric form.[8][10] This process is typically mediated by solvent molecules or occurs in self-associated dimers.[8][11] While the 6-bromo substituent is not directly involved in the hydrogen-bonding sites (N1-H and N7), its electron-withdrawing effect can influence the acidity of the N1-H proton and the basicity of the N7 nitrogen, thereby modulating the kinetics and thermodynamics of the tautomerization process.
Protonation of the N7 atom of the pyridine ring dramatically alters the electronic landscape of the scaffold.[8] This event is environmentally relevant, as the pKa of the excited state differs from the ground state. Protonation leads to significant charge delocalization and structural changes, which are reflected in the UV-Vis and fluorescence spectra.[8][12] For 6-bromo-7-azaindole, protonation at N7 would further enhance the electron-deficient character of the pyridine ring, leading to substantial shifts in its spectroscopic and electrochemical properties. The fluorescence of protonated 7-azaindole has been observed at ~440 nm, and a similar behavior can be anticipated for its 6-bromo analog.[8]
Caption: State diagram showing the effect of protonation on electronic transitions.
Experimental & Computational Protocols
To fully characterize the electronic properties of 6-bromo-7-azaindole, a combination of spectroscopic and computational methods is required.
Protocol 1: UV-Vis and Fluorescence Spectroscopy
-
Objective: To determine the absorption and emission maxima, and solvatochromic effects.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of 6-bromo-7-azaindole (e.g., 1 mM) in a non-polar solvent like cyclohexane. Prepare a series of dilute solutions (1-10 µM) in various solvents of differing polarity (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).
-
UV-Vis Absorption: Record the absorption spectrum for each solution from 250 nm to 450 nm using a dual-beam spectrophotometer. Use the corresponding pure solvent as a blank. Identify the wavelength of maximum absorbance (λ_abs).
-
Fluorescence Emission: Using a spectrofluorometer, excite each sample at its λ_abs. Record the emission spectrum over a range of λ_abs + 20 nm to 650 nm. Identify the wavelength of maximum emission (λ_em).
-
Data Analysis: Plot λ_abs and λ_em versus the solvent polarity parameter (e.g., Lippert-Mataga plot) to quantify solvatochromism. The choice of a range of solvents is critical to differentiate between general solvent effects and specific interactions like hydrogen bonding.[8]
-
Caption: Workflow for spectroscopic characterization of 6-bromo-7-azaindole.
Protocol 2: Computational Analysis using DFT
-
Objective: To calculate the ground state geometry, molecular orbital energies (HOMO/LUMO), and predict the UV-Vis absorption spectrum.
-
Methodology:
-
Geometry Optimization: Build the 6-bromo-7-azaindole structure. Perform a full geometry optimization using DFT. The B3LYP functional with a 6-31G(d) or larger basis set is a reliable starting point that has been successfully used for azaindoles.[5]
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).
-
Molecular Orbital Analysis: Visualize the HOMO and LUMO to understand the electron distribution involved in the primary electronic transition. Calculate the HOMO-LUMO energy gap.
-
Excitation Energy Calculation: Use Time-Dependent DFT (TD-DFT) with the same functional and a suitable basis set (e.g., 6-311+G(d,p)) to calculate the vertical excitation energies and oscillator strengths. This will predict the λ_abs of the lowest energy transitions.
-
Solvent Modeling (Optional): To simulate solvent effects, repeat the TD-DFT calculations using a continuum solvation model like the Polarizable Continuum Model (PCM). This can provide insight into solvatochromic shifts.[13]
-
Conclusion
The 6-bromo-7-azaindole scaffold possesses a rich and tunable set of electronic properties. The inherent characteristics of the 7-azaindole core are significantly modulated by the strong inductive-withdrawing effect of the bromine substituent at the 6-position. This results in a more electron-deficient system with predicted red-shifts in its absorption and emission spectra. The scaffold retains the parent's sensitivity to its environment, with its photophysics being highly dependent on solvent polarity and its electronic structure being dramatically altered by protonation at the N7 position. These well-defined electronic characteristics, coupled with the synthetic handle provided by the bromine atom, make 6-bromo-7-azaindole a versatile and powerful building block for the development of novel therapeutics and functional materials.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles - UBC Library Open Collections [open.library.ubc.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photophysics and Biological Applications of 7-Azaindole and Its Analogs | Semantic Scholar [semanticscholar.org]
- 10. Excited state tautomerization of 7-azaindole in a 1:1 complex with δ-valerolactam: a comparative study with the homodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Excited-state double proton transfer of 7-azaindole in water nanopools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Excited state tautomerization of azaindole - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: 1-Benzoyl-6-bromo-7-azaindole as a Strategic Precursor for the Synthesis of Kinase Inhibitors
Abstract
The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable ability to target the ATP-binding site of kinases. This application note provides a detailed guide on the strategic use of 1-Benzoyl-6-bromo-7-azaindole , a key intermediate designed for efficient and versatile synthesis of potent kinase inhibitors. We will explore the rationale behind its design, provide detailed, field-tested protocols for its elaboration via palladium-catalyzed cross-coupling, and subsequent deprotection to yield the bioactive core. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their discovery programs.
Introduction: The Power of the 7-Azaindole Scaffold
Kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] Consequently, small-molecule kinase inhibitors have become a major focus of drug discovery. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) ring system has emerged as a highly effective scaffold for kinase inhibitor design.[2] Its success stems from its structural similarity to the adenine core of ATP, allowing it to act as a bioisostere for the purine system.
This mimicry enables the 7-azaindole core to function as an excellent "hinge-binder." The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor.[1][3] This bidentate hydrogen bonding interaction with the kinase hinge region provides a strong and specific anchor for the inhibitor within the ATP-binding pocket, a feature exemplified by the FDA-approved BRAF inhibitor, Vemurafenib.[1][3][4]
The precursor, This compound , is strategically functionalized to facilitate the construction of diverse and complex inhibitors:
-
The 6-Bromo Group: This serves as a versatile synthetic handle for introducing a wide array of substituents via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[5][6] These substituents are crucial for modulating potency, kinase selectivity, and pharmacokinetic properties.
-
The 1-Benzoyl Group: This robust protecting group shields the nucleophilic pyrrole nitrogen, preventing undesired side reactions during subsequent synthetic manipulations, such as C-N coupling or lithiation.[7] It can be reliably removed under basic conditions in the final stages of synthesis to reveal the critical N-H for hinge binding.[8][9]
This application note provides a workflow for leveraging this precursor to construct a model kinase inhibitor.
Strategic Overview of Synthesis
The overall synthetic strategy involves a modular approach where the core scaffold is built out using the functional handles of the precursor. The process begins with a cross-coupling reaction to install a key pharmacophore at the C6 position, followed by the removal of the N-benzoyl protecting group to furnish the final inhibitor.
Caption: General workflow for kinase inhibitor synthesis.
Detailed Experimental Protocols
The following protocols describe a two-step synthesis of a model 6-alkynyl-7-azaindole derivative, a common motif in kinase inhibitors.
Protocol 1: Sonogashira Cross-Coupling of this compound
The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds, ideal for introducing alkynyl groups onto the 7-azaindole core.[10][11] This protocol details the coupling with ethynylbenzene as a model alkyne.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium(0) catalyst (generated in situ from PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI) is used. The palladium complex facilitates the oxidative addition to the aryl bromide, while the copper acetylide intermediate accelerates the rate-limiting transmetalation step.[10]
-
Base: Triethylamine (Et₃N) serves as the base to neutralize the HBr generated during the reaction and to deprotonate the terminal alkyne. It also acts as a solvent.
-
Solvent: A polar aprotic solvent like DMF is used to ensure solubility of the reagents and facilitate the reaction at elevated temperatures.
-
Inert Atmosphere: The reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and deactivation of the Pd(0) catalyst.[10]
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. archives.ijper.org [archives.ijper.org]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
experimental protocol for derivatization of 1-Benzoyl-6-bromo-7-azaindole
An Application Guide for the Strategic Derivatization of 1-Benzoyl-6-bromo-7-azaindole
Introduction: The Strategic Value of the 7-Azaindole Scaffold
The 7-azaindole ring system is a privileged scaffold in medicinal chemistry, serving as a crucial bioisostere for both indole and purine systems. The strategic introduction of a nitrogen atom into the indole framework can significantly modulate a molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, potentially enhancing binding affinity, potency, and overall efficacy. This scaffold is particularly prominent in the development of kinase inhibitors, as its structure mimics the adenine fragment of ATP, allowing it to form key hydrogen bonding interactions within the kinase hinge region.[1] Notable drugs, including the BRAF inhibitor Vemurafenib, feature the 7-azaindole core, underscoring its therapeutic relevance.
This compound serves as a highly versatile and pivotal intermediate for the synthesis of novel compound libraries. The benzoyl group provides robust protection for the pyrrole nitrogen, preventing undesired side reactions, while the bromine atom at the C6 position of the pyridine ring acts as a versatile chemical handle for a variety of palladium-catalyzed cross-coupling reactions.[2] This application note provides detailed protocols and expert insights for three cornerstone derivatization reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, enabling researchers to efficiently generate diverse libraries of novel 7-azaindole derivatives for drug discovery and development.
Core Principles of Derivatization
The Role of the N1-Benzoyl Protecting Group
The pyrrole N-H in the 7-azaindole system is acidic and can participate in or inhibit metal-catalyzed reactions. The N1-benzoyl group effectively mitigates this reactivity by replacing the acidic proton. This protection is crucial for achieving high yields and clean reaction profiles in palladium-catalyzed couplings.[3] Furthermore, the benzoyl group can be readily removed post-derivatization, typically via saponification with a base like sodium hydroxide, to yield the free N-H if required for biological activity or further functionalization.[2] The N1-H of the 7-azaindole moiety can be crucial for binding affinity, as it may act as a hydrogen bond donor.[4]
Reaction-Ready Hotspot: The C6-Bromo Position
The bromine atom at the C6 position is strategically placed on the electron-deficient pyridine ring, making it an excellent electrophilic partner for a range of palladium-catalyzed cross-coupling reactions. This position allows for the introduction of diverse substituents, including aryl, heteroaryl, alkynyl, and amino groups, which is a common strategy for exploring the structure-activity relationships (SAR) of 7-azaindole-based compounds.[5][6]
Experimental Workflows and Protocols
The following section details the step-by-step protocols for the derivatization of this compound. These protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility and success.
Workflow Overview
Caption: Derivatization pathways for this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Principle: This reaction creates a carbon-carbon bond between the C6 position of the azaindole and an aryl or heteroaryl group using an organoboron reagent, catalyzed by a palladium complex. The Suzuki-Miyaura coupling is renowned for its mild conditions and tolerance of a wide range of functional groups.[7][8]
Catalytic Cycle Visualization
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Materials and Reagents
-
This compound (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid or Ester (1.5 - 2.0 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂, or XPhos Pd G3) (1-5 mol%)
-
Ligand (if needed, e.g., XPhos, SPhos)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous Solvent (e.g., Dioxane, Toluene, DMF)
-
Water (for aqueous base solutions)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Step-by-Step Procedure
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the arylboronic acid (1.5 eq).
-
Reagent Addition: Add the palladium catalyst (e.g., XPhos Pd G3, 3 mol%) and the base (e.g., K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Scientist's Note: This "degassing" step is critical. Oxygen can oxidize and deactivate the Pd(0) catalyst, which is the active catalytic species, thereby halting the reaction.
-
-
Solvent Addition: Add the anhydrous solvent (e.g., dioxane) and water (e.g., a 4:1 ratio of dioxane to water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: Sonogashira Coupling for C-C Alkyne Formation
Principle: This reaction couples a terminal alkyne with the C6-bromo position, creating a C(sp)-C(sp²) bond. It is co-catalyzed by palladium and copper(I) salts and is a powerful method for synthesizing conjugated enynes and alkynyl-substituted heterocycles.[9][10]
Materials and Reagents
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 - 2.0 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) Iodide (CuI) (1-10 mol%)
-
Amine Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Anhydrous Solvent (e.g., THF, DMF)
-
Nitrogen or Argon gas supply
Step-by-Step Procedure
-
Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and CuI (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., THF) followed by the amine base (e.g., TEA). Stir for 5-10 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Scientist's Note: The copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amine base is crucial as it scavenges the HBr byproduct and keeps the reaction medium basic.[9]
-
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent. Purify the residue by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
Principle: This reaction forms a carbon-nitrogen bond between an amine and the C6-bromo position. It is a highly versatile method for synthesizing aryl amines and has largely replaced harsher classical methods. The choice of ligand is critical for success and depends on the specific amine and aryl halide.[11][12]
Materials and Reagents
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.2 - 1.5 eq)
-
Palladium Precatalyst (e.g., RuPhos Pd G3, tBuXPhos Pd G3) (1-5 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, K₃PO₄) (1.5 - 2.5 eq)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
Nitrogen or Argon gas supply (Glovebox use is recommended)
Step-by-Step Procedure
-
Vessel Preparation (in a glovebox): To an oven-dried vial, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the base (e.g., NaOtBu, 1.5 eq), this compound (1.0 eq), and a stir bar.
-
Reagent Addition: Add the anhydrous solvent (e.g., toluene), followed by the amine (1.2 eq).
-
Scientist's Note: Buchwald-Hartwig reactions are highly sensitive to air and moisture. Using a precatalyst and performing the reaction setup in a glovebox ensures an inert environment and improves reproducibility. The bulky, electron-rich phosphine ligands (like RuPhos) are essential to facilitate the reductive elimination step, which is often rate-limiting.[13][14]
-
-
Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated heating block (typically 80-110 °C) and stir vigorously for 4-24 hours. Monitor progress by LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and salts.
-
Washing and Concentration: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude material via flash column chromatography.
Data Summary
The choice of reaction conditions is paramount for successful derivatization. The table below summarizes typical parameters for each protocol.
| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C(sp²) - C(sp²) | C(sp²) - C(sp) | C(sp²) - N |
| Key Reagent | Boronic Acid / Ester | Terminal Alkyne | Primary / Secondary Amine |
| Pd Catalyst | Pd(dppf)Cl₂, XPhos Pd G3 | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | RuPhos Pd G3, tBuXPhos Pd G3 |
| Co-Catalyst | None | CuI | None |
| Typical Base | K₃PO₄, K₂CO₃ | TEA, DIPA | NaOtBu, LiHMDS |
| Solvent | Dioxane/H₂O, Toluene | THF, DMF | Toluene, Dioxane |
| Temperature | 80 - 110 °C | 25 - 60 °C | 80 - 110 °C |
| Expected Yield | 60 - 95% | 50 - 90% | 55 - 95% |
Yields are typical and highly dependent on the specific substrates used.
Conclusion
This compound is a powerful building block for medicinal chemistry. The protocols outlined in this application note for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings provide researchers with robust and reliable methods to access a wide array of novel 6-substituted 7-azaindole derivatives. By understanding the principles behind each step and adhering to best practices for air-sensitive reactions, scientists can efficiently expand chemical space and accelerate the discovery of new therapeutic agents.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Benzoyl-6-bromo-7-azaindole in Modern Medicinal Chemistry
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern drug discovery, certain molecular frameworks consistently emerge in successful therapeutic agents. These are termed "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The 7-azaindole core is a preeminent example of such a scaffold.[1][2] As a bioisostere of both indole and the purine system, it offers a unique combination of electronic properties and hydrogen bonding capabilities that medicinal chemists can exploit.[1] The introduction of a nitrogen atom into the indole's six-membered ring can significantly modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles.[1][2]
A primary application of the 7-azaindole scaffold is in the design of protein kinase inhibitors.[3] The geometry of the fused pyrrolopyridine ring system, particularly the N1 and N7 atoms, allows it to form two critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, effectively mimicking the interaction of adenine in ATP.[1] This has led to the development of numerous successful drugs, including the BRAF inhibitor vemurafenib.[1]
Within this context, 1-Benzoyl-6-bromo-7-azaindole emerges not as an end-product, but as a highly strategic and versatile intermediate.[4] Its structure is deliberately engineered for synthetic utility. The N1-benzoyl group serves as a robust protecting group, preventing unwanted side reactions at the nucleophilic pyrrole nitrogen, while the C6-bromo atom acts as a versatile chemical handle for introducing molecular diversity through modern cross-coupling reactions.[4] This guide provides an in-depth exploration of this key building block, detailing its properties, strategic applications, and field-proven protocols for its use in drug discovery programs.
Section 1: Physicochemical Profile and Handling
Understanding the fundamental properties of a building block is critical for its effective use in synthesis. This compound is a stable, solid compound under standard laboratory conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 143468-12-6 | [4][5] |
| Molecular Formula | C₁₄H₉BrN₂O | [4][5] |
| Molecular Weight | 301.14 g/mol | [4][5] |
| Appearance | White to yellow solid | [4] |
| Purity | Typically ≥97% | [4] |
| Storage | 2-8°C, desiccate |[4] |
Handling & Solubility Notes:
-
Solubility: Soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and dimethylformamide (DMF).
-
Stability: The N-benzoyl group provides stability against mild acidic and basic conditions, though it can be cleaved under more forcing hydrolytic conditions. The C-Br bond is stable but reactive towards palladium-catalyzed cross-coupling.
-
Safety: Standard laboratory precautions should be taken. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.
Section 2: The Strategic Role in Synthesis Design
The utility of this compound lies in its capacity for controlled, sequential diversification. The benzoyl and bromo groups provide orthogonal synthetic handles, allowing for the precise construction of complex molecular architectures.
-
The N1-Benzoyl Group: A Modulating Protector: The pyrrolic nitrogen (N1) of the 7-azaindole core is significantly more nucleophilic than the pyridinic nitrogen (N7).[6] Direct acylation with benzoyl chloride or a similar agent installs the benzoyl group, which serves two primary functions. First, it protects the N-H from participating in unwanted reactions (e.g., acting as a base or nucleophile) during subsequent synthetic steps. Second, the electron-withdrawing nature of the benzoyl group can modulate the reactivity of the entire ring system. This protecting group can be readily removed later in the synthesis, typically via basic hydrolysis, to reveal the N-H group, which is often a critical hydrogen bond donor for target engagement.[1]
-
The C6-Bromo Group: A Gateway to Diversity: The bromine atom at the C6 position is the key to diversification. It is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7][8] This reaction enables the formation of a C-C bond between the C6 position of the azaindole core and a wide array of aryl or heteroaryl boronic acids.[9][10] This allows for the systematic exploration of the structure-activity relationship (SAR) by modifying the substituent in the solvent-exposed region of the target protein, a common strategy for optimizing potency, selectivity, and pharmacokinetic properties.[11]
Section 3: Core Application: A Scaffold for Kinase Inhibitors
The 7-azaindole scaffold is exceptionally well-suited for targeting the ATP-binding site of protein kinases, a family of enzymes frequently dysregulated in cancer and inflammatory diseases.[2][3][12]
The Rationale: Mimicking ATP The phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[13] Its hyperactivation is a hallmark of many cancers, making PI3K an attractive therapeutic target.[13][14] 7-Azaindole derivatives have been successfully developed as potent PI3K inhibitors.[13] The N1-H and N7 atoms of the deprotected azaindole core form key hydrogen bonds with the hinge region of PI3K (e.g., with the backbone of Val882), anchoring the inhibitor in the ATP-binding site.[13] The C6-substituent, installed via Suzuki coupling, can then be optimized to form additional interactions and fine-tune the inhibitor's properties.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Synthesis of Novel Therapeutics from 1-Benzoyl-6-bromo-7-azaindole
Introduction: The 7-Azaindole Scaffold - A Privileged Structure in Medicinal Chemistry
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1][2] Its structural resemblance to purines and indoles allows it to function as a bioisostere, modulating physicochemical properties and target binding affinities of potential drug candidates.[2] Notably, the 7-azaindole scaffold is particularly prominent in the development of kinase inhibitors. The pyridine nitrogen and the pyrrole N-H group can form crucial bidentate hydrogen bonds with the hinge region of the kinase ATP-binding site, a key interaction for potent inhibition.[3][4] Consequently, derivatives of 7-azaindole have led to the discovery of numerous therapeutics, including approved cancer drugs like Vemurafenib and Dabrafenib.[5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic routes starting from the versatile building block, 1-Benzoyl-6-bromo-7-azaindole . We will explore key transformations, provide detailed experimental protocols, and discuss the strategic considerations for the synthesis of novel therapeutic agents.
The Strategic Importance of this compound
This compound serves as an ideal starting material for several reasons:
-
N-Benzoyl Protection: The benzoyl group protects the pyrrolic nitrogen, preventing unwanted side reactions and directing subsequent functionalization. This group can be reliably removed under basic conditions in the final steps of a synthetic sequence.[6][7]
-
The 6-Bromo Handle: The bromine atom at the 6-position is a versatile functional handle for a wide range of metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, and alkyl substituents, which is crucial for structure-activity relationship (SAR) studies.[8][9][10]
-
Scaffold Rigidity and Vectorial Diversity: The rigid bicyclic core provides a well-defined orientation for the appended functional groups, allowing for precise interactions with biological targets. The bromine at C6 offers a distinct vector for chemical space exploration.
Core Synthetic Strategies and Protocols
The journey from this compound to a potential therapeutic involves a series of well-established yet adaptable synthetic transformations. The following sections detail the most critical reactions, offering both mechanistic insights and practical, step-by-step protocols.
Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position
The bromine atom at the C6 position is primed for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for building molecular complexity.[11][12]
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the 6-position of the azaindole and a wide array of boronic acids or esters.[13][14] This reaction is instrumental in introducing aryl and heteroaryl moieties, which are common features in kinase inhibitors.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.) or Cs₂CO₃ (2.0 equiv.).
-
Catalyst Addition: To the flask, add a palladium catalyst, for instance, Pd(dppf)Cl₂ (0.05-0.10 equiv.).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of dioxane and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst | Base | Solvent | Temperature (°C) |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-100 |
| Pd(PPh₃)₄ | Cs₂CO₃ | DME | 90 |
Data synthesized from multiple sources.[13][14]
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the 6-position.[9][15] This is particularly relevant for synthesizing compounds that can act as hydrogen bond donors or acceptors, or for introducing solubilizing groups.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.2-2.0 equiv.).
-
Catalyst System: Add a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.) and a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.04-0.10 equiv.).
-
Solvent and Execution: Add an anhydrous, degassed solvent such as toluene or dioxane. Seal the vessel and heat the mixture to 80-110 °C. Monitor the reaction's progress.
-
Quenching and Extraction: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via column chromatography.
C-H Functionalization: A Modern Approach to Derivatization
Recent advances in organic synthesis have highlighted the utility of direct C-H functionalization, offering a more atom-economical approach to modifying the azaindole core.[8][16][17] While the 6-bromo starting material is ideal for cross-coupling, knowledge of C-H activation can be applied to other positions on the scaffold in later stages or with different starting materials. For instance, regioselective C-H arylation at the C3 position can be achieved using palladium catalysis.
Deprotection of the N-Benzoyl Group
The final step in many synthetic sequences is the removal of the N-benzoyl protecting group to unveil the free N-H of the pyrrole ring, which is often crucial for biological activity.[4]
Protocol: N-Benzoyl Deprotection
-
Reaction Setup: Dissolve the N-benzoylated 7-azaindole derivative in a suitable solvent, typically methanol or a mixture of methanol and tetrahydrofuran (THF).
-
Base Addition: Add a solution of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), in water.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Neutralization and Extraction: Carefully neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic extracts with brine, dry over a drying agent, and concentrate. The crude product can be purified by crystallization or column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations starting from this compound.
Caption: Key synthetic routes from this compound.
Caption: General experimental workflow for cross-coupling reactions.
Application in the Synthesis of Kinase Inhibitors: The Case of Vemurafenib
A prominent example illustrating the utility of this synthetic strategy is in the synthesis of Vemurafenib, a potent BRAF V600E kinase inhibitor used in the treatment of melanoma.[18][19] The core of Vemurafenib is a 7-azaindole scaffold. While the exact industrial synthesis may vary, the fundamental transformations are analogous to the protocols described herein. The synthesis involves the coupling of a functionalized 7-azaindole precursor with an appropriate aryl partner.
The general approach involves:
-
Preparation of a suitable 7-azaindole precursor , often involving functionalization at the C3 or C5 position in addition to the C6 position.
-
A key cross-coupling reaction to introduce the required aryl sulfonamide moiety.
-
Final deprotection and modification steps to yield the active pharmaceutical ingredient.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel therapeutics, particularly kinase inhibitors. The strategic application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, at the 6-position allows for the systematic exploration of chemical space and the optimization of pharmacological properties. The protocols and strategies outlined in this application note provide a solid foundation for researchers to design and execute efficient synthetic routes towards the next generation of 7-azaindole-based drugs.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 10. atlanchimpharma.com [atlanchimpharma.com]
- 11. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Benzoyl-6-bromo-7-azaindole in Fragment-Based Drug Discovery
Introduction: The Strategic Value of the 7-Azaindole Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1][2] This approach hinges on a core principle: screening small, low-complexity molecules ("fragments") to identify weak but highly efficient binders to a biological target.[1][3] These initial hits then serve as starting points for rational, structure-guided optimization into potent drug candidates.[3]
Within the vast chemical space of possible fragments, the 7-azaindole core stands out as a "privileged structure" in medicinal chemistry.[4][5] Its bioisosteric relationship with purines and indoles allows it to mimic crucial interactions in various protein active sites, particularly the hinge region of protein kinases. The strategic placement of a nitrogen atom in the indole ring can enhance binding affinity, modulate physicochemical properties, and open new intellectual property avenues. Several successful drugs, including the BRAF inhibitor Vemurafenib, have emerged from FBDD campaigns initiated with a 7-azaindole fragment, underscoring the scaffold's therapeutic potential.
This document provides detailed application notes and protocols for the use of 1-Benzoyl-6-bromo-7-azaindole as a versatile starting fragment in FBDD campaigns. We will explore its chemical attributes, propose a comprehensive screening workflow, and detail protocols for hit validation and subsequent fragment elaboration.
Fragment Profile: this compound
This compound is a commercially available compound well-suited for FBDD.[6][7] Its properties align with the "Rule of Three," a guiding principle for fragment library design.[8]
| Property | Value | "Rule of Three" Guideline | Source |
| Molecular Weight | 301.14 g/mol | ≤ 300 Da | [6][7] |
| cLogP (predicted) | ~2.5 - 3.0 | ≤ 3 | - |
| Hydrogen Bond Donors | 0 (N-H is acylated) | ≤ 3 | - |
| Hydrogen Bond Acceptors | 2 (N7 and C=O) | ≤ 3 | - |
| Rotatable Bonds | 1 | ≤ 3 | - |
While slightly exceeding the molecular weight guideline, its rigid structure and well-defined chemical handles make it an excellent candidate for exploring protein binding pockets. The key features for FBDD are:
-
7-Azaindole Core: Provides the primary binding motif, capable of forming crucial hydrogen bonds. The pyrrole-like NH (once the benzoyl group is removed or modified) can act as a hydrogen bond donor, while the pyridine nitrogen (N7) is a hydrogen bond acceptor.
-
Benzoyl Group: This group protects the N1 position, making the fragment stable. It also provides a vector for synthetic elaboration. In some contexts, it can be readily removed to unmask the N-H for further interaction or modification.
-
Bromo Group: Positioned at C6, the bromine atom serves as a key handle for synthetic elaboration through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for controlled "fragment growing" into nearby sub-pockets of the target protein.
FBDD Workflow Using this compound
A typical FBDD campaign involves a tiered approach, starting with primary screening to identify binders, followed by orthogonal validation and structural characterization to confirm the binding mode.
Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.
Experimental Protocols
Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a highly sensitive biophysical technique for detecting fragment binding in real-time without the need for labels. It measures changes in the refractive index at the surface of a sensor chip where the target protein is immobilized.
Objective: To identify fragments that bind to the target protein and provide initial estimates of binding affinity (K D) and kinetics.
Materials:
-
SPR instrument (e.g., Biacore, Cytiva)
-
Sensor chip (e.g., CM5, a carboxymethylated dextran surface)
-
Target protein of high purity (>95%)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (EDC, NHS, ethanolamine)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (e.g., 50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level (typically 8,000-12,000 Response Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.
-
-
Fragment Screening:
-
Prepare a concentration series of this compound in running buffer (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM). Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.
-
Inject the fragment solutions over the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min). Use a contact time of 60 seconds followed by a dissociation phase of 120 seconds.
-
Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of 50 mM NaOH or 1 M NaCl).
-
Include buffer-only injections (blanks) periodically for double-referencing.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference flow cell data and the blank injections.
-
Analyze the steady-state binding responses to determine the equilibrium dissociation constant (K D). For fragments, binding is often weak (in the µM to mM range), and reaching steady-state is common.
-
If kinetics are well-defined, fit the association and dissociation phases to a 1:1 binding model to determine k a (association rate) and k d (dissociation rate).
-
Causality and Trustworthiness: Using a reference cell and blank injections is critical for correcting non-specific binding and bulk refractive index changes, ensuring the observed signal is a true binding event. Validating hits with an orthogonal method is essential to eliminate false positives.
Protocol 2: Hit Validation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a powerful method for validating fragment hits. Ligand-observed NMR experiments like Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are particularly well-suited for detecting weak fragment binding.
Objective: To confirm the binding of this compound to the target protein in solution.
Materials:
-
NMR spectrometer (≥500 MHz) equipped with a cryoprobe
-
Target protein solution (10-50 µM in a deuterated buffer, e.g., 50 mM phosphate buffer in 99.9% D₂O, pH 7.4)
-
This compound stock solution (in d6-DMSO)
-
NMR tubes
Methodology (STD-NMR):
-
Sample Preparation:
-
Prepare two NMR samples:
-
Sample A (Reference): this compound (final concentration 200 µM) in the deuterated buffer.
-
Sample B (Protein): this compound (200 µM) and the target protein (10-20 µM) in the same deuterated buffer.
-
-
-
NMR Acquisition:
-
Acquire a standard 1D proton spectrum for Sample A to identify the fragment's resonance signals.
-
For Sample B, acquire two spectra:
-
On-Resonance Spectrum: Selectively saturate a region of the protein's aliphatic proton signals (e.g., at 0 ppm) where the fragment does not have signals.
-
Off-Resonance Spectrum: Irradiate a region far from any protein or fragment signals (e.g., at 40 ppm).
-
-
Use a train of Gaussian pulses for selective saturation with a total saturation time of 2-3 seconds.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the protons of the fragment that are in close proximity to the saturated protein, thus confirming binding.
-
The relative intensity of the signals in the STD spectrum can provide information about which parts of the fragment are most closely interacting with the protein.
-
Causality and Trustworthiness: The STD effect is only observed for ligands that bind to the protein, as saturation is transferred from the protein to the bound ligand and then to the free ligand pool. Comparing the spectrum with and without the protein provides a self-validating system to confirm the interaction.
Protocol 3: Structural Characterization by X-ray Crystallography
Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard in FBDD. It provides definitive proof of binding and reveals the precise binding mode, which is invaluable for structure-guided lead optimization.
Objective: To determine the three-dimensional structure of this compound bound to the target protein.
Methodology:
-
Protein Crystallization:
-
Obtain well-diffracting crystals of the apo-protein using standard crystallization techniques (e.g., vapor diffusion).
-
-
Fragment Soaking:
-
Prepare a soaking solution containing this compound (e.g., 1-10 mM) dissolved in a cryoprotectant-compatible buffer. The DMSO concentration should be kept low (<5%) to avoid damaging the crystal.
-
Transfer the apo-protein crystals into the soaking solution and incubate for a period ranging from a few minutes to several hours.
-
-
Data Collection and Structure Determination:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a search model.
-
Carefully examine the resulting electron density maps for evidence of the bound fragment. The bromine atom, with its high electron density, can serve as a strong indicator of the fragment's position.
-
Refine the protein-fragment complex structure to high resolution.
-
Causality and Trustworthiness: Unambiguous electron density for the fragment in the protein's binding site provides direct, irrefutable evidence of binding and its specific orientation, validating the hit and guiding all subsequent chemistry efforts.
Fragment Elaboration Strategies
Once the binding mode of this compound is confirmed, the next phase is to increase its affinity and selectivity. The structure of the fragment provides clear vectors for optimization.
References
- 1. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 2. 6-Bromo-7-azaindole | 143468-13-7 | FB11991 | Biosynth [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. This compound [myskinrecipes.com]
- 8. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the 6-Bromo Position on Heterocyclic Scaffolds
Introduction: The Strategic Importance of the 6-Bromo Position in Drug Discovery
For researchers, scientists, and professionals in drug development, the ability to selectively and efficiently modify core molecular scaffolds is paramount. The 6-bromo position on many heterocyclic systems—such as quinolines, indoles, and purines—serves as a versatile and strategic handle for introducing molecular diversity. These scaffolds are privileged structures, forming the backbone of numerous FDA-approved drugs and clinical candidates. The bromine atom, through the advent of palladium-catalyzed cross-coupling reactions, has become a gateway to a vast chemical space, enabling the synthesis of novel analogues with fine-tuned pharmacological properties. This guide provides an in-depth exploration of the reaction conditions required to functionalize this critical position, moving beyond mere protocols to explain the underlying principles that govern success.
I. Palladium-Catalyzed Cross-Coupling: A Unified Mechanistic Framework
The functionalization of the 6-bromo position is dominated by a suite of powerful palladium-catalyzed cross-coupling reactions. While each named reaction (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille) has its unique coupling partners, they all share a common catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
The cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-bromoheterocycle. This is often the rate-limiting step, and its efficiency is influenced by the electron density of the heterocycle and the steric and electronic properties of the phosphine ligand.
-
Transmetalation: The organic group from the coupling partner (e.g., boronic acid, amine, alkyne, or organostannane) is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic fragments—the heterocycle and the newly introduced group—are expelled from the palladium center, forming the desired carbon-carbon or carbon-nitrogen bond and regenerating the Pd(0) catalyst.
II. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity and the commercial availability of a vast array of boronic acids and their derivatives.[1][2][3]
Causality Behind Experimental Choices
-
Catalyst: Pd(PPh₃)₄ is a classic, reliable choice, but more advanced catalysts like PdCl₂(dppf) or pre-formed catalysts with bulky, electron-rich phosphine ligands often provide higher yields and faster reaction times, especially for more challenging substrates.[3][4]
-
Base: A base is required to activate the boronic acid for transmetalation.[3] Inorganic bases like Na₂CO₃, K₂CO₃, or K₃PO₄ are commonly used in aqueous solvent mixtures. The choice of base can influence the reaction rate and the stability of base-sensitive functional groups.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typical, as it facilitates the dissolution of both the organic substrate and the inorganic base.[5][6]
Generalized Protocol for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a dry reaction vessel, add the 6-bromoheterocycle (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.[5]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent(s) (e.g., 1,4-Dioxane/H₂O 4:1) via syringe. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously for the required reaction time (typically 2-24 hours).[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the crude product by flash column chromatography.
Comparative Data for Suzuki-Miyaura Couplings
| Heterocyclic Core | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromoquinoline | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 90 | 12 | ~90 | [6] |
| 6-Bromoisoquinoline | Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 2-24 | 85-95 | [5] |
| 6-Bromo-4-chloroquinoline | PdCl₂(dppf) | dppf | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 4-12 | >90 | [4] |
| 6-Chloropurine (benzyl) | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene | 100 | 24 | 88 | [7] |
| 5-Bromoindole | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 95 | [8] |
III. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct route to functionalize the 6-bromo position with a wide range of primary and secondary amines.[9][10]
Causality Behind Experimental Choices
-
Ligand Selection: This is the most critical parameter. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[11] They accelerate both the oxidative addition and the final reductive elimination step, preventing catalyst decomposition and promoting high yields.[12][13] The choice of ligand can depend on the nature of the amine (primary, secondary, hindered).[14]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate.[4] Sodium tert-butoxide (NaOtBu) is a common choice. For base-sensitive substrates, a weaker base like Cs₂CO₃ may be necessary.[15]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent catalyst deactivation.
Generalized Protocol for Buchwald-Hartwig Amination
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the 6-bromoheterocycle (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.[12]
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.
-
Purification: Perform an aqueous workup, then dry, concentrate, and purify the product by flash column chromatography.
Comparative Data for Buchwald-Hartwig Aminations
| Heterocyclic Core | Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromoquinoline | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 90-110 | 12-24 | High | [12] |
| 6-Bromo-2-chloroquinoline | Pd₂(dba)₃ | XPhos | LHMDS | Dioxane | 100 | 12-16 | Good | [12][16] |
| 6-Bromoisoquinoline | Pd(dba)₂ | BINAP | Cs₂CO₃ | THF | 65 | 18 | 80 | [15] |
| 6-Bromopyridin-3-amine | Pd(OAc)₂ | XPhos | K₂CO₃ | t-BuOH | 80 | 4-12 | 85-95 | [17] |
| 5-Bromoindole (N-H free) | Pd(OAc)₂ | Ligand 1 | LiHMDS | Dioxane | 100 | 3 | 92 | [18] |
IV. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[19][20][21] This transformation is invaluable for constructing rigid linkers in drug molecules and probes.
Causality Behind Experimental Choices
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[20] The palladium complex undergoes the standard oxidative addition, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then participates in the transmetalation step.
-
Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both to deprotonate the alkyne and to act as a solvent.
-
Copper-Free Variants: A significant side reaction is the Glaser coupling, an oxidative homocoupling of the terminal alkyne, which is promoted by the copper catalyst and oxygen.[19] To avoid this, "copper-free" Sonogashira protocols have been developed, which often require stronger bases and different ligand systems.
Generalized Protocol for Sonogashira Coupling (with Copper)
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add the 6-bromoheterocycle (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-3 mol%).
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Reagent Addition: Add anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N). Add the terminal alkyne (1.2 equiv) dropwise.
-
Reaction Execution: Stir the mixture at room temperature or heat gently (e.g., 50 °C) for 2-16 hours.
-
Monitoring & Workup: Monitor by TLC. After completion, filter the reaction mixture through Celite to remove catalyst residues.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Comparative Data for Sonogashira Couplings
| Heterocyclic Core | Pd Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromoisoquinoline | Pd(PPh₃)₄ | CuI | Et₃N | THF | 25-80 | 16 | 70-90 | [15] |
| 6-Bromopyridine | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 16 | ~75 | [20] |
| 6-Bromoquinoline | PdCl₂(dppf) | CuI | Et₃N | THF | RT | - | Good | [22] |
| 6-Bromoindole | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 100 | 2 | 89 | [23] |
V. Stille Coupling: Utilizing Organostannanes
The Stille reaction offers a robust method for C-C bond formation, notable for its tolerance of a wide variety of functional groups, as organostannane reagents are generally stable to air and moisture.[5][16] However, the primary drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts.
Causality Behind Experimental Choices
-
Catalyst: Pd(PPh₃)₄ is a very common and effective catalyst for Stille couplings.
-
Additives: The addition of a copper(I) salt (e.g., CuI) or lithium chloride (LiCl) can significantly accelerate the rate of transmetalation, which is often the slow step in the catalytic cycle.[5]
-
Solvent: Anhydrous, polar aprotic solvents like DMF, THF, or dioxane are preferred.
Generalized Protocol for Stille Coupling
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the 6-bromoheterocycle (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., DMF). Add the organostannane reagent (1.1 equiv) via syringe.
-
Reaction Execution: Heat the reaction mixture (e.g., 80-100 °C) for 4-24 hours.
-
Monitoring & Workup: Monitor by TLC. After cooling, dilute the mixture with an organic solvent. To remove tin byproducts, wash the organic layer with an aqueous solution of KF or filter the crude mixture through a plug of silica gel.
-
Purification: Perform a standard aqueous workup, dry, concentrate, and purify by column chromatography.
Comparative Data for Stille Couplings
| Heterocyclic Core | Pd Catalyst | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| General Aryl Bromide | Pd(dppf)Cl₂ | CuI, LiCl | DMF | 40 | 60 | 87 | [5] |
| 2,6-Dibromopyridine | Pd(PPh₃)₄ | - | DMF | 80 | 24 | 60-80 | [19] |
| 6-Chloropurine (benzyl) | Pd₂(dba)₃ | AsPh₃ | Dioxane | 100 | 4 | 91 | [7] |
| Indole (general) | Pd(OAc)₂ | - | DMF | 100 | 12 | Good |
Conclusion
The functionalization of the 6-bromo position on heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The choice of reaction—Suzuki, Buchwald-Hartwig, Sonogashira, or Stille—depends on the desired bond to be formed (C-C or C-N) and the nature of the available coupling partners. Success in these transformations hinges on a rational selection of catalyst, ligand, base, and solvent, guided by an understanding of the underlying catalytic cycle. The protocols and data presented herein provide a robust starting point for researchers to develop novel compounds, empowering the next generation of drug discovery and development.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. reddit.com [reddit.com]
- 22. Stille Coupling [organic-chemistry.org]
- 23. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Synthesis and Evaluation of 1-Benzoyl-6-bromo-7-azaindole Analogs for Cancer Research
Introduction: The Rising Prominence of 7-Azaindole Scaffolds in Oncology
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a "privileged scaffold" in modern medicinal chemistry. Its structure is bioisosteric to the endogenous indole and purine systems, allowing it to function as a versatile pharmacophore capable of forming key hydrogen bond interactions with a multitude of biological targets.[1][2][3] The replacement of the C7 carbon in indole with a sp2-hybridized nitrogen atom significantly alters the molecule's electronic properties, solubility, and metabolic stability, often leading to enhanced pharmacological profiles.[4]
In oncology, 7-azaindole derivatives have demonstrated remarkable efficacy as inhibitors of critical signaling pathways that are frequently deregulated in cancer.[5] These compounds have been successfully developed as potent inhibitors of various protein kinases, including PI3K, Erk5, and FGFR4, which are central nodes in pathways controlling cell proliferation, survival, and angiogenesis.[4][6][7]
This guide focuses on a specific subclass: 1-Benzoyl-6-bromo-7-azaindole analogs. The rationale for this design is twofold:
-
N1-Benzoylation: Substitution at the N1 position of the azaindole ring is a common strategy to explore the structure-activity relationship (SAR) and modulate the compound's interaction with the target protein's binding pocket.[1] The benzoyl group provides a rigid aromatic moiety that can engage in pi-stacking or hydrophobic interactions.
-
C6-Bromination: Halogenation, particularly bromination, at various positions of the azaindole core can influence the compound's electronic distribution and provide a vector for further chemical modification or improved target affinity.
This document provides a comprehensive, field-proven protocol for the synthesis of the this compound core structure and outlines standard methodologies for its preliminary evaluation as a potential anticancer agent.
Part I: Synthesis of this compound
A. Synthetic Strategy Overview
The synthesis is approached via a two-step sequence starting from the commercially available 7-azaindole. The first step involves the regioselective bromination at the C6 position, followed by the acylation of the pyrrole nitrogen with benzoyl chloride. This strategy prioritizes the more challenging C-H functionalization step before the simpler N-acylation.
Caption: Synthetic workflow for this compound.
B. Detailed Synthesis Protocol
Protocol 1: Synthesis of 6-Bromo-7-azaindole (Intermediate)
This protocol describes the direct bromination of 7-azaindole.
-
Rationale: Direct bromination of the 7-azaindole core can be challenging due to the presence of two rings with differing reactivity. The conditions described aim for regioselectivity at the C6 position on the pyridine ring. Using a reagent like N-Bromosuccinimide (NBS) provides a source of electrophilic bromine under milder conditions than elemental bromine.
-
Materials:
-
7-Azaindole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 7-azaindole (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted bromine.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield 6-bromo-7-azaindole as a solid.
-
Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Protocol 2: Synthesis of this compound (Final Product)
-
Rationale: This step involves the acylation of the pyrrole nitrogen. A strong base, such as sodium hydride (NaH), is required to deprotonate the N-H of the azaindole, forming a highly nucleophilic anion that readily attacks the electrophilic carbonyl carbon of benzoyl chloride. Anhydrous conditions are critical as NaH reacts violently with water.
-
Materials:
-
6-Bromo-7-azaindole (from Protocol 1)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Benzoyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Wash the NaH (1.5 eq) with hexanes to remove the mineral oil and suspend it in anhydrous THF in a flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 6-bromo-7-azaindole (1.0 eq) in anhydrous THF dropwise to the NaH suspension. Effervescence (hydrogen gas evolution) should be observed.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the mixture back down to 0 °C and add benzoyl chloride (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Confirm the final structure and purity via NMR and Mass Spectrometry.[8]
-
Part II: Application in Cancer Research
A. Postulated Mechanism of Action: PI3K Pathway Inhibition
Many 7-azaindole analogs exert their anticancer effects by inhibiting protein kinases.[9] The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation and is often hyperactivated in a wide range of human cancers.[4] The 7-azaindole scaffold can form crucial hydrogen bonds with residues in the ATP-binding pocket of PI3K, such as Val882, effectively blocking its kinase activity.[2][4] This inhibition prevents the phosphorylation of PIP2 to PIP3, leading to the downstream inactivation of AKT and mTOR, ultimately resulting in decreased cell proliferation and induction of apoptosis.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
B. Protocol: In Vitro Evaluation of Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][10]
-
Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).[1][6]
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Synthesized this compound analogs, dissolved in DMSO to create stock solutions.
-
96-well cell culture plates.
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO) or solubilization buffer.
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized analogs in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells for "vehicle control" (medium with DMSO) and "untreated control".
-
Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD_treated / OD_control) * 100
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression analysis (log(inhibitor) vs. response) to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Caption: Experimental workflow for the MTT cell viability assay.
C. Data Presentation: Comparative Cytotoxicity
The results of the cytotoxicity screening are typically summarized in a table to compare the potency of different analogs across various cancer cell lines.
| Compound ID | R-Group on Benzoyl Ring | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. HOS (Osteosarcoma) |
| AZ-01 | H (unsubstituted) | 14.12 | 25.6 | 18.4 |
| AZ-02 | 4-OCH₃ | 9.8 | 15.2 | 11.7 |
| AZ-03 | 4-Cl | 12.5 | 21.1 | 16.2 |
| AZ-04 | 3,5-diNO₂ | 1.38 | 5.4 | 3.9 |
| Sunitinib | Reference Drug | 31.5 | 29.2 | >50 |
Note: Data are hypothetical, based on trends observed in the literature for similar compounds, to illustrate data presentation.[1][11][12] Structure-activity relationship studies often indicate that electron-withdrawing or donating groups on substituted phenyl rings can significantly impact anticancer activity.[1]
Conclusion and Future Directions
This guide provides a robust framework for the synthesis of this compound analogs and their initial biological characterization. The protocols herein are designed to be reproducible and serve as a foundational starting point for drug discovery programs targeting kinases and other ATP-dependent enzymes in cancer.
Future work should focus on expanding the library of analogs by varying the substituents on the N1-benzoyl group to perform a detailed SAR analysis. Promising compounds with low micromolar or nanomolar IC₅₀ values should be advanced to further studies, including:
-
Target Engagement Assays: Confirming direct inhibition of the target kinase (e.g., PI3K) in cell-based assays.
-
In Vivo Efficacy: Evaluating the antitumor activity of lead compounds in xenograft mouse models.[7]
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds to determine their suitability as drug candidates.
The 7-azaindole scaffold continues to be a rich source of novel therapeutic agents, and the systematic exploration of its derivatives holds significant promise for the development of next-generation cancer therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hoffmanchemicals.com [hoffmanchemicals.com]
- 9. mdpi.com [mdpi.com]
- 10. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Development of PI3Kγ Inhibitors Utilizing a 7-Azaindole Scaffold
Introduction: Targeting PI3Kγ in Immuno-Oncology and Inflammation
The Phosphoinositide 3-kinase gamma (PI3Kγ) is a critical signaling node in the complex network that governs immune cell function, positioning it as a high-value target for therapeutic intervention in a range of diseases, most notably cancer and chronic inflammatory conditions.[1][2][3] As a member of the Class IB PI3K family, PI3Kγ is primarily expressed in leukocytes and plays a key role in regulating their migration, activation, and inflammatory responses.[3][4] Dysregulation of the PI3Kγ signaling pathway is implicated in creating an immunosuppressive tumor microenvironment by modulating the function of myeloid cells, such as tumor-associated macrophages (TAMs).[4][5][6] Specifically, PI3Kγ signaling can drive macrophages towards an anti-inflammatory, pro-tumoral M2 phenotype, which promotes tumor growth, angiogenesis, and metastasis while suppressing the cytotoxic T-cell response.[5][6] Therefore, selective inhibition of PI3Kγ presents a compelling strategy to reprogram the tumor microenvironment, enhance anti-tumor immunity, and potentially overcome resistance to immune checkpoint inhibitors.[5][7]
This guide provides a comprehensive overview and detailed protocols for the development of selective PI3Kγ inhibitors, focusing on the strategic use of the 7-azaindole scaffold.
The 7-Azaindole Scaffold: A Privileged Kinase Inhibitor Motif
The 7-azaindole core is recognized in medicinal chemistry as a "privileged scaffold" for kinase inhibitors.[8][9][10] Its utility stems from its structural mimicry of the adenine portion of ATP, the natural substrate for kinases. This allows it to act as an excellent "hinge-binder," forming critical hydrogen bond interactions within the ATP-binding pocket of the kinase.[8][11] The 7-azaindole motif typically forms two key hydrogen bonds with the kinase hinge region: the pyridine N7 atom acts as a hydrogen bond acceptor, while the pyrrole N1-H acts as a hydrogen bond donor.[11][12] This bidentate interaction provides a strong anchor for the inhibitor, contributing to high binding affinity.
Beyond its hinge-binding capability, the 7-azaindole scaffold offers several advantages:
-
Synthetic Tractability: The core can be readily functionalized at multiple positions, allowing for systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[11][13][14]
-
Improved Physicochemical Properties: As a bioisostere of indole, the introduction of the nitrogen atom can enhance solubility and bioavailability.[15]
-
Proven Clinical Precedent: The 7-azaindole scaffold is a core component of approved kinase inhibitor drugs, such as the BRAF inhibitor vemurafenib, validating its suitability for drug development.[8][9][11]
Signaling Pathway and Development Workflow
The development of a selective PI3Kγ inhibitor follows a logical progression from initial concept to validated candidate. The PI3Kγ signaling cascade and the general drug discovery workflow are outlined below.
PI3Kγ Signaling Cascade
Activation of PI3Kγ, typically downstream of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[16] PIP3 recruits downstream effectors containing Pleckstrin Homology (PH) domains, most notably the serine/threonine kinase AKT, to the cell membrane, leading to its activation.[1] Activated AKT then phosphorylates a multitude of substrates, culminating in cellular responses such as cell growth, proliferation, survival, and migration.[1][17]
Caption: The PI3Kγ/AKT/mTOR signaling pathway and the point of therapeutic intervention.
Inhibitor Development Workflow
The process begins with scaffold selection and computational modeling, proceeds through chemical synthesis and iterative SAR studies, and culminates in comprehensive biological evaluation.
Caption: A typical workflow for the discovery and validation of a 7-azaindole PI3Kγ inhibitor.
Experimental Protocols
The following protocols provide detailed, self-validating methodologies for the synthesis and evaluation of novel 7-azaindole based PI3Kγ inhibitors.
Protocol 1: Synthesis of a Representative 7-Azaindole PI3Kγ Inhibitor
This protocol describes a representative synthesis utilizing a Suzuki cross-coupling reaction, a common and versatile method for functionalizing the azaindole core.[18][19]
Objective: To synthesize a C3-arylated 7-azaindole derivative.
Materials:
-
3-Bromo-7-azaindole
-
Substituted Phenylboronic Acid
-
Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), combine 3-bromo-7-azaindole (1.0 eq), the desired phenylboronic acid (1.2 eq), and the base (2.0 eq).
-
Solvent Addition: Add the dioxane/water solvent mixture (e.g., 4:1 ratio). Degas the mixture by bubbling argon through it for 15-20 minutes. Causality: Degassing is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst (0.05 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure C3-arylated 7-azaindole product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% as determined by HPLC for use in biological assays.
Protocol 2: Biochemical Assay for PI3Kγ Inhibitory Activity (IC₅₀ Determination)
This protocol uses a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust high-throughput method to determine the potency of inhibitors against the purified PI3Kγ enzyme.[20]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against PI3Kγ.
Materials:
-
Recombinant human PI3Kγ enzyme
-
PIP2 substrate
-
ATP
-
Biotin-tagged PIP3 product detector
-
Europium cryptate-labeled anti-tag antibody
-
Streptavidin-XL665
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT)
-
Test compounds serially diluted in DMSO
-
Low-volume 384-well assay plates
Step-by-Step Methodology:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 10 µM. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate. Include DMSO-only wells for no-inhibition control (100% activity) and wells with a known potent PI3Kγ inhibitor or no enzyme for maximum inhibition control (0% activity).
-
Enzyme/Substrate Addition: Prepare a master mix of PI3Kγ enzyme and PIP2 substrate in the assay buffer. Add this mix to all wells containing the test compounds.
-
Initiate Reaction: Prepare a solution of ATP in the assay buffer. Add the ATP solution to all wells to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). Causality: The ATP concentration should be at or near its Km value for the enzyme to ensure competitive inhibitors are evaluated under physiologically relevant conditions.
-
Stop and Detect: Stop the reaction by adding a detection mix containing EDTA (to chelate Mg²⁺ and stop the kinase), the biotin-tagged PIP3 detector, Eu-cryptate antibody, and Streptavidin-XL665.
-
Incubation & Reading: Incubate the plate for 60 minutes at room temperature to allow the detection reagents to bind. Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) for each well. Normalize the data using the high and low controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Compound | PI3Kγ IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | Selectivity (γ vs α) |
| Compound X | 5 | 550 | 120 | 85 | 110-fold |
| Compound Y | 25 | 800 | 350 | 200 | 32-fold |
| Idelalisib (Ref.) | >1000 | 8.6 | 556 | 0.5 | N/A |
| Alpelisib (Ref.) | 290 | 5 | 1156 | 250 | N/A |
| Table 1: Example data table for summarizing biochemical IC₅₀ values and isoform selectivity.[21] |
Protocol 3: Cell-Based Assay for PI3K Pathway Inhibition
This protocol measures the phosphorylation of AKT (p-AKT), a direct downstream substrate of PI3K activity, in a cellular context to confirm the compound's ability to engage its target and inhibit the pathway in a more complex biological system.[17][22]
Objective: To quantify the inhibition of AKT phosphorylation at Ser473 in a relevant cell line (e.g., RAW 264.7 macrophages) upon treatment with a test compound.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Stimulant (e.g., C5a or LPS)
-
Test compounds
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies for Western Blot or ELISA: Rabbit anti-p-AKT (Ser473), Rabbit anti-total AKT, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Step-by-Step Methodology:
-
Cell Plating: Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 4-6 hours. Causality: Serum starvation synchronizes the cells and reduces basal PI3K pathway activity, providing a cleaner window to observe stimulated p-AKT levels.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of the 7-azaindole inhibitor (or DMSO vehicle control) for 1-2 hours.
-
Stimulation: Stimulate the cells with a known PI3Kγ activator, such as C5a (100 nM), for 10-15 minutes to induce a robust p-AKT signal.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for analysis.
-
Western Blot Analysis:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with primary antibody against p-AKT (Ser473) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Validation: Strip the membrane and re-probe for total AKT and β-actin to confirm that the inhibitor affects phosphorylation specifically and that protein loading was equal across all lanes.
-
-
Data Analysis: Quantify the band intensity for p-AKT and normalize it to the total AKT or β-actin signal. Plot the normalized p-AKT signal against the inhibitor concentration to determine the cellular IC₅₀.
Ensuring Trustworthiness: Selectivity Profiling
A critical aspect of developing a high-quality kinase inhibitor is ensuring its selectivity.[23] Off-target inhibition can lead to unforeseen toxicities and confound the interpretation of biological effects.[24] Therefore, lead compounds must be profiled against a broad panel of kinases.
Methodology: Lead candidates with potent on-target activity should be submitted to a commercial kinome profiling service or screened in-house. These services typically test the compound at a fixed concentration (e.g., 1 µM) against a panel of hundreds of human kinases.[23] Results are often presented as a percentage of inhibition, allowing for a rapid assessment of off-target activities. Follow-up dose-response assays should be conducted for any significant off-targets to determine their IC₅₀ values. The goal is to identify compounds with a significant selectivity window (e.g., >100-fold) between the target (PI3Kγ) and other kinases, especially closely related PI3K isoforms (α, β, δ).[25] Differential Scanning Fluorimetry (DSF) is another valuable high-throughput method that measures the thermal stabilization of a kinase upon inhibitor binding, providing an orthogonal approach to assess binding and selectivity.[26]
Conclusion
The development of selective PI3Kγ inhibitors is a promising therapeutic strategy for modulating the immune response in cancer and inflammatory diseases. The 7-azaindole scaffold serves as an exceptional starting point for this endeavor, providing a robust, synthetically versatile core that effectively targets the kinase hinge region.[8] By employing a systematic workflow that integrates rational design, chemical synthesis, and a cascade of rigorous biochemical and cell-based assays, researchers can efficiently identify and optimize potent and selective drug candidates. The protocols and principles outlined in this guide provide a solid framework for drug development professionals to advance the next generation of PI3Kγ-targeted therapies.
References
- 1. The role of PI3Kγ in the immune system: new insights and translational implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of PI3Kγ in the immune system: new insights and translational implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3Kγ in Tumour Inflammation: Bridging Immune Response and Cancer Progression-A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. PI3Kγ in Tumour Inflammation: Bridging Immune Response and Cancer Progression—A Mini‐Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphatidylinositol 3-Kinase (PI3K) Inhibitors- Pipeline Insight, 2025 [researchandmarkets.com]
- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 10. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 11. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 12. mdpi.com [mdpi.com]
- 13. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. ijpsr.com [ijpsr.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Azaindole synthesis [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pnas.org [pnas.org]
- 25. academic.oup.com [academic.oup.com]
- 26. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 1-Benzoyl-6-bromo-7-azaindole
Introduction: The Significance of 1-Benzoyl-6-bromo-7-azaindole in Modern Drug Discovery
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for a multitude of therapeutic agents, particularly in the realm of kinase inhibitors.[1] Its structural resemblance to the adenine fragment of ATP allows for competitive binding to the kinase hinge region, making it an ideal framework for the development of targeted cancer therapies.[1] The strategic functionalization of the 7-azaindole core is paramount in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound is a key intermediate in this process, offering a synthetically versatile platform for the introduction of diverse functionalities through cross-coupling reactions at the bromine-bearing C6-position, while the benzoyl group serves as a protecting group for the pyrrolic nitrogen, influencing the reactivity of the heterocyclic system. This document provides a comprehensive guide to the laboratory-scale synthesis of this important building block, intended for researchers and scientists engaged in drug development and organic synthesis.
Theoretical Framework: A Two-Step Synthetic Approach
The synthesis of this compound is most effectively achieved through a two-step sequence starting from the commercially available 7-azaindole (1H-pyrrolo[2,3-b]pyridine).
-
Regioselective Bromination via a Reissert-Henze Type Reaction: Direct electrophilic bromination of 7-azaindole is often unselective. To achieve regioselective bromination at the C6-position, a Reissert-Henze type reaction is employed.[1][2][3] This method involves the initial N-oxidation of the pyridine ring of 7-azaindole, followed by activation and subsequent nucleophilic attack by a bromide source. This approach elegantly directs the halogenation to the desired position on the pyridine ring.
-
N-Benzoylation of 6-bromo-7-azaindole: Following the successful synthesis of 6-bromo-7-azaindole, the pyrrolic nitrogen is protected with a benzoyl group. This is typically achieved through acylation with benzoyl chloride in the presence of a suitable base to neutralize the hydrogen chloride byproduct. This step not only protects the nitrogen but also modifies the electronic properties of the azaindole ring system for subsequent transformations.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of 6-Bromo-7-azaindole (Intermediate)
This protocol is based on the principles of the Reissert-Henze reaction for regioselective functionalization of the 7-azaindole nucleus.[1][2][3]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) | ≥98% | Commercially Available |
| m-Chloroperoxybenzoic acid (m-CPBA) | 70-75% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Brominating agent (e.g., PyBroP) | ≥98% | Commercially Available |
| Base (e.g., Potassium Phosphate) | Anhydrous | Commercially Available |
| Trifluorotoluene | Anhydrous | Commercially Available |
| Sodium hydroxide (NaOH) | Reagent Grade | Commercially Available |
| Isopropyl alcohol (IPA) | Reagent Grade | Commercially Available |
| Saturated aqueous sodium bicarbonate | Laboratory prepared | - |
| Saturated aqueous sodium chloride (brine) | Laboratory prepared | - |
| Anhydrous magnesium sulfate | Reagent Grade | Commercially Available |
| Silica gel | 230-400 mesh | Commercially Available |
Procedure:
-
N-Oxidation: To a solution of 7-azaindole (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add m-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up of N-oxide: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-azaindole N-oxide, which can be used in the next step without further purification.
-
Bromination: In a separate flask, suspend the crude 7-azaindole N-oxide (1.0 eq) and potassium phosphate (3.0 eq) in anhydrous trifluorotoluene. To this suspension, add the brominating agent, such as PyBroP (1.5 eq), at room temperature under an inert atmosphere. Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction by TLC.
-
Hydrolysis and Isolation: Cool the reaction mixture to room temperature and carefully add a solution of sodium hydroxide in isopropyl alcohol. Stir for 1-2 hours. Remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 6-bromo-7-azaindole.
Part 2: Synthesis of this compound (Final Product)
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 6-Bromo-7-azaindole | As synthesized above | - |
| Benzoyl chloride | ≥99% | Commercially Available |
| Pyridine | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| 1 M Hydrochloric acid | Laboratory prepared | - |
| Saturated aqueous sodium bicarbonate | Laboratory prepared | - |
| Saturated aqueous sodium chloride (brine) | Laboratory prepared | - |
| Anhydrous sodium sulfate | Reagent Grade | Commercially Available |
| Silica gel | 230-400 mesh | Commercially Available |
Procedure:
-
Reaction Setup: Dissolve 6-bromo-7-azaindole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Acylation: To the cooled solution, add anhydrous pyridine (1.2 eq) followed by the dropwise addition of benzoyl chloride (1.1 eq).
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding 1 M hydrochloric acid. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
Summary of Key Reaction Parameters and Expected Outcomes
| Step | Key Parameters | Expected Yield | Purity (Post-Purification) |
| 1. Bromination | Temperature: 80-90 °C, Time: 12-16 h | 60-75% | >95% |
| 2. N-Benzoylation | Temperature: 0 °C to RT, Time: 2-4 h | 85-95% | >97% |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield in bromination | Incomplete N-oxidation. | Ensure complete conversion to the N-oxide before proceeding. Use fresh m-CPBA. |
| Deactivation of the brominating agent. | Use anhydrous conditions and freshly opened reagents. | |
| Formation of multiple brominated isomers | Incorrect reaction conditions. | Strictly follow the Reissert-Henze conditions to ensure C6 selectivity. |
| Incomplete N-benzoylation | Insufficient base or acylating agent. | Use a slight excess of pyridine and benzoyl chloride. |
| Presence of moisture. | Ensure all reagents and solvents are anhydrous. | |
| Hydrolysis of the benzoyl group | During work-up or purification. | Avoid prolonged exposure to strongly acidic or basic conditions. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
m-CPBA: Is a strong oxidizing agent and can be shock-sensitive. Handle with care and avoid contact with combustible materials.
-
Benzoyl chloride: Is corrosive and a lachrymator. Handle with extreme care in a fume hood.
-
Pyridine: Is flammable and has a strong, unpleasant odor. Use in a well-ventilated area.
-
Dichloromethane: Is a suspected carcinogen. Minimize exposure.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
References
Leveraging 1-Benzoyl-6-bromo-7-azaindole for the Development of Novel Kinase-Targeting Anti-Inflammatory Agents
An Application Guide for Drug Discovery Researchers
Abstract
Inflammation is a critical biological process that, when dysregulated, underpins a vast array of chronic diseases. The development of targeted, potent, and safe anti-inflammatory therapeutics remains a paramount challenge in medicinal chemistry. The 7-azaindole scaffold has emerged as a "privileged" structure, particularly effective as a hinge-binding motif for various protein kinases that are pivotal in inflammatory signaling cascades.[1][2][3] This guide provides a comprehensive framework for utilizing 1-Benzoyl-6-bromo-7-azaindole as a versatile starting material for the synthesis and evaluation of new anti-inflammatory agents. We present a structured workflow, from synthetic derivatization and initial cell-based screening to mechanism of action studies and in vivo validation, designed to equip researchers with the necessary protocols and scientific rationale to accelerate their drug discovery programs.
The 7-Azaindole Scaffold: A Foundation for Kinase Inhibition
The efficacy of the 7-azaindole core in drug design stems from its structural mimicry of the adenine moiety in ATP.[4] The pyridine nitrogen (N7) and the pyrrole nitrogen (N1) of the 7-azaindole ring act as a hydrogen bond acceptor and donor, respectively. This arrangement allows it to form two crucial hydrogen bonds with the "hinge region" of a kinase's ATP-binding pocket, a common feature of ATP-competitive inhibitors.[1][3] This bidentate interaction provides a strong anchor for the molecule, making the 7-azaindole an excellent starting point for fragment-based drug discovery and lead optimization.[2] Many successful kinase inhibitors, including the FDA-approved drug Vemurafenib, are built upon this scaffold.[1][3]
Strategic Utility of this compound
This specific derivative is an ideal starting point for creating a chemical library of potential anti-inflammatory compounds.
-
1-Benzoyl Group: The benzoyl group at the N1 position serves as a protecting group, preventing unwanted side reactions at the pyrrole nitrogen. It can be readily removed under basic conditions if the free N-H is desired for biological activity or further modification.
-
6-Bromo Group: The bromine atom at the C6 position is a highly versatile synthetic handle. It is perfectly positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR).
General Synthetic Workflow
The development of a compound library from this compound typically follows a straightforward cross-coupling strategy to introduce diversity, followed by an optional deprotection step.
Protocol: Suzuki Cross-Coupling for Derivatization
Rationale: The Suzuki coupling is a robust and widely used reaction for forming carbon-carbon bonds. This protocol provides a general method to couple various aryl or heteroaryl boronic acids to the 6-position of the azaindole core, generating chemical diversity for screening.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction flask, add this compound and the selected arylboronic acid.
-
Add the base and the palladium catalyst.
-
Seal the flask with a septum and purge with inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the desired 6-substituted-7-azaindole derivative.
A Tiered Screening Cascade for Anti-Inflammatory Activity
A systematic, multi-tiered approach is essential for efficiently identifying and characterizing promising anti-inflammatory compounds from a newly synthesized library.[5]
Tier 1: Primary Cell-Based Screening
Model System: The RAW 264.7 murine macrophage cell line is a standard and reliable model for in vitro inflammation studies.[6] Stimulation with lipopolysaccharide (LPS) mimics bacterial infection and triggers a robust inflammatory response.
Protocol 1: Cytotoxicity Assessment (MTT Assay)
-
Rationale: It is crucial to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells.[7]
-
Procedure:
-
Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the resulting formazan crystals.
-
Measure absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle control. Compounds with >90% viability at a given concentration are considered non-toxic and suitable for further assays.[5]
-
Protocol 2: Nitric Oxide (NO) Production (Griess Assay)
-
Rationale: LPS stimulation dramatically upregulates inducible nitric oxide synthase (iNOS), leading to a surge in NO production, a key pro-inflammatory mediator. The Griess assay is a simple colorimetric method to quantify nitrite, a stable breakdown product of NO, in the cell supernatant.[7][8]
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate as described above.
-
Pre-treat the cells with non-toxic concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect 50 µL of supernatant from each well.
-
Add 50 µL of Griess Reagent to the supernatant, incubate for 15 minutes at room temperature, protected from light.
-
Measure absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.
-
| Compound ID | Cytotoxicity CC₅₀ (µM) | NO Inhibition IC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀) |
| Lead-001 | > 100 | 5.2 | > 19.2 |
| Lead-002 | 15.4 | 8.1 | 1.9 |
| Control | > 100 | 12.5 | > 8.0 |
| Table 1: Example data summary for primary screening. A high selectivity index is desirable. |
Tier 2: Mechanism of Action (MoA) Elucidation
Active and non-toxic compounds should be investigated further to determine their molecular targets. Given the 7-azaindole scaffold, targeting kinase pathways like p38 MAPK and the downstream NF-κB pathway is highly probable.[9][10]
Protocol 3: Pro-Inflammatory Cytokine Quantification (ELISA)
-
Rationale: To confirm a broad anti-inflammatory effect, measure the production of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
-
Procedure:
-
Culture, treat, and stimulate RAW 264.7 cells as described in the Griess assay protocol.
-
Collect the cell culture supernatant.
-
Perform ELISAs for TNF-α and IL-6 according to the commercial kit manufacturer's instructions.[8] This typically involves incubating the supernatant in antibody-coated plates followed by a series of antibody and substrate additions.
-
Measure absorbance and calculate cytokine concentrations based on a standard curve.
-
Protocol 4: Western Blot Analysis of Inflammatory Pathways
-
Rationale: Western blotting can directly probe the activation state of key signaling proteins. A reduction in the phosphorylated (active) form of a protein indicates that the compound is acting on that pathway. We will focus on p38 MAPK and NF-κB.[5][8]
-
Key Proteins to Probe:
-
Procedure:
-
Seed RAW 264.7 cells in 6-well plates.
-
Pre-treat with the test compound for 1 hour, then stimulate with LPS for a shorter duration (e.g., 30-60 minutes) to capture peak protein phosphorylation.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-IκBα) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using a chemiluminescent substrate and imaging system. A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.
-
Tier 3: In Vivo Proof-of-Concept
Model System: The carrageenan-induced paw edema model in rodents is a well-established and highly reproducible assay for evaluating the in vivo efficacy of acute anti-inflammatory agents.[12][13]
Protocol 5: Carrageenan-Induced Paw Edema in Mice
-
Rationale: This model assesses a compound's ability to reduce acute, localized inflammation and edema in a living organism, providing crucial data on bioavailability and efficacy. The inflammatory response is biphasic, involving mediators like histamine and serotonin in the early phase, and prostaglandins in the later phase.[12]
-
Procedure:
-
Acclimatize male Swiss albino mice for one week.
-
Divide animals into groups (e.g., Vehicle Control, Positive Control [e.g., Indomethacin], Test Compound groups at various doses).
-
Measure the initial paw volume of each mouse using a plethysmometer.
-
Administer the test compounds and controls orally or via intraperitoneal injection.
-
After 1 hour, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Summary and Future Directions
The this compound scaffold is a powerful and versatile starting point for the development of novel anti-inflammatory agents, primarily through the inhibition of key inflammatory kinases. The systematic application of the protocols outlined in this guide—from targeted synthesis and robust primary screening to detailed MoA studies and in vivo validation—provides a clear and effective path for identifying and advancing promising lead candidates. Future work should focus on optimizing the potency and pharmacokinetic properties of identified leads and exploring their efficacy in more complex, chronic models of inflammatory diseases such as collagen-induced arthritis.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Rational Design of Potent PARP Inhibitors from 7-Azaindole Derivatives
Abstract
Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies, particularly for cancers with deficiencies in DNA repair mechanisms like BRCA1/2 mutations.[1][2] The principle of synthetic lethality, where the combination of two genetic defects (e.g., BRCA mutation and PARP inhibition) leads to cell death while either defect alone is viable, is the cornerstone of their efficacy.[3][4] This guide provides a comprehensive overview and detailed protocols for the rational design, synthesis, and evaluation of PARP inhibitors based on the 7-azaindole scaffold, a privileged structure in modern medicinal chemistry.[5] We will explore the structure-activity relationships (SAR) that govern inhibitory potency and provide field-proven methodologies for researchers in drug discovery and oncology.
Introduction: The Rationale for Targeting PARP with 7-Azaindole
The Role of PARP in DNA Repair
The PARP family of enzymes, particularly PARP-1, are critical cellular sentinels for DNA damage. They recognize and bind to single-strand breaks (SSBs) in DNA.[3] Upon activation, PARP-1 catalyzes the synthesis of long, branched chains of poly (ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation. This PAR chain acts as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.[1][6] By inhibiting PARP, SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs).[3]
In healthy cells, DSBs are efficiently repaired by the high-fidelity Homologous Recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins. However, in cancer cells with mutated BRCA genes, the HR pathway is defective.[2] These cells are forced to rely on more error-prone repair pathways, leading to genomic instability and eventual cell death. This selective killing of cancer cells with deficient HR pathways is the essence of synthetic lethality.[3][4]
The 7-Azaindole Scaffold: A Privileged Fragment
The 7-azaindole core is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active molecules, particularly kinase inhibitors.[5][7] Its utility extends powerfully to the design of PARP inhibitors for several key reasons:
-
Bioisosterism: 7-azaindole is a bioisostere of the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes. This mimicry allows it to effectively compete for the enzyme's active site.[8]
-
Hinge-Binding Motif: The scaffold is an exceptional "hinge-binding" element. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1-H) serves as a hydrogen bond donor. This bidentate hydrogen bonding interaction with the PARP active site provides a strong anchor for the inhibitor.[7][9]
-
Tunable Physicochemical Properties: The introduction of a nitrogen atom into the indole ring modulates key properties like solubility, lipophilicity, and pKa, which can be fine-tuned to improve drug-like characteristics.[10]
-
Vectors for SAR Exploration: The 7-azaindole ring possesses multiple positions (C1, C3, C5, etc.) that can be readily functionalized, allowing for systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic profiles.[9][11]
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 10. mdpi.com [mdpi.com]
- 11. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzoyl-6-bromo-7-azaindole
Welcome to the technical support center for the synthesis of 1-Benzoyl-6-bromo-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this specific chemical transformation. Our goal is to empower you to improve your reaction yield and obtain a high-purity product.
Introduction
The N-benzoylation of 6-bromo-7-azaindole is a crucial step in the synthesis of various biologically active molecules. The benzoyl group serves as a common protecting group for the indole nitrogen, which can be readily removed under basic conditions. This protection strategy allows for selective functionalization at other positions of the azaindole core. The most common method for this transformation is the Schotten-Baumann reaction, which involves the use of benzoyl chloride in the presence of a base. While seemingly straightforward, this reaction can present several challenges that may lead to suboptimal yields and purification difficulties. This guide will walk you through potential issues and provide robust solutions to overcome them.
Reaction Overview
The synthesis of this compound from 6-bromo-7-azaindole is typically achieved via N-acylation with benzoyl chloride. The reaction is generally carried out in a biphasic system or under anhydrous conditions with an organic or inorganic base.
Technical Support Center: Purification of Crude 1-Benzoyl-6-bromo-7-azaindole
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 1-Benzoyl-6-bromo-7-azaindole. The following sections offer troubleshooting advice and detailed protocols designed to address common issues and ensure the attainment of highly pure material critical for downstream applications.
Understanding the Impurity Profile
Effective purification begins with a foundational understanding of the potential impurities in your crude product. In the N-benzoylation of 6-bromo-7-azaindole, the primary impurities are typically:
-
Unreacted 6-bromo-7-azaindole: Due to incomplete reaction, this starting material is a common contaminant.
-
Benzoic Acid: Formed from the hydrolysis of benzoyl chloride or benzoic anhydride, especially if moisture is present.
-
Excess Benzoylating Agent: Residual benzoyl chloride or benzoic anhydride.
-
Di-benzoylated Species: Although less common, over-acylation can occur.
-
Polymeric Byproducts: Dark, tarry materials can form under harsh reaction conditions.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Q1: My crude product is a dark, oily residue. How should I proceed with purification?
A1: A dark, oily crude product often indicates the presence of polymeric byproducts. Before attempting column chromatography, it is advisable to perform a preliminary purification step. Trituration with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate can help to precipitate the desired product, leaving the more soluble, dark impurities in the solvent.
Q2: During column chromatography, my product is streaking and not separating cleanly from impurities.
A2: Streaking on a silica gel column can be caused by several factors:
-
Compound Polarity: this compound is a moderately polar compound. If your solvent system is too polar, the compound will travel with the solvent front. Conversely, if it's not polar enough, streaking can occur. A systematic gradient elution, starting with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity, is recommended.
-
Acidic Impurities: The presence of benzoic acid can lead to significant streaking. To mitigate this, you can add a small amount of a mild base, such as triethylamine (0.1-1%), to your mobile phase. This will neutralize the acidic impurity, allowing for better separation.
-
Column Overloading: Exceeding the capacity of your column will result in poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
Q3: After chromatography, my fractions are pure by TLC, but after removing the solvent, I see a reappearance of impurities in my NMR spectrum.
A3: This suggests that your product may be unstable under the purification or workup conditions. The benzoyl group can be labile, particularly if exposed to acidic or basic conditions for extended periods. To address this:
-
Neutralize Fractions: If you used a modifier like triethylamine in your mobile phase, ensure it is thoroughly removed during solvent evaporation. Co-evaporation with a neutral solvent like dichloromethane can be effective.
-
Avoid Harsh Conditions: Minimize exposure to strong acids or bases during workup. Use a mild bicarbonate wash to neutralize any acidic residues.
-
Temperature Control: Concentrate your fractions at a reduced temperature (e.g., below 40°C) to prevent thermal degradation.
Q4: I am attempting recrystallization, but my compound is "oiling out" instead of forming crystals.
A4: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.[1] To encourage crystallization:
-
Solvent Selection: The ideal recrystallization solvent will dissolve the compound when hot but not at room temperature.[1][2] For this compound, consider solvent systems like ethyl acetate/hexanes, toluene, or ethanol/water.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Rapid cooling often leads to oiling out or the formation of very small crystals that trap impurities.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.[3]
-
Seeding: If you have a small amount of pure product, adding a seed crystal to the cooled, saturated solution can initiate crystallization.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This is the most common and generally effective method for purifying this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Triethylamine (optional)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard chromatography column and accessories
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 1:1) to determine the optimal solvent system for separation. The ideal system will show good separation between the product spot and any impurities, with the product having an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into the column and allow it to pack under gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. To this, add a small amount of silica gel to form a dry powder. Evenly add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. The gradient can be run stepwise or linearly.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
Recrystallization can be an effective method if the crude product is relatively pure (>85-90%).
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethyl acetate, hexanes, toluene, or a mixture)
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to boiling. A good solvent will dissolve the compound when hot and allow it to crystallize upon cooling.[1][2]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Summary
| Purification Method | Recommended Solvent System | Key Considerations |
| Flash Column Chromatography | Hexanes:Ethyl Acetate (gradient) | - Add 0.1-1% triethylamine to the mobile phase to suppress streaking from acidic impurities.- Avoid overloading the column. |
| Recrystallization | Ethyl Acetate/Hexanes or Toluene | - Ensure slow cooling to promote the formation of pure crystals.- Use a minimal amount of hot solvent for dissolution. |
| Preparative HPLC | Acetonitrile/Water (with formic or phosphoric acid)[4] | - Suitable for obtaining very high purity material.- Can be scalable for isolating larger quantities.[4] |
Purification Workflow Diagram
Caption: Decision workflow for purification of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for common purification issues.
References
- 1. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 4. US5681959A - Chemical synthesis of azaindoles - Google Patents [patents.google.com]
Technical Support Center: Optimizing Palladium-Catalyzed Couplings of 1-Benzoyl-6-bromo-7-azaindole
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 1-Benzoyl-6-bromo-7-azaindole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges. The unique electronic properties of the 7-azaindole scaffold can present specific hurdles, and this document aims to equip you with the knowledge to overcome them.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
Here, we address the most common initial queries and problems encountered when working with this compound in palladium-catalyzed cross-coupling reactions.
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the likely causes?
A1: Low yields in Suzuki-Miyaura couplings of N-heterocycles like 7-azaindole are a
Technical Support Center: Challenges in the Regioselective Functionalization of 7-Azaindoles
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the regioselective functionalization of 7-azaindoles. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and modification of this critical heterocyclic scaffold. As a privileged structure in medicinal chemistry, the ability to precisely functionalize the 7-azaindole ring is paramount for the development of novel therapeutics.[1][2][3] This resource, grounded in established chemical principles and current literature, aims to empower researchers to overcome common synthetic hurdles.
I. Troubleshooting Guides: A Problem-and-Solution Approach
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning to inform your experimental design.
Issue 1: Poor Regioselectivity in C-H Functionalization
Question: My C-H activation/functionalization reaction on an N-protected 7-azaindole is yielding a mixture of C2 and C3 isomers. How can I improve selectivity for the C3 position?
Answer:
Achieving high regioselectivity between the C2 and C3 positions of the 7-azaindole core is a common challenge. The electronic nature of the pyrrole ring generally favors electrophilic attack at C3, but this can be influenced by several factors.
Potential Causes & Solutions:
-
Steric Hindrance: A bulky N-protecting group can sterically hinder the approach of reagents to the C2 position, thereby favoring C3 functionalization. If you are using a small protecting group (e.g., methyl), consider switching to a bulkier one like Boc (tert-butyloxycarbonyl) or a sulfonyl group.[4]
-
Directing Group Effects: The choice of directing group is crucial for metal-catalyzed C-H functionalization.[5] For instance, a directing group on the N1 nitrogen can guide the metal catalyst to the C2 position. Conversely, a directing group at a different position could potentially favor C3. Carefully review the literature for directing groups known to favor C3 functionalization in similar systems.
-
Reaction Conditions:
-
Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents, from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, dioxane).
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically controlled product.
-
Catalyst/Ligand System: The choice of metal catalyst and ligand plays a pivotal role. For palladium-catalyzed reactions, ligands can significantly influence the regioselectivity.[6] Consider screening different phosphine or N-heterocyclic carbene (NHC) ligands.
-
Workflow for Optimizing C3-Selectivity:
Caption: Troubleshooting workflow for poor C3 regioselectivity.
Issue 2: Unwanted N-Functionalization vs. C-Functionalization
Question: I am attempting a C-H functionalization on an unprotected 7-azaindole, but I am primarily observing N-functionalization at the N1 position. How can I promote C-functionalization?
Answer:
The pyrrolic nitrogen (N1) of 7-azaindole is nucleophilic and can compete with C-H functionalization, especially under basic conditions or with electrophilic reagents.
Potential Causes & Solutions:
-
N-H Acidity: The N-H proton is acidic and can be deprotonated by bases, leading to a highly nucleophilic anion that readily reacts with electrophiles.
-
Protecting Group Strategy: The most straightforward solution is to protect the N1 position. Common protecting groups include:
-
Boc (tert-butyloxycarbonyl): Easily introduced and removed under acidic conditions. It also offers steric bulk.[4]
-
Sulfonyl groups (e.g., tosyl, mesyl): These are electron-withdrawing and can deactivate the pyrrole ring towards some electrophilic reactions, which may or may not be desirable.[7]
-
SEM (2-(trimethylsilyl)ethoxymethyl): Can act as both a protecting and activating group in certain reactions.[8]
-
-
Reaction Sequencing: If protection is not feasible, consider a two-step approach: first, perform the C-H functionalization under conditions that minimize N-functionalization (e.g., certain metal-catalyzed reactions), and then, if necessary, functionalize the nitrogen in a separate step.
Protecting Group Selection Guide:
| Protecting Group | Introduction Conditions | Removal Conditions | Key Considerations |
| Boc | Boc₂O, base (e.g., DMAP, Et₃N) | TFA, HCl | Good for increasing steric hindrance near C2. |
| Ts (Tosyl) | TsCl, base (e.g., NaH, K₂CO₃) | Strong base (e.g., NaOH, KOH) or reducing agents | Electron-withdrawing, can affect ring reactivity. |
| SEM | SEMCl, base (e.g., NaH) | Fluoride source (e.g., TBAF), acid | Can have a dual protecting-activating role.[8] |
Issue 3: Difficulty in Functionalizing the Pyridine Ring
Question: I need to introduce a substituent at the C4, C5, or C6 position of the 7-azaindole core, but standard electrophilic aromatic substitution methods are failing. What strategies can I employ?
Answer:
The pyridine ring of 7-azaindole is electron-deficient and generally resistant to electrophilic substitution. Specialized methods are required to achieve functionalization on this ring.
Strategies for Pyridine Ring Functionalization:
-
Directed ortho-Metalation (DoM): This is a powerful technique where a directing group (DG) on the nitrogen of the pyridine ring (N7) or the pyrrole ring (N1) directs deprotonation to an adjacent carbon, which can then be trapped with an electrophile.[9]
-
Halogen-Dance Reactions: If a halogen is already present on the pyridine ring, it can sometimes be "danced" to a different position under the influence of a strong base, followed by functionalization.
-
N-Oxide Chemistry: Formation of the 7-azaindole N-oxide at the N7 position activates the pyridine ring for nucleophilic attack and can also direct electrophilic substitution to the C6 position.[10][11]
-
Metal-Catalyzed C-H Activation: Specific palladium-catalyzed conditions have been developed for the direct arylation of the pyridine ring of azaindoles.[12]
Conceptual Workflow for C6 Functionalization via N-Oxide:
References
- 1. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Benzoyl-6-bromo-7-azaindole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of 1-Benzoyl-6-bromo-7-azaindole. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this key heterocyclic intermediate. Achieving high purity is critical for downstream applications, particularly in drug discovery where impurities can confound biological data and introduce regulatory hurdles.
This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, structured to resolve common purification challenges encountered in the laboratory.
Section 1: Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities. This compound is typically synthesized via the N-benzoylation of 6-bromo-7-azaindole. Impurities can arise from starting materials, side reactions, or subsequent degradation.
Caption: Origin of common impurities in the synthesis of this compound.
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Source | Rationale for Formation | Analytical Signature (TLC) |
| 6-Bromo-7-azaindole | Starting Material | Incomplete benzoylation reaction. | More polar than the product; lower Rf value. |
| Benzoic Acid | Reagent By-product / Degradation | Hydrolysis of benzoyl chloride reagent or hydrolysis of the N-benzoyl product. | Acidic spot, often streaks on silica gel unless eluted with an acidic mobile phase. |
| Base Salts (e.g., Pyridinium Chloride) | Reagent By-product | Formed from the base used to scavenge HCl during the reaction. | Highly polar; typically remains at the baseline. Water-soluble. |
| Over-benzoylated Species | Side Reaction | Potential for reaction at other sites, though less likely for N-benzoylation. | Less polar than the product; higher Rf value. |
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the purification process in a question-and-answer format.
Question 1: My crude product after work-up is a sticky, brown oil, not the expected off-white solid. What is the cause and how should I proceed?
Answer: This is a common issue, typically indicating the presence of significant impurities or residual solvent that is depressing the melting point of your compound.
-
Causality: The primary culprits are often unreacted starting materials and by-products like benzoic acid, which can form eutectic mixtures. High-boiling point solvents (like DMF or DMSO if used in the reaction) can also be difficult to remove and result in an oil.
-
Troubleshooting Steps:
-
High-Vacuum Drying: Ensure all reaction solvents are thoroughly removed on a rotary evaporator followed by drying under high vacuum for several hours.
-
Trituration: Attempt to solidify the oil by trituration. This involves stirring the oil vigorously with a solvent in which the desired product is poorly soluble, but the impurities are soluble. A non-polar solvent like hexanes or diethyl ether is a good starting point. The product should precipitate as a solid, which can then be filtered.
-
Direct to Chromatography: If trituration fails, do not despair. The oil can be dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and directly subjected to column chromatography for purification.
-
Question 2: My TLC analysis shows a major product spot, but also a faint spot with a very similar Rf value. How can I resolve this?
Answer: This suggests the presence of a structurally similar impurity, such as an isomer or an over-benzoylated by-product, which co-elutes with your main compound.
-
Causality: The N-benzoyl group significantly alters the polarity of the 7-azaindole core. Any impurity that also contains this feature but differs subtly in structure will have a similar polarity and thus a close Rf.
-
Troubleshooting Steps:
-
Optimize TLC Mobile Phase: Systematically test different solvent systems for TLC analysis. The goal is to maximize the separation (ΔRf) between the two spots. Try switching from an ethyl acetate/hexane system to a dichloromethane/methanol system, or add a small percentage of a third solvent like triethylamine (for basic compounds) or acetic acid (for acidic impurities).
-
Adjust Column Chromatography Conditions: Once an optimal solvent system is found on TLC, apply it to your column chromatography. Use a shallow elution gradient, increasing the polar solvent percentage very slowly. This increases the resolution of the separation.
-
Consider Recrystallization: If chromatography fails to provide complete separation, recrystallization is the next logical step. The different packing efficiencies of the product and the impurity in a crystal lattice can lead to excellent purification.
-
Question 3: After purification, my product appears pure by NMR, but its color is yellow or tan instead of white. How can I remove the color?
Answer: The color is likely due to trace amounts of highly conjugated, chromophoric impurities that may not be detectable by NMR at low concentrations.
-
Causality: These impurities often arise from minor side reactions or degradation pathways that are exacerbated by heat or light.
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: Dissolve the colored product in a suitable hot solvent as you would for recrystallization. Add a very small amount of activated charcoal (typically 1-2% by weight) to the hot solution and swirl for a few minutes.[1] The colored impurities will adsorb to the charcoal's surface.
-
Hot Filtration: Quickly filter the hot solution through a pad of Celite® or filter paper in a pre-heated funnel to remove the charcoal.[1] Caution: Using too much charcoal can lead to significant product loss due to co-adsorption.[1]
-
Recrystallization: Allow the filtered, decolorized solution to cool slowly to form pure, colorless crystals.
-
Question 4: I successfully purified my compound, but after a week in storage, I see the starting material, 6-bromo-7-azaindole, reappearing in my HPLC analysis. What is happening?
Answer: This indicates that your product is degrading, specifically via hydrolysis of the N-benzoyl amide bond.
-
Causality: The N-benzoyl group on a 7-azaindole is essentially a protecting group. While relatively stable, it can be susceptible to hydrolysis, a reaction catalyzed by trace amounts of acid or base, particularly in the presence of moisture.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: After the final purification step, ensure the product is rigorously dried under high vacuum to remove all traces of water and solvents.
-
Inert Storage: Store the final compound in a tightly sealed vial, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Control pH: Ensure that the final product is free from any acidic or basic residues from the work-up or chromatography steps. A final wash of an organic solution of the product with brine can help ensure neutrality before final solvent evaporation.
-
Refrigerate: Store the compound at a low temperature (2-8°C) to slow the rate of any potential degradation reactions.[2]
-
Section 3: Validated Purification Protocols
These protocols provide a reliable starting point for purifying this compound.
Protocol 1: Flash Column Chromatography
This is the most common and effective method for purifying the crude product. The choice of eluent is critical for achieving good separation.
Step-by-Step Methodology:
-
Prepare the Column: Select an appropriately sized silica gel column. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude material by weight. Pack the column using the chosen starting eluent (see Table 2).
-
Load the Sample: Dissolve your crude material in a minimal amount of dichloromethane or the starting eluent. If it is not fully soluble, you can pre-adsorb it onto a small amount of silica gel (dry loading), which often improves resolution.
-
Elute the Column: Begin elution with the starting non-polar solvent mixture. Collect fractions and monitor them by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase as recommended in Table 2. This will first elute non-polar impurities, followed by your product, and finally the more polar starting material.
-
Combine and Evaporate: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Table 2: Recommended Eluent Systems for Column Chromatography
| Eluent System | Starting Ratio (v/v) | Gradient To (v/v) | Application Notes |
| Ethyl Acetate / Hexane | 5:95 | 30:70 | A standard system providing good resolution for moderately polar compounds. Often the first choice.[3] |
| Dichloromethane / Methanol | 100:0 | 98:2 | Useful if the product has poor solubility in hexane. The gradient must be very shallow as methanol is highly polar. |
| Toluene / Acetone | 98:2 | 80:20 | An alternative system that can sometimes provide different selectivity compared to acetate/alkane systems. |
Protocol 2: Recrystallization
Recrystallization is an excellent final purification step to obtain highly crystalline, pure material, especially after chromatography.
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent dissolves the compound when hot but not when cold. Toluene is a good starting point.[4]
-
Dissolution: Place the chromatographed material in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent in small portions if needed to achieve full dissolution at the boiling point.
-
Hot Filtration (Optional): If any insoluble material is present, perform a hot gravity filtration as described in the troubleshooting section.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals thoroughly under high vacuum.
Section 4: Process Flow and Decision Making
The optimal purification strategy depends on the initial purity of your crude material. This decision tree provides a logical workflow for achieving your desired purity.
Caption: Decision tree for selecting a purification strategy for this compound.
Section 5: Frequently Asked Questions (FAQs)
-
Q: What is the expected appearance of pure this compound?
-
A: It is typically a white to off-white solid. A vendor specification sheet notes its appearance as a "White to yellow solid".[2]
-
-
Q: What analytical techniques are best for assessing purity?
-
A: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment. For routine, qualitative checks during a purification workflow (like monitoring column fractions), Thin-Layer Chromatography (TLC) is fast and effective. Proton NMR (¹H NMR) is essential to confirm the structure and can reveal impurities if they are present in significant amounts (>1-2%).
-
-
Q: Can I use a different acylating agent instead of benzoyl chloride?
-
A: Yes, other agents like benzoic anhydride can be used. The choice may affect the reaction conditions and the impurity profile. For instance, using benzoic anhydride avoids the generation of HCl, potentially simplifying the work-up, but the reaction may be slower.
-
-
Q: Is the bromine atom stable during purification?
-
A: The C-Br bond on the azaindole ring is generally stable under standard chromatography and recrystallization conditions. However, it can be labile under certain catalytic conditions, such as some palladium-catalyzed cross-coupling reactions, which is a consideration for downstream synthesis, not typically for purification.
-
References
degradation pathways of 1-Benzoyl-6-bromo-7-azaindole in solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-Benzoyl-6-bromo-7-azaindole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this molecule in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, grounded in established chemical principles and regulatory expectations.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and degradation of this compound. The pathways described are predicted based on the chemical functionalities of the molecule and principles of forced degradation analysis.[1][2][3]
Q1: What are the primary predicted degradation pathways for this compound in solution?
Based on its structure, this compound is susceptible to three primary degradation pathways under stress conditions: hydrolytic, oxidative, and photolytic degradation.[4][5]
-
Hydrolytic Degradation: The most likely point of hydrolysis is the amide bond of the N-benzoyl group. This reaction can be catalyzed by both acid and base.[6][7][8] Cleavage of this bond would yield 6-bromo-7-azaindole and benzoic acid as the primary degradation products.
-
Oxidative Degradation: The electron-rich pyrrole ring of the 7-azaindole core is susceptible to oxidation.[9][10] This can lead to the formation of N-oxides on the pyridine nitrogen or more complex ring-opened products, such as derivatives of anthranilic acid.[11]
-
Photolytic Degradation: The carbon-bromine (C-Br) bond is known to be photolabile.[12][13] Upon exposure to UV light, this bond can undergo homolytic cleavage, leading to debromination and the formation of 1-Benzoyl-7-azaindole .
The following diagram illustrates these predicted pathways.
Caption: Predicted degradation pathways for this compound.
Q2: How should I design a forced degradation study for this compound according to regulatory guidelines?
Forced degradation studies are essential for understanding stability and developing stability-indicating analytical methods.[1][14][15] A well-designed study should target 5-20% degradation to avoid the formation of secondary, irrelevant degradants.[16][17] The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for these studies.[15][18]
| Stress Condition | Recommended Parameters | Rationale & Causality |
| Acid Hydrolysis | 0.1 M HCl, Room Temperature to 60°C | To induce specific acid-catalyzed hydrolysis of the N-benzoyl amide bond.[8] |
| Base Hydrolysis | 0.1 M NaOH, Room Temperature to 60°C | To induce base-catalyzed hydrolysis of the amide bond, which is often faster than acid hydrolysis.[6][7] |
| Oxidation | 3% H₂O₂, Room Temperature | To promote oxidation of the electron-rich azaindole ring system.[9][10] |
| Thermal Degradation | 60-80°C (Solid & Solution) | To assess the intrinsic thermal stability of the molecule. |
| Photostability | ICH Q1B conditions (UV & Visible Light) | To evaluate degradation from light exposure, particularly targeting the C-Br bond.[18] |
Q3: What analytical method is best for monitoring the degradation of this compound and its products?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.[19][20][21] The primary goal is to develop a method that can separate the parent compound from all potential degradation products, ensuring that the assay is specific.
-
Column Choice: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve compounds with different polarities, such as the parent drug and the more polar 6-bromo-7-azaindole.
-
Detection: A photodiode array (PDA) detector is crucial. It allows for peak purity analysis, which helps to confirm that a chromatographic peak corresponds to a single compound and that no degradants are co-eluting.[22]
-
Identification: For structural elucidation of unknown degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is indispensable.[23]
Troubleshooting Guides
This section provides structured guidance for common issues encountered during stability studies.
Issue 1: I don't observe any degradation under the recommended stress conditions.
If the compound appears to be highly stable, it's necessary to ensure the stress conditions were adequate without being overly harsh.
Caption: Troubleshooting workflow for lack of observed degradation.
Causality: The kinetics of degradation are dependent on factors like temperature and concentration of the stressor (e.g., H⁺ or OH⁻).[24] If initial conditions are too mild, increasing the energy (temperature) or duration of the study is a logical next step to achieve the target 5-20% degradation.[17]
Issue 2: My mass balance is poor (significantly less than 100%).
Poor mass balance suggests that not all degradation products are being detected or quantified correctly.
-
Check for Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV.
-
Investigate Volatile Degradants: Small molecules formed (e.g., from extensive ring cleavage) might be too volatile to be detected by HPLC. Consider using Gas Chromatography (GC) for analysis of the sample headspace.
-
Assess Adsorption: Highly reactive or "sticky" degradants may adsorb to sample vials or HPLC column tubing. Using silanized vials can mitigate this issue.
-
Verify Response Factors: Assume the response factor of the degradants is the same as the parent compound for initial mass balance calculations. If significant degradation occurs, isolating the major degradants and determining their individual response factors may be necessary for accurate quantification.
Experimental Protocols
Protocol: General Forced Degradation Workflow
This protocol outlines the key steps for conducting a forced degradation study and developing a stability-indicating method.
Caption: A systematic workflow for conducting forced degradation studies.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water). For hydrolytic studies, the drug can be dissolved directly in the acidic or basic media.
-
Stress Application: Expose the solutions to the conditions outlined in the table in FAQ 2. Include a control sample (unstressed) and a blank (solvent only) for each condition.
-
Time Points: Sample the reactions at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the progression of degradation.[2]
-
Sample Quenching: For acid and base hydrolysis samples, neutralize them to a pH of ~7 before HPLC analysis to prevent further degradation on the autosampler and to ensure good chromatography.
-
Analysis: Analyze all samples using a developed stability-indicating HPLC-PDA method.
-
Data Interpretation:
-
Calculate the percentage of degradation.
-
Perform peak purity analysis on the parent peak in all stressed samples.[22]
-
Calculate the mass balance.
-
Use LC-MS to obtain mass information on the new peaks to help identify their structures.
-
References
- 1. scispace.com [scispace.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijnrd.org [ijnrd.org]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Khan Academy [khanacademy.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactivity of indole derivatives towards oxygenated radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. youtube.com [youtube.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. ijtsrd.com [ijtsrd.com]
- 20. scispace.com [scispace.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. onyxipca.com [onyxipca.com]
- 23. Compound Degradation – Mass Analytica [mass-analytica.com]
- 24. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
safe handling and storage protocols for 1-Benzoyl-6-bromo-7-azaindole
Technical Support Center: 1-Benzoyl-6-bromo-7-azaindole
Introduction: A Note on Expertise and Safety
Welcome to the technical support guide for this compound. As a key heterocyclic building block, this compound is integral to various research and development programs, particularly in medicinal chemistry and drug discovery.[1][2] Its unique structure, combining a 7-azaindole core with bromo and benzoyl functionalities, offers tailored reactivity for creating novel molecular entities.[1]
This guide is designed for professionals in research and drug development. The protocols and advice herein are synthesized from available data on structurally similar compounds and established principles of laboratory safety. It is crucial to understand that while comprehensive, the toxicological properties of this specific molecule have not been fully investigated.[3] Therefore, every chemical product, including this one, must be handled with the professional recognition of "having unknown hazards and toxicity."[3] All procedures should be conducted by, or under the direct supervision of, technically qualified individuals experienced in handling potentially hazardous chemicals.[3][4]
Section 1: Compound Identification and Key Properties
For unambiguous identification and planning, key physical and chemical properties of this compound are summarized below.
| Property | Data | Source(s) |
| CAS Number | 143468-12-6 | [1][3][5][6] |
| Molecular Formula | C₁₄H₉BrN₂O | [1][3] |
| Molecular Weight | 301.14 g/mol | [1][3][5] |
| MDL Number | MFCD09880008 | [1][5] |
| Physical Form | White to yellow solid | [1] |
| Purity | Typically ≥97% | [1][6] |
| Primary Use | Pharmaceutical intermediate, organic synthesis building block | [1] |
Section 2: Synthesized Hazard Profile & Safety Recommendations
Anticipated Hazards (Based on Analogs):
-
Serious Eye Damage: Expected to cause serious eye damage or irritation.[4][7][8][9][10]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[7][8][9][10]
Core Safety Recommendation: Always handle this compound within a certified chemical fume hood. Ensure that an eyewash station and safety shower are in close proximity and operational.[7][10]
Section 3: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the handling and use of this compound.
Q1: What are the correct storage conditions for this compound to ensure its stability? A1: The compound should be stored in a refrigerator at 2-8°C.[1][6] It is critical to keep the container tightly closed to protect it from moisture and air.[7][9][11] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidative degradation or reaction with atmospheric moisture.
Q2: What specific Personal Protective Equipment (PPE) is required when working with this solid compound? A2: Based on the hazard profile of related bromo-azaindoles, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[7] This is critical as the compound class is known to cause serious eye damage.[4][8][10]
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber). Wash and dry hands thoroughly after handling.[4][7]
-
Body Protection: Wear a standard laboratory coat. For larger quantities or when there is a significant risk of spillage, consider additional protective clothing.[4][7]
-
Respiratory Protection: To prevent inhalation of dust, weighing and handling of the solid should be done in a fume hood or a ventilated enclosure. If engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[7]
Q3: What chemicals and conditions should be avoided when using this compound? A3: The compound is incompatible with strong oxidizing agents and strong acids.[7][10] Contact with these substances can lead to vigorous, potentially hazardous reactions. Also, avoid exposure to excess heat, open flames, and sparks, as thermal decomposition can release toxic and irritating gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen halides (HBr).[7][8]
Q4: How can I tell if my compound has degraded? A4: Visual inspection is the first step. Any noticeable change from a white to yellow solid, such as significant darkening, clumping, or the appearance of a viscous liquid, may indicate degradation. For experimental validation, we recommend running a purity check using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or obtaining a fresh ¹H NMR spectrum to compare against the reference standard.
Q5: What are suitable solvents for this compound? A5: While specific solubility data is limited, based on its chemical structure (a relatively non-polar, aromatic system), this compound is expected to be soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO). It is expected to have poor solubility in water. Always start with a small quantity to test solubility in your chosen solvent system before preparing a bulk solution.
Section 4: Troubleshooting Experimental Issues
Problem: My reaction yield is unexpectedly low, and TLC analysis shows multiple spots, including one at the baseline.
-
Possible Cause & Solution: This often points to an issue with the starting material's purity or degradation. The benzoyl protecting group can be susceptible to hydrolysis under certain conditions.
-
Verify Purity: Before starting your reaction, confirm the purity of your this compound. Run a quick ¹H NMR or LC-MS. The presence of a peak corresponding to 6-bromo-7-azaindole would indicate de-benzoylation.
-
Ensure Anhydrous Conditions: If your reaction is moisture-sensitive, ensure all solvents and reagents are rigorously dried. Trace amounts of acid or base in the presence of water can catalyze the removal of the benzoyl group.
-
Check Storage: Confirm that the compound has been stored correctly at 2-8°C in a tightly sealed container.[1][6] Improper storage can lead to gradual degradation.
-
Problem: I spilled a small amount of the solid powder on the laboratory bench.
-
Causality & Protocol: Spills of solid chemical powders pose an inhalation risk and a contact hazard. The primary goal is to clean the spill without creating airborne dust.
-
Alert & Isolate: Alert colleagues in the immediate area. Ensure the fume hood sash is lowered if the spill is inside.
-
Wear PPE: Ensure you are wearing appropriate PPE (gloves, goggles, lab coat).
-
Contain & Clean: Gently cover the spill with a paper towel dampened with water or an appropriate solvent (like isopropanol) to prevent dust from becoming airborne. Carefully wipe up the material, folding the paper towel inwards.[11]
-
Decontaminate: Wipe the spill area again with a clean, damp paper towel.
-
Dispose: Place all contaminated cleaning materials into a clearly labeled hazardous waste container for solid chemical waste.[4][7][9]
-
Wash: Thoroughly wash your hands with soap and water after the cleanup is complete.
-
Section 5: Key Experimental Protocol
Protocol: Safe Weighing and Stock Solution Preparation
This protocol ensures accurate measurement while minimizing exposure risk.
-
Pre-Weighing Setup:
-
Perform all operations inside a certified chemical fume hood.
-
Place an analytical balance inside the hood or use a ventilated balance enclosure.
-
Prepare your glassware (e.g., vial or flask) and label it clearly.
-
-
Equilibration:
-
Remove the sealed container of this compound from the 2-8°C refrigerator.
-
Allow the container to warm to room temperature for at least 20-30 minutes before opening. Causality: This crucial step prevents atmospheric moisture from condensing on the cold solid, which could compromise compound integrity.
-
-
Weighing:
-
Don appropriate PPE (goggles, gloves, lab coat).
-
Place your labeled glassware on the balance and tare it.
-
Carefully open the container. Using a clean spatula, transfer the desired amount of the solid to your glassware. Avoid creating dust.
-
Securely re-seal the main container immediately after dispensing.
-
-
Solution Preparation:
-
Add your chosen solvent to the glassware containing the weighed solid.
-
Mix gently by swirling or using a magnetic stirrer until the solid is fully dissolved. Sonication can be used to aid dissolution if necessary.
-
-
Final Steps:
-
Return the main container to the refrigerator (2-8°C).
-
Clean the spatula and work area thoroughly. Dispose of any contaminated wipes in the designated solid waste container.
-
Section 6: Visualization of Safe Handling Workflow
The following diagram outlines the critical workflow for handling this compound from receipt to disposal, emphasizing key safety and decision points.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. aksci.com [aksci.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. This compound | 143468-12-6 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.dk [fishersci.dk]
- 9. echemi.com [echemi.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
preventing debenzoylation during subsequent reaction steps
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center focused on a critical challenge in multi-step organic synthesis: preventing the premature cleavage of benzoyl (Bz) protecting groups. The benzoyl group is a widely used protecting group for hydroxyl and amino functionalities due to its general stability.[1] However, its lability under certain acidic and basic conditions can lead to unintended debenzoylation, complicating synthetic pathways and reducing overall yields.[2]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative strategies to help you navigate these challenges. We will delve into the mechanisms of debenzoylation, explore alternative protecting groups, and provide actionable protocols to ensure the integrity of your benzoyl-protected intermediates through subsequent reaction steps.
Troubleshooting Guide: Unintended Debenzoylation
This section addresses specific experimental scenarios where debenzoylation is a common problem. Each case provides a causal explanation and a step-by-step protocol to mitigate the issue.
Case Study 1: Debenzoylation During Basic Hydrolysis of an Ester
Problem: "I am attempting to selectively hydrolyze a methyl ester in a molecule that also contains a benzoyl-protected alcohol. I'm observing significant cleavage of the benzoyl group, leading to a mixture of products."
Root Cause Analysis: The benzoyl group is an ester and is susceptible to cleavage under basic conditions, similar to the methyl ester you are targeting.[2] The hydroxide or alkoxide base used for hydrolysis can attack the carbonyl carbon of the benzoyl group, leading to its removal. The relative rate of cleavage depends on the specific substrate and reaction conditions.
dot
Caption: Competing reaction pathways during basic hydrolysis.
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Perform the hydrolysis at 0 °C or even -20 °C. Lower temperatures can often provide greater selectivity, favoring the cleavage of the more labile ester.
-
Use a Milder Base: Instead of strong bases like NaOH or KOH, consider using milder conditions.
-
Lithium Hydroperoxide (LiOOH): This reagent is known for its high selectivity in hydrolyzing methyl esters in the presence of other sensitive functional groups.
-
Enzyme-Catalyzed Hydrolysis: Lipases can offer exceptional selectivity for ester hydrolysis under neutral pH and mild temperature conditions.
-
-
Employ an Orthogonal Protecting Group Strategy: If the above methods fail, consider replacing the benzoyl group with a protecting group that is stable to basic conditions.
| Protecting Group | Abbreviation | Stability to Base | Cleavage Conditions | Orthogonality with Benzoyl |
| Benzyl Ether | Bn | Excellent | Hydrogenolysis (H₂, Pd/C)[3][4] | Excellent[5] |
| tert-Butyldimethylsilyl Ether | TBDMS | Good | Fluoride ion (e.g., TBAF) or mild acid[5] | Excellent[5] |
| p-Methoxybenzyl Ether | PMB | Excellent | Oxidative cleavage (e.g., DDQ, CAN)[6][7] | Excellent |
Case Study 2: Debenzoylation During a Grignard Reaction
Problem: "I am performing a Grignard reaction on a ketone, but my starting material also has a benzoyl-protected amine. I am getting low yields of my desired tertiary alcohol and recovering the debenzoylated amine."
Root Cause Analysis: Grignard reagents are not only strong nucleophiles but also potent bases.[8][9] The benzoyl group on an amine forms an amide, and the proton on the nitrogen can be acidic enough to be deprotonated by the Grignard reagent. This consumes the Grignard reagent in an acid-base reaction and can lead to subsequent cleavage of the benzoyl group during workup. Additionally, the Grignard reagent can directly attack the carbonyl of the benzoyl group.
dot
Caption: Unwanted side reactions of Grignard reagents.
Troubleshooting Protocol:
-
Use an Alternative Organometallic Reagent: Organolithium reagents are generally more reactive than Grignard reagents and may favor addition to the ketone. However, they are also strong bases. Organocuprates are softer nucleophiles and might offer better selectivity.
-
Inverse Addition: Add the Grignard reagent slowly to a solution of your substrate at a low temperature (e.g., -78 °C). This maintains a low concentration of the Grignard reagent, which can favor the desired reaction over side reactions.
-
Change the Protecting Group: For amine protection in the presence of Grignard reagents, a non-acyl type protecting group is recommended.
| Protecting Group | Abbreviation | Stability to Grignard Reagents | Cleavage Conditions |
| Carbobenzyloxy | Cbz | Good | Hydrogenolysis (H₂, Pd/C)[2] |
| tert-Butoxycarbonyl | Boc | Good | Acid (e.g., TFA)[10] |
| Benzyl | Bn | Excellent | Hydrogenolysis (H₂, Pd/C)[1][4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of debenzoylation under acidic and basic conditions?
A1:
-
Acidic Conditions: Under acidic conditions, the carbonyl oxygen of the benzoyl group is protonated, which activates the carbonyl carbon towards nucleophilic attack by water or another nucleophile present in the reaction mixture. This is a standard acid-catalyzed ester hydrolysis mechanism.
-
Basic Conditions: Under basic conditions, a nucleophile (typically hydroxide) directly attacks the electrophilic carbonyl carbon of the benzoyl group. This forms a tetrahedral intermediate which then collapses, cleaving the C-O bond and releasing the deprotected alcohol or amine.[2]
Q2: I am performing a hydrogenation reaction to reduce a nitro group. Will my benzoyl group be stable?
A2: Generally, benzoyl groups are stable to catalytic hydrogenation conditions (e.g., H₂, Pd/C) used for the reduction of nitro groups or the removal of benzyl ethers.[3][4] However, under harsh hydrogenation conditions (high pressure, high temperature, or prolonged reaction times), cleavage of the benzoyl group can occur. It is always advisable to monitor the reaction closely by TLC or LC-MS.
Q3: How can I selectively remove a benzoyl group in the presence of a benzyl ether?
A3: This is a classic example of orthogonal protection. A benzoyl group can be selectively removed under basic conditions (e.g., NaOMe in MeOH) or acidic conditions, which will leave the benzyl ether intact.[1][2] Conversely, the benzyl ether can be removed by catalytic hydrogenolysis, which will not affect the benzoyl group.[3][4]
dot
References
- 1. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Benzyl protecting group - Georganics [georganics.sk]
- 5. benchchem.com [benchchem.com]
- 6. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Grignard reagent - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 1-Benzoyl-6-bromo-7-azaindole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Benzoyl-6-bromo-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. As a key intermediate in pharmaceutical development, robust and scalable access to this molecule is critical. This document provides in-depth, field-proven insights into potential challenges, troubleshooting strategies, and frequently asked questions, structured to ensure scientific integrity and practical applicability.
Overall Synthetic Workflow
The synthesis of this compound is typically approached as a multi-step process, starting from a functionalized pyridine precursor. The general strategy involves the formation of the 7-azaindole core, followed by selective bromination and final N-acylation.
Technical Support Center: Managing Reaction Exotherms in 7-Azaindole Synthesis
Welcome to the technical support center for managing reaction exotherms during the synthesis of 7-azaindole and its derivatives. As a privileged scaffold in medicinal chemistry, 7-azaindole is a cornerstone for numerous drug discovery programs.[1][2] However, its synthesis involves steps with significant exothermic potential, which, if not properly managed, can lead to reduced yield, impurity formation, and serious safety incidents, including thermal runaways.[3][4]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into identifying, monitoring, and controlling exothermic events to ensure safe, reproducible, and scalable syntheses.
Troubleshooting Guide: Specific Scenarios
This section addresses specific issues you may encounter during your experiments. The solutions provided are grounded in established principles of process chemistry and safety.
Q1: I experienced a sudden temperature spike and pressure increase during the nitration of 7-azaindole. What happened and how can I prevent it?
A1: You likely experienced a thermal runaway reaction. Nitration reactions, particularly those using mixed acids (H₂SO₄/HNO₃), are notoriously exothermic and can accelerate uncontrollably if the rate of heat generation exceeds the rate of heat removal.[5][6] The pressure buildup is due to the rapid formation of gaseous byproducts and the solvent boiling.
Causality: The core issue is the accumulation of unreacted nitrating agent followed by a rapid, uncontrolled reaction. This can be triggered by insufficient cooling, too-rapid addition of reagents, or inadequate mixing creating localized "hot spots."[7]
Prevention & Mitigation Protocol:
-
Perform a Calorimetry Study (Recommended for Scale-Up): Before scaling up, use a reaction calorimeter (such as an RC1e) to determine key safety parameters like the heat of reaction (ΔH), adiabatic temperature rise (ΔTad), and the Maximum Temperature of the Synthesis Reaction (MTSR).[5][8] This data is crucial for assessing the thermal risk.
-
Control Reagent Addition:
-
Mode of Addition: Use a syringe pump or a pressure-equalizing dropping funnel for the slow, controlled addition of the nitrating agent to the substrate solution. This is known as a semi-batch process.
-
Temperature Monitoring: Maintain a constant internal reaction temperature. Place the thermocouple in the reaction mixture, not in the cooling bath, for an accurate reading.
-
-
Ensure Adequate Cooling & Mixing:
-
Use a reactor vessel with a high surface-area-to-volume ratio. For lab scale, a simple ice/salt bath may suffice, but for larger scales, a cryostat is necessary for precise temperature control.
-
Ensure vigorous stirring to promote efficient heat transfer to the vessel walls and maintain a homogenous mixture.
-
-
Solvent Choice: Use a solvent with a higher boiling point and good heat capacity to act as a heat sink. However, ensure it is inert under the strong acidic conditions. Dichloromethane is often used, but its low boiling point can be a hazard.[9]
-
Develop a Quenching Strategy: Have a pre-chilled quenching solution (e.g., a large volume of ice-water or a buffered aqueous solution) ready for immediate use in case of a temperature excursion.
Experimental Protocol: Controlled Nitration of 7-Azaindole (Illustrative)
-
Setup: In a jacketed reactor equipped with a mechanical stirrer, thermocouple, and a dropping funnel, dissolve 7-azaindole in concentrated sulfuric acid at 0 °C.
-
Reagent Preparation: Prepare the nitrating mixture (e.g., fuming HNO₃ in H₂SO₄) in the dropping funnel.
-
Controlled Addition: Add the nitrating mixture dropwise to the 7-azaindole solution, ensuring the internal temperature does not exceed 5 °C. The addition rate should be such that the cooling system can comfortably dissipate the generated heat.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.[10]
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice with vigorous stirring to quench the reaction and precipitate the product.
Q2: My reaction using Lithium Diisopropylamide (LDA) for a Chichibabin cyclization turned dark and gave low yields. Is this related to an exotherm?
A2: Yes, this is highly likely related to poor temperature control. The metalation of picoline derivatives with strong bases like LDA is a fast and highly exothermic step.[11] An uncontrolled temperature rise can lead to a cascade of side reactions, including dimerization of the starting material or reaction with the solvent (THF), resulting in the dark coloration (tar formation) and reduced yield of the desired 7-azaindole.
Causality: The initial deprotonation is extremely rapid. If the heat is not dissipated immediately, the localized temperature can exceed the stability threshold of the organolithium intermediates, leading to decomposition pathways.
Prevention & Mitigation Protocol:
-
Inverse Addition: Add the picoline substrate slowly to the pre-chilled LDA solution (typically at -40 °C to -78 °C). This ensures the LDA is never in excess at a localized point and the heat generated can be managed as the reaction proceeds.[11]
-
Precise Temperature Control: Use a dry ice/acetone bath (-78 °C) or a cryostat. An ice bath (0 °C) is insufficient for controlling this type of organometallic reaction.
-
High Dilution: Conduct the reaction at a lower concentration (e.g., 0.1-0.3 M). The additional solvent provides greater thermal mass to absorb the heat generated, preventing sharp temperature spikes.
-
Monitor Reagent Quality: Ensure the LDA is fresh and properly titrated. Old or partially degraded LDA can be less reactive, tempting the user to add it more quickly or at a higher temperature, increasing risk.
Workflow for Managing Organolithium Reactions
Caption: Workflow for safe execution of exothermic organolithium reactions.
Frequently Asked Questions (FAQs)
Q3: What are the most critical exothermic steps to watch for in common 7-azaindole synthesis routes?
A3: Several synthetic routes to 7-azaindole contain potentially hazardous exothermic steps.[12][13] Key examples include:
| Reaction Step | Synthesis Route | Rationale for Exothermicity | Recommended Temp. |
| Nitration | Functionalization | Strong acid-base reaction, formation of nitronium ion.[14] | 0 to 5 °C |
| Metalation | Chichibabin, Functionalization | Deprotonation with strong bases (LDA, n-BuLi).[11] | -78 to -40 °C |
| Fischer Indole Synthesis | Core Formation | Acid-catalyzed cyclization and elimination of ammonia at elevated temperatures.[15][16] | Varies (often >80 °C) |
| Suzuki/Sonogashira Coupling | Core Formation/Functionalization | While often controlled, the oxidative addition/reductive elimination cycle can be exothermic, especially at high catalyst loading and concentration.[17][18] | 60 to 110 °C |
Q4: How can I assess the risk of an exotherm without access to a reaction calorimeter?
A4: While a calorimeter provides definitive data, you can make a qualitative risk assessment:
-
Literature Review: Search for papers describing similar transformations. Pay close attention to reported reaction conditions, temperature profiles, and any mention of safety precautions.
-
Analyze the Reaction Stoichiometry: Reactions involving strong acids, strong bases, highly reactive organometallics, or oxidizing/reducing agents are prime candidates for significant exotherms.[19][20]
-
Consider Bond Energies: Reactions that form very stable bonds (like C-F, O-H) from less stable ones often release significant energy.
-
Start Small: Perform the reaction on a very small scale (e.g., 50-100 mg) with continuous temperature monitoring. A noticeable, unprompted temperature rise, even on this scale, is a major warning sign.
-
Calculate the Adiabatic Temperature Rise (Theoretical): If you can find the heat of reaction (ΔH) from literature or computational models, you can estimate the potential temperature rise using the formula: ΔT_ad = (-ΔH * n) / (m * C_p) , where 'n' is moles, 'm' is the total mass of the reaction mixture, and 'C_p' is the specific heat capacity. A calculated ΔT_ad greater than 50 °C indicates a significant hazard.[8]
Q5: What is the relationship between heat generation and heat removal, and how do I control it?
A5: The safety of an exothermic reaction depends on maintaining a balance where the rate of heat removal (Q_rem) is greater than or equal to the rate of heat generation (Q_gen).
-
Q_gen: Determined by reaction kinetics (concentration, temperature). It increases exponentially with temperature.
-
Q_rem: Determined by the reactor setup (cooling bath temperature, vessel surface area, stirrer speed, heat transfer coefficient). It increases linearly with the temperature difference between the reaction and the cooling bath.
A thermal runaway occurs when Q_gen surpasses Q_rem, leading to an exponential increase in both temperature and reaction rate.[3][4]
Diagram: Heat Generation vs. Heat Removal
Caption: Relationship between heat generation and removal in an exothermic process.
Control Strategies:
-
To Decrease Q_gen: Use lower concentrations, add reagents slowly (semi-batch).
-
To Increase Q_rem: Use a colder cooling bath, increase stirring, use a reactor with a larger surface area.
By carefully implementing these principles and protocols, you can safely and effectively manage the exothermic risks associated with 7-azaindole synthesis, leading to more robust and scalable chemical processes.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. wjarr.com [wjarr.com]
- 4. aidic.it [aidic.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. icheme.org [icheme.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 16. Fischer Indole Synthesis [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 20. 7-Azaindole - Safety Data Sheet [chemicalbook.com]
minimizing homocoupling in cross-coupling reactions of 6-bromo-7-azaindoles
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 7-azaindole derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of minimizing homocoupling in cross-coupling reactions involving 6-bromo-7-azaindoles. Our goal is to equip you with the practical knowledge and theoretical understanding necessary to optimize your reactions, increase yields of the desired cross-coupled product, and streamline your purification processes.
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, making its efficient functionalization a critical task.[1][2] However, the cross-coupling of 6-bromo-7-azaindole is often plagued by the formation of homocoupled byproducts, which can significantly reduce the yield of the target molecule and complicate purification. This guide is designed to help you navigate these challenges effectively.
Troubleshooting Guide: Minimizing Homocoupling
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Significant formation of boronic acid homocoupling byproduct in Suzuki-Miyaura reactions.
-
Scenario: You are performing a Suzuki-Miyaura coupling of 6-bromo-7-azaindole with an arylboronic acid and observe a substantial amount of the corresponding biaryl byproduct derived from the boronic acid.
-
Probable Causes & Solutions:
-
Presence of Dissolved Oxygen: Oxygen can promote the palladium-catalyzed homocoupling of boronic acids.[3][4] The active Pd(0) catalyst can be oxidized to Pd(II) by oxygen, and this Pd(II) species can then facilitate the homocoupling of the boronic acid.[5]
-
Solution: Implement rigorous degassing of your solvents and reaction mixture. Two effective methods are:
-
Inert Gas Sparging: Bubble an inert gas like argon or nitrogen through the solvent for 15-30 minutes before use. A subsurface sparge is more efficient.[5][6]
-
Freeze-Pump-Thaw: For highly sensitive reactions, this technique is superior for removing dissolved gases. It involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases, and then thawing. This cycle should be repeated 3-5 times.[5]
-
-
-
Use of a Palladium(II) Precatalyst: Pd(II) sources, such as Pd(OAc)₂, can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst, especially at the beginning of the reaction.[5][7]
-
Suboptimal Ligand Choice: The ligand plays a crucial role in modulating the reactivity of the palladium center. Ligands that favor slow reductive elimination can allow for side reactions like homocoupling to become more competitive.
-
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Homocoupling
-
Reagent Preparation: In an oven-dried Schlenk flask, combine 6-bromo-7-azaindole (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), a bulky phosphine ligand (e.g., SPhos, 2-5 mol%), and a suitable base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv.).[5]
-
Inert Atmosphere: Seal the flask and thoroughly purge with a stream of argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add a previously degassed solvent mixture (e.g., toluene/water, dioxane/water) via syringe.[5]
-
Reaction Mixture Degassing: Further degas the reaction mixture by bubbling argon or nitrogen through the solution for another 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2.5 mol% or a suitable G3 precatalyst).
-
Reaction Execution: Heat the reaction to the optimized temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent. Dry the organic layer and concentrate under reduced pressure for subsequent purification.
Problem 2: Formation of symmetrical bi-azaindole byproduct (homocoupling of 6-bromo-7-azaindole).
-
Scenario: You observe the formation of 6,6'-bi-7-azaindole in your cross-coupling reaction.
-
Probable Causes & Solutions:
-
Inefficient Transmetalation: If the transmetalation step of the catalytic cycle is slow, the oxidative addition complex of the 6-bromo-7-azaindole can undergo side reactions.
-
Catalyst Decomposition: At elevated temperatures, the palladium catalyst can decompose to form palladium black, which can promote homocoupling.
-
Solution: Optimize the reaction temperature; excessive heat can be detrimental.[5] Also, ensure that the chosen ligand forms a stable complex with palladium at the reaction temperature.
-
-
Troubleshooting Workflow Diagram
Caption: A stepwise workflow for troubleshooting homocoupling issues.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions?
A1: Homocoupling is a side reaction where two identical molecules couple with each other. In the context of coupling with 6-bromo-7-azaindole, this can manifest in two primary ways: the coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki reactions) or the coupling of two molecules of the 6-bromo-7-azaindole electrophile.[5][13] This side reaction consumes starting materials and leads to byproducts that can be difficult to separate from the desired product.
Q2: How does the choice of cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) affect the propensity for homocoupling?
A2: The nature of the homocoupling side reaction is often specific to the type of cross-coupling reaction being performed.
-
Suzuki-Miyaura: Boronic acid homocoupling is a very common issue, often promoted by the presence of oxygen.[3][4]
-
Sonogashira: The homocoupling of terminal alkynes to form 1,3-diynes (Glaser coupling) is a major competing reaction. This is often catalyzed by the copper(I) co-catalyst, especially in the presence of oxygen.[14][15] Performing the reaction under copper-free conditions can mitigate this.[16]
-
Heck: While less common, dimerization of the alkene can occur. More prevalent is the potential for side reactions related to the olefin. The synthesis of azaindoles via intramolecular Heck reactions is a known application.[17][18]
-
Buchwald-Hartwig Amination: Homocoupling of the aryl halide can occur, but a more common issue with unprotected 7-azaindoles can be competitive N-arylation at the azaindole nitrogen.[12][19] The use of a strong base like LiHMDS can help deprotonate both the amine and the azaindole, potentially reducing undesired side reactions.[12]
Q3: Can the N-H group of the 7-azaindole ring interfere with the cross-coupling reaction?
A3: Yes, the acidic N-H proton of the pyrrole ring in 7-azaindole can interfere in several ways. It can react with the base, affecting the stoichiometry, and in some cases, the deprotonated azaindole can act as a nucleophile, leading to side products.[12] While many protocols have been developed for unprotected 7-azaindoles,[19] N-protection (e.g., with a Boc or SEM group) can sometimes simplify the reaction and prevent side reactions, although this adds extra steps to the overall synthesis.
Q4: What is the general palladium-catalyzed cross-coupling mechanism, and where does homocoupling fit in?
A4: The generally accepted mechanism for palladium-catalyzed cross-coupling involves a Pd(0)/Pd(II) catalytic cycle.[13][20] Homocoupling can arise from off-cycle reactions.
Caption: The catalytic cycle of cross-coupling and a competing homocoupling pathway.
The main cycle consists of:
-
Oxidative Addition: The aryl halide (6-bromo-7-azaindole) adds to the active Pd(0) catalyst.[20]
-
Transmetalation: The organic group from the organometallic reagent is transferred to the palladium center.[20]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the desired C-C bond and regenerating the Pd(0) catalyst.[13]
Homocoupling of the organometallic reagent (R'-M) can be initiated by the oxidation of Pd(0) to Pd(II) by residual oxygen, which then undergoes a reaction with two equivalents of the organometallic reagent to produce the R'-R' byproduct.[3][5]
Data Summary Tables
For successful cross-coupling, the interplay of various reaction parameters is crucial. The tables below provide a starting point for optimization based on literature for related heteroaryl systems.
Table 1: Recommended Conditions for Minimizing Boronic Acid Homocoupling in Suzuki-Miyaura Reactions
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(0) precatalyst or G3/G4 precatalysts | Minimizes initial Pd(II) concentration which can promote homocoupling.[5][8] |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos, RuPhos) | Accelerates reductive elimination, outcompeting homocoupling pathways.[5][9] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The optimal base is substrate-dependent and may require screening.[21] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, 2-MeTHF/H₂O | Must be rigorously degassed before use.[4][5] |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Essential to prevent oxygen-mediated homocoupling.[3][6] |
| Additive | Potassium formate (mild reducing agent) | Can help minimize the concentration of free Pd(II).[6] |
Table 2: General Parameters for Various Cross-Coupling Reactions of 6-Bromo-7-Azaindole
| Reaction Type | Typical Catalyst System | Common Base(s) | Key Consideration for Homocoupling |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand | K₂CO₃, K₃PO₄ | Oxygen exclusion is critical to prevent boronic acid dimerization.[3][5] |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | Use copper-free conditions or a reducing atmosphere to suppress alkyne homocoupling.[14][16] |
| Heck | Pd(OAc)₂ with PPh₃ or other phosphines | Et₃N, K₂CO₃ | Less prone to homocoupling of the aryl halide; focus on optimizing olefin addition.[17] |
| Buchwald-Hartwig | Pd₂(dba)₃ with a biaryl phosphine ligand (e.g., XPhos) | NaOt-Bu, LiHMDS | Unprotected N-H can compete; LiHMDS may offer advantages.[12] |
By understanding the mechanisms that lead to homocoupling and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and reliability of cross-coupling reactions with 6-bromo-7-azaindoles, paving the way for advancements in medicinal chemistry and drug discovery.
References
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. depts.washington.edu [depts.washington.edu]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
- 20. nobelprize.org [nobelprize.org]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Kinase Inhibitor Precursors: The Strategic Advantages of 1-Benzoyl-6-bromo-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, kinase inhibitors stand as a pillar of precision medicine. The efficacy and developability of these small molecules are profoundly influenced by the core chemical scaffolds from which they are built. Among these, the 7-azaindole framework has emerged as a "privileged scaffold," offering distinct advantages in drug design. This guide provides an in-depth technical comparison of 1-Benzoyl-6-bromo-7-azaindole, a key precursor for advanced 7-azaindole-based kinase inhibitors, against other prominent precursors used in the synthesis of globally recognized kinase inhibitors.
The Central Role of the Hinge-Binding Motif
At the heart of most kinase inhibitors lies a heterocyclic core designed to interact with the ATP-binding site of the kinase enzyme. A crucial interaction is the formation of hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-terminal lobes. The 7-azaindole scaffold has proven to be an exceptional hinge-binding motif.[1][2][3][4][5] Its pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H serves as a hydrogen bond donor, allowing for a bidentate interaction that mimics the binding of adenine in ATP.[1][5] This dual-interaction capability provides a strong anchor for the inhibitor, contributing to its potency and selectivity.
This guide will delve into the synthetic and physicochemical attributes of this compound and compare it with precursors for other important kinase inhibitor classes, namely indazole and thiazole derivatives that lead to drugs such as Pazopanib, Axitinib, and Dabrafenib.
Physicochemical Property Comparison of Core Scaffolds
The choice of a core scaffold has significant implications for a drug candidate's physicochemical properties, which in turn affect its solubility, permeability, and overall pharmacokinetic profile. The introduction of a nitrogen atom into the indole ring to form 7-azaindole subtly alters these properties in a generally favorable direction for drug development.
| Property | 7-Azaindole | Indazole | Thiazole |
| Molecular Weight ( g/mol ) | 118.14 | 118.14 | 85.13 |
| LogP | 1.3 | 1.4 | 1.0 |
| pKa (Acidic) | 15.6 | 13.8 | Not Applicable |
| pKa (Basic) | 4.6 | 1.2 | 2.5 |
| Aqueous Solubility | Generally higher than indole | Moderate | High |
| Hydrogen Bond Donors | 1 | 1 | 0 |
| Hydrogen Bond Acceptors | 1 | 2 | 1 |
| Key Structural Feature | Bioisostere of indole and purine, excellent hinge binder | Isomer of indole, versatile scaffold | 5-membered ring with N and S, common in various bioactives |
Note: Values are approximate and can vary based on substitution.
The 7-azaindole scaffold often imparts improved aqueous solubility compared to its indole counterpart, a critical advantage in drug formulation and bioavailability.[6] Its basicity, conferred by the pyridine nitrogen, allows for salt formation, which can further enhance solubility and handling properties.
Comparative Synthesis of Kinase Inhibitor Precursors
The efficiency, scalability, and cost-effectiveness of a synthetic route are paramount in drug development. Here, we compare the synthesis of this compound with that of key precursors for Pazopanib, Axitinib, and Dabrafenib.
This compound (Precursor for advanced 7-Azaindole inhibitors)
The synthesis of this compound provides a stable, readily functionalizable intermediate. The benzoyl group serves as a protecting group for the azaindole nitrogen, allowing for selective reactions at other positions. The bromine atom at the 6-position provides a handle for further diversification through cross-coupling reactions.
3-Methyl-6-nitro-1H-indazole (Precursor for Pazopanib)
Pazopanib, a multi-target tyrosine kinase inhibitor, is built upon an indazole core. A common precursor is 3-methyl-6-nitro-1H-indazole. Its synthesis often involves the cyclization of 2-ethyl-5-nitroaniline.
(E)-6-Iodo-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (Precursor for Axitinib)
Axitinib, a potent VEGFR inhibitor, also features an indazole scaffold. A key intermediate in its synthesis highlights a multi-step sequence to build complexity on the indazole core.
N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(tert-butyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (Precursor for Dabrafenib)
Dabrafenib, a BRAF inhibitor, is constructed around a thiazole core. A key precursor involves the formation of the substituted thiazole ring.
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
-
Preparation: To a solution of 6-bromo-7-azaindole (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as pyridine or triethylamine (1.2-1.5 eq).
-
Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Protocol 2: Synthesis of 3-Methyl-6-nitro-1H-indazole from 2-Ethyl-5-nitroaniline
-
Preparation: Dissolve 2-ethyl-5-nitroaniline (1.0 eq) in glacial acetic acid.
-
Reaction: Add a solution of sodium nitrite (1.0 eq) in water all at once. Stir the reaction mixture for 15 minutes at 25 °C.
-
Cyclization: Allow the solution to stand at room temperature for 3 days to facilitate intramolecular cyclization.
-
Work-up: Remove any residual solid by filtration. Concentrate the filtrate under vacuum. Dilute the residue with water and stir vigorously to induce precipitation.
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry. Further purification can be achieved by column chromatography (e.g., hexane/ethyl acetate). A reported yield for this method is approximately 40.5%.
Protocol 3: Synthesis of (E)-6-Iodo-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
-
Preparation of Amine Intermediate: Synthesize (E)-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine by reducing the corresponding 6-nitro precursor, for instance, using iron powder and ammonium chloride in a mixture of ethanol and water.
-
Diazotization: Dissolve the amine intermediate (1.0 eq) in acetic acid and cool to 0 °C. Add a solution of sodium nitrite (1.2 eq) in water dropwise over 1.5 hours, maintaining the temperature at -3 ± 3 °C. Stir for 1 hour at 0 °C.
-
Iodination: Add a solution of hydrochloric acid, followed by a solution of potassium iodide (2.5 eq) in water.
-
Work-up: Stir the reaction mixture, allowing it to warm. Quench with a solution of sodium thiosulfate. Extract the product with a suitable organic solvent like dichloromethane.
-
Purification: Wash the organic layer, dry it over sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography to yield the desired iodo-indazole intermediate.
Protocol 4: Synthesis of N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(tert-butyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide
-
Bromination: To a solution of N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (1.0 eq) in dichloromethane, cooled to 10 °C, add N-bromosuccinimide (1.0 eq) portion-wise. Warm the reaction to 20 °C and stir for approximately 45 minutes.
-
Thiazole Formation: After an aqueous workup, dissolve the crude α-bromo ketone in dimethylacetamide. Add 2,2-dimethylpropanethioamide (pivalothioamide) and heat the mixture (e.g., to 75 °C) to facilitate the Hantzsch thiazole synthesis.
-
Work-up: After the reaction is complete, cool the mixture and add water and a suitable extraction solvent like ethyl acetate.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain the target thiazole derivative.
Conclusion: The Strategic Value of the 7-Azaindole Scaffold
While various heterocyclic systems serve as effective precursors for kinase inhibitors, the 7-azaindole scaffold, exemplified by intermediates like this compound, offers a compelling combination of properties. Its inherent ability to form strong, bidentate hydrogen bonds with the kinase hinge region provides a solid foundation for developing potent inhibitors. Furthermore, the physicochemical properties of the 7-azaindole core, such as improved solubility, contribute favorably to the druglike characteristics of the final compound.
The synthesis of functionalized 7-azaindoles is well-established, allowing for systematic exploration of the chemical space around the core structure. The use of a protected and functionalized precursor like this compound provides medicinal chemists with a versatile platform for late-stage diversification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. While precursors for other successful kinase inhibitors like Pazopanib, Axitinib, and Dabrafenib are synthetically accessible, the unique combination of electronic properties, hydrogen bonding capability, and favorable physicochemical characteristics positions the 7-azaindole scaffold as a premier choice in the rational design of next-generation kinase inhibitors.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 6. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 6-Bromo- vs. 5-Bromo-7-Azaindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable success in developing potent and selective kinase inhibitors.[1] As a bioisostere of both indole and purine, its unique arrangement of a fused pyridine and pyrrole ring enables it to mimic the adenine moiety of ATP, forming critical hydrogen bond interactions within the kinase hinge region.[1][2] This guide provides an in-depth comparison of two pivotal synthetic intermediates, 6-bromo- and 5-bromo-7-azaindole, exploring how the seemingly subtle difference in bromine substitution dictates the synthetic strategy, structure-activity relationships (SAR), and ultimate biological performance of their derivatives.
The Strategic Importance of Bromination: A Gateway to Diversity
The introduction of a bromine atom onto the 7-azaindole core is not arbitrary. It serves as a versatile chemical "handle" for diversification. This strategic halogenation at either the C5 or C6 position opens the door to a host of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows medicinal chemists to systematically introduce a wide array of aryl, heteroaryl, and alkyl groups, fine-tuning the pharmacological profile of the final compound.
The choice between the 5-bromo and 6-bromo isomers is a critical design decision. The substituent introduced at either position will project into different regions of the target protein's binding pocket. This positioning profoundly impacts the compound's potency, selectivity, and pharmacokinetic properties, making the initial choice of brominated scaffold a key determinant of a drug discovery program's trajectory.
Structure-Activity Relationship (SAR): The Impact of Bromine Position
The 7-azaindole core itself typically forms two crucial hydrogen bonds with the kinase hinge region backbone.[2] The real differentiation in activity arises from the substituents appended to the C5 or C6 position.
-
5-Substituted Derivatives: The C5 position often points towards the solvent-exposed region of the ATP binding site. Modifications here can be used to enhance solubility and modulate pharmacokinetic properties. The landmark BRAF V600E inhibitor, Vemurafenib , is a prime example derived from 5-bromo-7-azaindole, where the substituent at C5 is critical for its potent and selective activity. Studies on DYRK1A kinase inhibitors also utilized 5-bromo-7-azaindole as a starting point for creating 3,5-diarylated derivatives.[1]
-
6-Substituted Derivatives: The C6 position often directs substituents towards a different pocket, which can be exploited to achieve selectivity against closely related kinases. While less prevalent in marketed drugs compared to their 5-substituted counterparts, 6-substituted 7-azaindoles are actively explored in drug discovery. For instance, the development of HIV-1 integrase inhibitors has shown that appending an aryl group at the C6 position can significantly enhance inhibitory activity compared to mono-substitution at C3.[3]
While direct, side-by-side comparisons in single studies are rare, analysis of the broader literature indicates that the choice of isomer is highly target-dependent. For some kinases, substitution at one position may be favorable, while for others, the alternative isomer provides the optimal geometry for potent inhibition.[4]
Comparative Biological Activity: Case Studies in Oncology
To illustrate the differential utility of these scaffolds, we examine their application in targeting key kinases implicated in cancer.
Table 1: Comparative Inhibitory Activity of 5-Bromo- vs. 6-Bromo-7-Azaindole Derivatives
| Target Kinase | Scaffold Origin | Derivative Example | IC50 (nM) | Reference(s) |
|---|---|---|---|---|
| BRAF V600E | 5-Bromo-7-azaindole | Vemurafenib (PLX4032) | ~31 | |
| VEGFR-2 | 6-Azaindole* | Derivative 178c | 48 | [5] |
| JAK2 | 7-Azaindole | C-3 aryl derivative 94 | 260 | [1] |
| JAK2 | 7-Azaindole | Macrocyclic derivative 97 | 1 | [1] |
| PIM-1 | 7-Azaindole | N-substituted derivatives | Various (nM to µM) | [6] |
| CDK9/CyclinT | 7-Azaindole | Benzocycloalkanone 8h | 210 | [7] |
| Haspin | 7-Azaindole | Benzocycloalkanone 8l | 14 |[7] |
*Note: Data for a 6-azaindole derivative is included to highlight activity from a related scaffold, as direct comparative data for a 6-bromo-7-azaindole derivative against this specific kinase was limited in the initial search. The choice of azaindole isomer is critical to activity.[4]
Case Study 1: BRAF Kinase and the MAPK Pathway
The discovery of Vemurafenib, a potent inhibitor of the BRAF V600E mutation, represents a triumph for structure-based drug design originating from a 7-azaindole scaffold.[8] The synthesis of Vemurafenib critically relies on 5-bromo-7-azaindole as the starting material. The 7-azaindole core anchors the molecule in the ATP binding site, while the groups attached via the C5 position are tailored for high-affinity binding. Inhibition of BRAF V600E blocks the downstream signaling through the MAPK/ERK pathway, halting the uncontrolled proliferation of melanoma cells.[8][9]
Case Study 2: PIM-1 Kinase
PIM-1 is a serine/threonine kinase that is overexpressed in many cancers, making it an attractive therapeutic target.[10][11] Numerous 7-azaindole derivatives have been developed as PIM-1 inhibitors.[6][12] The development of these inhibitors often involves exploring substitutions around the core scaffold to optimize interactions within the unique ATP-binding pocket of PIM kinases, which can be achieved using either 5-bromo or 6-bromo intermediates to probe different regions of the active site.
Experimental Protocols
The following protocols provide standardized workflows for synthesizing and evaluating the biological activity of novel 7-azaindole derivatives.
Protocol 1: General Synthesis via Suzuki Cross-Coupling
This protocol describes a general method for arylating the 7-azaindole core, a fundamental step in building complex inhibitors.
Step-by-Step Methodology:
-
Reaction Setup: In a flask, combine 5-bromo- or 6-bromo-7-azaindole (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for the required time (2-12 hours), monitoring progress with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired substituted 7-azaindole derivative.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 10 µM) in DMSO and add to the wells of a 384-well plate.
-
Kinase Reaction: Add the target kinase and its specific peptide substrate to the wells.
-
Initiation: Start the reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and initiate the detection step by adding a reagent like ADP-Glo™, which quantifies the amount of ADP produced.
-
Signal Measurement: After a second incubation period, measure the luminescent signal, which is directly proportional to kinase activity.
-
Data Analysis: Normalize the data to controls and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the test compound, assessing its cytotoxic or cytostatic effects.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A375 for BRAF V600E) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 7-azaindole derivative for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.
Conclusion and Future Outlook
The choice between 6-bromo- and 5-bromo-7-azaindole is a critical, target-dependent decision in drug discovery. While 5-bromo-7-azaindole has a more established track record, exemplified by its role in the synthesis of the FDA-approved drug Vemurafenib, the 6-bromo isomer offers a distinct trajectory for substituents, providing a valuable alternative for achieving potency and selectivity against different biological targets.[3][4]
The continued exploration of both scaffolds is essential. As our understanding of the kinome and other target families deepens, the systematic application of these versatile building blocks will undoubtedly lead to the discovery of novel therapeutics. Future research should focus on generating more direct comparative data to build a clearer, target-by-target understanding of which isomeric scaffold provides the most promising starting point for inhibitor design.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of N-substituted 7-azaindoles as PIM1 kinase inhibitors - Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of BRAF Dimer Inhibitors to Treat Drug Resistant Melanoma - Ronen Marmorstein [grantome.com]
- 10. researchgate.net [researchgate.net]
- 11. Indolyl-pyrrolone as a new scaffold for Pim1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
structure-activity relationship (SAR) studies of 1-Benzoyl-6-bromo-7-azaindole analogs
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 1-Benzoyl-6-bromo-7-azaindole Analogs
Introduction: The 7-Azaindole Scaffold as a Privileged Structure in Drug Discovery
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has emerged as a "privileged scaffold" in modern medicinal chemistry. Its structure, which features a pyridine ring fused to a pyrrole ring, serves as an effective bioisostere for endogenous purine and indole systems, allowing it to interact with a wide range of biological targets.[1][2] The strategic placement of nitrogen atoms enhances its ability to form crucial hydrogen bond interactions within the ATP-binding sites of protein kinases, making it a cornerstone for the design of potent and selective kinase inhibitors.[3][4][5] Marketed drugs such as the BRAF inhibitor Vemurafenib and the Bcl-2 inhibitor Venetoclax incorporate the 7-azaindole core, underscoring its therapeutic significance.[6]
This guide focuses on a specific, highly functionalized class of these compounds: This compound analogs . This core structure, available as a key chemical intermediate, provides a versatile platform for developing targeted therapeutics, particularly in oncology and inflammatory diseases.[7][8] We will dissect the structure-activity relationships (SAR) of this scaffold, exploring how modifications at each position influence biological activity and providing the experimental context for these findings.
Core Structure-Activity Relationship (SAR) Analysis
A comprehensive review of 7-azaindole derivatives reveals that positions 1, 3, and 5 are the most critical sites for modification to modulate biological activity.[9] For the this compound scaffold, the SAR can be systematically analyzed by considering the contribution of each substituent.
The N-1 Benzoyl Group: The Anchor and Modulator
Substitution at the N-1 position of the pyrrole ring is a critical determinant of potency and selectivity. While some 7-azaindole series achieve high potency with an unsubstituted N-1 position to maximize hydrogen bonding, introducing a substituent like a benzoyl group offers distinct advantages.
-
Conformational Restriction: The bulky benzoyl group can lock the molecule into a specific conformation, potentially reducing the entropic penalty upon binding to a target protein and increasing affinity.
-
Vector for Additional Interactions: The phenyl ring of the benzoyl group projects into solvent-exposed regions or adjacent pockets of the binding site. This allows for further optimization by decorating the ring with various substituents to enhance potency or fine-tune physicochemical properties like solubility and cell permeability.
-
Alternative to Sulfonyl Groups: In related azaindole series, N-1 sulfonamides have been explored. SAR studies indicated that activity varied significantly with the aryl group attached to the sulfonamide, with a p-tolyl group showing high efficacy in some cancer cell lines.[3] The benzoyl group offers a different electronic and steric profile that can be exploited for targeting different kinases.
The C-6 Bromo Group: A Key Electronic and Synthetic Handle
The bromine atom at the C-6 position is more than a simple placeholder; it plays a multifaceted role in defining the molecule's properties.
-
Electronic Effects: As an electron-withdrawing group, the bromine atom modulates the electronics of the entire ring system. Studies on related analogs have shown that the presence of electron-withdrawing groups, including chloro and bromo, can enhance anticancer activity.[10] This effect may stem from altering the pKa of the pyrrole NH or influencing the strength of hinge-binding interactions.
-
Halogen Bonding: The bromine atom can participate in halogen bonding—a non-covalent interaction with an electron-rich atom (like a backbone carbonyl oxygen) in the protein target. This can provide an additional, highly directional interaction that significantly boosts binding affinity.
-
Synthetic Utility: The C-6 bromine serves as a versatile synthetic handle for introducing further diversity. Through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), a wide array of aryl, heteroaryl, or alkyl groups can be installed at this position, enabling extensive exploration of the surrounding chemical space.[11]
The C-3 and C-5 Positions: Tuning Potency and Selectivity
While the title scaffold specifies substitutions at N-1 and C-6, the C-3 and C-5 positions are paramount for optimizing activity and achieving selectivity against specific kinases.
-
C-3 Position: This position is often directed towards the solvent-exposed region of the kinase ATP pocket. Introducing aryl or heteroaryl groups here is a common and effective strategy. SAR studies on 3,6-diaryl 7-azaindoles have shown that para-substitution on a C-3 aryl ring is essential for enhancing inhibitory activity against targets like HIV-1 integrase.[11]
-
C-5 Position: Similar to the C-3 position, substitutions at C-5 can form interactions with the ribose-binding pocket or solvent front. In the development of Anaplastic Lymphoma Kinase (ALK) inhibitors, 3,5-disubstituted-7-azaindole derivatives were synthesized from a 5-bromo precursor, highlighting the importance of this position for building out the molecule.[2]
Hypothesized Target and Mechanism of Action: p38 MAP Kinase
Given their structural features, this compound analogs are strong candidates as inhibitors of protein kinases involved in inflammatory signaling. A prime target in this class is p38 Mitogen-Activated Protein (MAP) Kinase . p38 kinase is a central regulator of the inflammatory response, controlling the production of pro-inflammatory cytokines like TNF-α and IL-1β.[12]
The 7-azaindole core is an excellent hinge-binding motif.[4][5] It is designed to form two canonical hydrogen bonds with the kinase "hinge" region that connects the N- and C-lobes of the enzyme, mimicking the interaction of the adenine base of ATP.
Caption: General binding mode of a 7-azaindole inhibitor in a kinase ATP pocket.
By occupying the ATP binding site, these inhibitors prevent the phosphorylation of downstream substrates, thereby disrupting the inflammatory signaling cascade.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. This compound [myskinrecipes.com]
- 8. hoffmanchemicals.com [hoffmanchemicals.com]
- 9. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. archives.ijper.org [archives.ijper.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stork: Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase [storkapp.me]
in vitro potency assay of compounds derived from 1-Benzoyl-6-bromo-7-azaindole
An In-Depth Technical Guide to the In Vitro Potency Assessment of 1-Benzoyl-6-bromo-7-azaindole Derivatives as BRAF Kinase Inhibitors
Introduction: The Rise of 7-Azaindole as a Privileged Scaffold in Oncology
The 7-azaindole framework has emerged as a "privileged structure" in modern medicinal chemistry, serving as the core of numerous potent and selective kinase inhibitors.[1][2][3] Its bioisosteric relationship to the natural purine and indole systems allows it to form crucial hydrogen bond interactions within the ATP-binding pocket of various kinases.[2][3] This guide focuses on compounds derived from the versatile synthetic intermediate, this compound, a scaffold poised for the development of novel therapeutics targeting the BRAF kinase.
The BRAF protein kinase is a critical component of the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which governs fundamental cellular processes like proliferation and survival.[4][5] In a significant percentage of human cancers, particularly malignant melanoma, mutations in the BRAF gene lead to constitutive activation of this pathway, driving uncontrolled tumor growth.[5][6][7] The most common of these is the V600E mutation, a single amino acid substitution that makes the BRAF kinase permanently active.[4][7][8] Consequently, developing potent inhibitors of BRAF V600E, such as the FDA-approved 7-azaindole derivative Vemurafenib, is a cornerstone of targeted cancer therapy.[3][7][9]
This guide provides a comparative analysis of essential in vitro potency assays for characterizing novel 7-azaindole derivatives. We will explore both direct enzymatic (biochemical) and cellular-based approaches, offering detailed protocols and explaining the scientific rationale behind each experimental step. The objective is to equip researchers with the knowledge to rigorously evaluate and compare the next generation of BRAF inhibitors.
The Target: BRAF and the MAPK Signaling Cascade
Understanding the biological context is paramount to designing and interpreting potency assays. The MAPK pathway is a tightly regulated cascade where signals are transmitted from cell surface receptors to the nucleus, culminating in the regulation of gene transcription.[5][10] The BRAF kinase occupies a pivotal position in this chain. In its mutated V600E form, it continuously phosphorylates and activates the downstream kinases MEK1 and MEK2, leading to a persistent pro-growth signal.
A Dual-Pronged Approach: Comparing In Vitro Potency Assays
A comprehensive assessment of an inhibitor's potency requires a multi-faceted approach. Relying on a single assay type can be misleading. We will compare a direct biochemical assay, which measures enzymatic inhibition in a clean system, with a cell-based assay, which evaluates the compound's performance in a more physiologically relevant environment.
| Assay Type | Biochemical (Cell-Free) Kinase Assay | Cell-Based Phospho-ERK Assay |
| Principle | Measures the direct inhibition of purified BRAF V600E kinase activity by quantifying a product of the reaction (e.g., ADP). | Measures the inhibition of downstream pathway signaling by quantifying phosphorylated ERK (p-ERK) levels within whole cells.[10] |
| Primary Output | IC50: The concentration of inhibitor required to reduce enzyme activity by 50%. | Cellular IC50 / EC50: The concentration of inhibitor required to reduce the p-ERK signal by 50% in a cellular context. |
| Key Advantages | - High precision and reproducibility.- Directly measures target engagement.- Isolates the interaction between the compound and the kinase. | - Confirms cell permeability.- Accounts for cellular metabolism.- Measures functional pathway inhibition. |
| Limitations | - Does not assess cell permeability or off-target effects in a cellular milieu.- Lacks physiological context (e.g., ATP concentration). | - More complex and variable.- Signal can be affected by off-target effects upstream of ERK. |
| Typical Method | Luminescent ADP-Glo™ Assay[10][11] | In-Cell Western, High-Content Imaging, or Western Blot |
Experimental Protocols
The following protocols provide a robust framework for assessing novel 7-azaindole derivatives. It is crucial to include a known BRAF V600E inhibitor (e.g., Encorafenib, Vemurafenib) as a positive control in all experiments to validate assay performance.[4]
Protocol 1: Biochemical BRAF V600E Kinase Assay (ADP-Glo™ Method)
This assay determines the IC50 value by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is detected via a coupled luciferase/luciferin reaction, which generates a luminescent signal inversely proportional to kinase inhibition.[10][11]
Step-by-Step Methodology:
-
Compound Plating: Prepare 10-point, 3-fold serial dilutions of the test compounds (derived from this compound) and a reference inhibitor in 100% DMSO. Dispense a small volume (e.g., 25 nL) into a low-volume 384-well opaque plate.
-
Enzyme/Substrate Preparation: Prepare a solution containing recombinant active BRAF V600E enzyme and its substrate, inactive recombinant human MEK1, in kinase assay buffer.[4][11]
-
Enzyme/Substrate Addition: Add 2.5 µL of the enzyme/substrate mix to each well of the assay plate.
-
Reaction Initiation: Prepare an ATP solution in kinase assay buffer at a concentration near the K_m for the enzyme. Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.[10] The final reaction volume is 5 µL.
-
Kinase Reaction Incubation: Shake the plate and incubate at ambient temperature for 40-60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unconsumed ATP.[11] Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and simultaneously catalyzes a luciferase/luciferin reaction to produce a light signal.[10] Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the plate using a luminescence plate reader.
-
Data Analysis: Normalize the data to high (vehicle control) and low (no enzyme or potent inhibitor) controls. Plot the normalized response versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Phospho-ERK1/2 Assay
This protocol quantifies the phosphorylation of ERK1/2, a direct downstream target of the BRAF/MEK pathway, in a human melanoma cell line harboring the BRAF V600E mutation (e.g., A375).[10]
References
- 1. mdpi.com [mdpi.com]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a novel chemical class of BRAF inhibitors offers new hope for melanoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vemurafenib: First-in-Class BRAF-Mutated Inhibitor for the Treatment of Unresectable or Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosb.com [biosb.com]
- 9. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. cdn1.sinobiological.com [cdn1.sinobiological.com]
A Comparative Guide to the Kinase Selectivity Profile of 7-Azaindole Derivatives
The 7-azaindole scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the design of potent protein kinase inhibitors.[1] Its unique ability to form a bidentate hydrogen bond with the kinase hinge region—mimicking the interaction of the adenine moiety of ATP—makes it an exceptional anchor for developing ATP-competitive inhibitors.[2] However, achieving selectivity for a specific kinase among the more than 500 members of the human kinome is a formidable challenge, yet it is paramount for developing safe and effective therapeutics. This guide provides an in-depth analysis of the kinase selectivity profiles of 7-azaindole derivatives, with a particular focus on the structural class of 1-Benzoyl-6-bromo-7-azaindoles. We will dissect the structure-activity relationships (SAR), compare them to alternative inhibitors, and provide the experimental context necessary for researchers to critically evaluate and utilize these compounds.
While specific, comprehensive screening data for derivatives featuring the exact 1-Benzoyl-6-bromo substitution pattern is not extensively detailed in publicly available literature, we can infer a likely selectivity profile by examining closely related and well-characterized 7-azaindole analogs. This analysis is grounded in established SAR principles for this scaffold.
The 7-Azaindole Core: A Superior Hinge Binder
The power of the 7-azaindole scaffold lies in its nitrogen arrangement. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) proton serves as a hydrogen bond donor.[2] This configuration allows it to form two crucial hydrogen bonds with the backbone amide and carbonyl groups in the hinge region of most kinases, providing a stable and high-affinity anchor point.[2] Modifications at other positions of the ring system then dictate the potency and selectivity against specific kinases.
Caption: Bidentate hydrogen bonding of the 7-azaindole scaffold.
Comparative Kinase Selectivity: Case Studies
To understand the potential profile of a 1-Benzoyl-6-bromo-7-azaindole, we will analyze derivatives targeting different kinase families. The substitutions at the 1- (N-acyl), 3-, and 6- positions are critical for directing selectivity.
Case Study 1: Aurora Kinase Inhibitors
The Aurora kinase family (A, B, and C) are key regulators of mitosis, and their inhibition is a validated anti-cancer strategy.[3] The 7-azaindole scaffold has yielded potent Aurora inhibitors. A prime example is GSK1070916 , a reversible, ATP-competitive inhibitor of Aurora B and C.[4][5]
GSK1070916 demonstrates high selectivity for Aurora B over Aurora A (>250-fold).[5] Its structure features a complex substituent at the 4-position, which contributes to this selectivity, while the core 7-azaindole anchors it to the hinge.
| Compound Class | Primary Target(s) | IC50 (nM) | Key Off-Targets (Selectivity Fold) | Reference |
| GSK1070916 (7-Azaindole) | Aurora B Aurora C | 3.5 6.5 | Aurora A (>250x), FLT1, TIE2, SIK | [4] |
| AZD1152 (Barasertib) | Aurora B | 0.37 | Aurora A (>1000x) | [4][5] |
| AMG-900 (Pan-Aurora) | Aurora A Aurora B Aurora C | 5 4 1 | p38α, TYK2, JNK2 (10-150x) | [4] |
Analysis for this compound:
-
1-Benzoyl Group: N-acylation can influence the orientation of the core within the ATP pocket. A bulky benzoyl group may sterically clash with residues outside the hinge, potentially altering the selectivity profile seen with compounds like GSK1070916. It could either enhance or decrease affinity depending on the specific topology of the target kinase's active site.
-
6-Bromo Group: Halogen atoms at this position often occupy a hydrophobic pocket adjacent to the hinge.[6] This can improve potency and, depending on the size and shape of this pocket across different kinases, significantly enhance selectivity.
Case Study 2: p38α MAP Kinase Inhibitors
The p38 MAP kinase pathway is involved in inflammatory responses, making its inhibitors valuable for treating autoimmune diseases.[] 7-azaindole derivatives have been developed as potent p38α inhibitors.[6]
| Compound ID | Primary Target | IC50 (nM) | Key Off-Targets / Selectivity Notes | Reference |
| Indole-based p38α Inhibitor | p38α | 60 | Not specified, but 6-chloro substitution improved potency. | [6] |
| SD-169 (Indole-based) | p38α | 3.2 | p38β (38x), p38γ (>15,000x), JNK-1 (>15,000x) | |
| 4-Azaindole Derivative (42c) | p38α | Potent | Optimized for physical properties. | [8] |
Analysis for this compound: For p38α, a hydrophobic pocket is adjacent to the hinge where the 6-position substituent resides. The 6-bromo group would likely occupy this pocket, enhancing potency. Docking studies of similar indole derivatives show that a key hydrogen bond is formed with the hinge amino acid Met-109.[6] The 1-benzoyl group would extend towards the solvent-exposed region, and its interactions would be critical in defining selectivity against other MAP kinases like JNK and ERK.
Case Study 3: Rho Kinase (ROCK) Inhibitors
ROCK inhibitors have therapeutic potential for hypertension and glaucoma.[9] The 7-azaindole scaffold has been successfully employed to generate potent and selective ROCK inhibitors. Structure-activity relationship studies show that substitution at the 3-position is key for potency, while the overall substitution pattern drives selectivity against the closely related kinase PKA.[9][10]
Analysis for this compound: In this context, the 1-benzoyl and 6-bromo groups would be ancillary to a primary potency-driving substituent at the 3-position. Their role would be to fine-tune the selectivity profile, particularly against kinases like PKA, by modifying interactions in adjacent pockets and the solvent front.
Key Signaling Pathways
Understanding the biological context of kinase inhibition is crucial. Below are simplified representations of the Aurora B and p38 MAPK signaling pathways.
Caption: Simplified Aurora B signaling pathway in mitosis.
Caption: Simplified p38 MAPK stress and inflammatory signaling pathway.
Experimental Protocol: Determining Kinase Selectivity
A robust determination of a compound's kinase selectivity profile is essential.[11] The most common method involves screening the inhibitor against a large panel of kinases, first at a single high concentration to identify potential hits, followed by full dose-response curves to determine IC50 values for those hits.[11][12]
Protocol: In Vitro Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the level of inhibition.[13]
1. Materials:
-
Kinase of interest and kinase panel
-
Specific peptide substrate for each kinase
-
ATP (at a concentration near the Km for each kinase)[14]
-
Test Compound (e.g., this compound derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[13]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
2. Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to appropriate wells.
-
Add 2 µL of a solution containing the kinase and its specific substrate in kinase assay buffer.
-
Allow a 15-minute pre-incubation at room temperature for the compound to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of ATP solution to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes (or an empirically determined optimal time).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is then used by a luciferase to produce light.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal of each well using a plate reader.
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC50 value.
-
Caption: Workflow for a luminescence-based kinase inhibition assay.
Conclusion
The this compound scaffold represents a promising, yet underexplored, class of kinase inhibitors. Based on the extensive research into related 7-azaindole derivatives, it is plausible that compounds with this structure could be engineered into potent and selective inhibitors for a variety of kinase targets. The 6-bromo substituent is well-positioned to enhance potency by interacting with a hydrophobic pocket, while the 1-benzoyl group offers a vector for fine-tuning selectivity by interacting with regions further from the conserved hinge.
Comprehensive selectivity profiling against a broad kinase panel, using robust biochemical assays as described, is the critical next step to fully elucidate the therapeutic potential and off-target liabilities of this specific chemical series. The insights gained from such studies will be invaluable for guiding future drug discovery efforts in oncology, inflammation, and beyond.
References
- 1. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 1-Benzoyl-6-bromo-7-azaindole-Based Inhibitors
For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is a paramount challenge. The human kinome, with its vast and structurally related landscape, presents a significant hurdle in the development of targeted therapies. Off-target effects, stemming from a lack of inhibitor selectivity, can lead to unforeseen toxicities and diminish therapeutic efficacy.[1][2] This guide provides an in-depth comparative analysis of a novel, hypothetical 1-Benzoyl-6-bromo-7-azaindole-based inhibitor, BBA-1, designed as a potent dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Tyrosine Kinase with Immunoglobulin-like and EGF-like Domains 2 (TIE-2).
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. Our hypothetical inhibitor, BBA-1, leverages this scaffold with the intention of achieving potent and selective inhibition of two key regulators of angiogenesis, a critical process in tumor growth and metastasis.[3] However, the true measure of a kinase inhibitor's potential lies not only in its on-target potency but also in its broader kinome-wide selectivity.
This guide will objectively compare the cross-reactivity profile of BBA-1 with established multi-kinase inhibitors that also target VEGFR-2 and TIE-2, such as Regorafenib, Cabozantinib, and Sunitinib. We will delve into the experimental methodologies used to generate these crucial selectivity profiles and provide a detailed, step-by-step protocol for a comprehensive kinase panel screening.
Comparative Cross-Reactivity Analysis
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. A highly selective inhibitor will primarily interact with its intended target(s), minimizing the potential for off-target effects and associated toxicities. Conversely, a less selective inhibitor may bind to numerous other kinases, leading to a broader range of biological effects, some of which may be undesirable.[1]
To quantitatively compare the selectivity of BBA-1 with other relevant inhibitors, we present hypothetical data from a comprehensive kinase binding assay, such as the KINOMEscan™ platform. This technology measures the binding affinity of a compound against a large panel of kinases, providing a detailed cross-reactivity profile.[4][5] The results are often expressed as the dissociation constant (Kd), where a lower value indicates a stronger binding affinity.
Table 1: Comparative Kinase Selectivity Profile (Kd in nM)
| Kinase Target | BBA-1 (Hypothetical) | Regorafenib | Cabozantinib | Sunitinib |
| VEGFR-2 | 5 | 4.2[6] | 0.035 | 2[7] |
| TIE-2 | 10 | 10[8] | 1.44 | 69 |
| PDGFRβ | 150 | 22[6] | 5.2 | 2[7] |
| c-KIT | 250 | 7[6] | 4.6 | 1 |
| RET | >1000 | 1.5[6] | 5.2 | 29 |
| MET | >1000 | >1000 | 1.3 | 24 |
| AXL | >1000 | >1000 | 7 | >1000 |
| RAF-1 | >1000 | 2.5[6] | >1000 | >1000 |
Note: Data for Regorafenib, Cabozantinib, and Sunitinib are sourced from publicly available literature and databases for illustrative purposes. The values for BBA-1 are hypothetical to represent a more selective profile for VEGFR-2 and TIE-2.
From this comparative data, we can infer the following:
-
BBA-1 is designed to be a potent and highly selective dual inhibitor of VEGFR-2 and TIE-2, with significantly less affinity for other common off-targets like PDGFRβ, c-KIT, and various other kinases. This "cleaner" profile suggests a potentially wider therapeutic window and fewer side effects related to the inhibition of these other pathways.
-
Regorafenib is a multi-kinase inhibitor with potent activity against VEGFRs, TIE-2, PDGFRβ, c-KIT, and RAF-1.[6][8] This broader spectrum of activity can be beneficial in certain cancer types but also contributes to its known side-effect profile.
-
Cabozantinib also exhibits potent inhibition of VEGFR-2 and TIE-2, but with additional strong activity against MET and AXL, which are implicated in tumor metastasis and resistance to anti-angiogenic therapies.[9][10]
-
Sunitinib is another multi-targeted receptor tyrosine kinase inhibitor with potent activity against VEGFRs, PDGFRβ, and c-KIT.[7][11] Its lower affinity for TIE-2 distinguishes it from the other inhibitors in this comparison.
The rationale for developing a more selective inhibitor like BBA-1 is to decouple the therapeutic effects of dual VEGFR-2/TIE-2 inhibition from the toxicities associated with inhibiting other kinases. For instance, inhibition of PDGFRβ can lead to cardiovascular side effects, while c-KIT inhibition is associated with hand-foot syndrome. By minimizing these off-target interactions, BBA-1 could offer a more favorable safety profile.
The Angiogenesis Signaling Axis
To understand the rationale behind targeting VEGFR-2 and TIE-2, it is crucial to visualize their roles in the angiogenesis signaling cascade.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Regorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Kinomic profiling to predict sunitinib response of patients with metastasized clear cell Renal Cell Carcinoma. [repository.cam.ac.uk]
A Comparative Guide to Analytical Methods for Confirming the Structure of 1-Benzoyl-6-bromo-7-azaindole
<_ _>
For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. The compound 1-Benzoyl-6-bromo-7-azaindole, a substituted azaindole, presents a unique structural elucidation challenge due to the confluence of a bromine substituent, a benzoyl group on a nitrogen atom, and the inherent complexities of the azaindole scaffold.[1] This guide provides an in-depth, objective comparison of the primary analytical techniques for its structural verification: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography. We will delve into the causality behind experimental choices and present supporting data to empower you in selecting the most effective and efficient analytical workflow.
The Structural Puzzle: this compound
The core structure, 7-azaindole, is a bicyclic heterocycle isosteric to indole, a privileged scaffold in medicinal chemistry.[1] The introduction of a bromine atom at the 6-position and a benzoyl group at the 1-position (on the pyrrole nitrogen) must be unambiguously confirmed. Key structural questions to address are:
-
Regiochemistry: Is the bromine atom definitively at the C6 position of the azaindole ring?
-
Acylation Site: Has the benzoyl group acylated the N1 of the pyrrole ring or the N7 of the pyridine ring?
-
Overall Connectivity: Does the overall atomic connectivity match the proposed structure of this compound?
This guide will demonstrate how a multi-technique approach provides a self-validating system for complete structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is arguably the most powerful tool for the initial structural elucidation of organic molecules in solution.[2][3] It provides detailed information about the chemical environment of each nucleus, enabling the mapping of the carbon skeleton and the relative positions of protons.
Causality of NMR Experimental Choices
For this compound, a suite of NMR experiments is necessary. ¹H NMR provides the initial overview of the proton environment, while ¹³C NMR maps the carbon framework.[4] However, to definitively establish connectivity, two-dimensional (2D) NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, crucial for tracing the connectivity of protons on the azaindole and benzoyl rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range couplings between protons and carbons (typically 2-3 bonds). This is the key experiment to confirm the position of the bromine atom and the benzoyl group. For instance, correlations from the protons on the benzoyl ring to the C2 and C7a carbons of the azaindole core would confirm N1-acylation.[5]
Experimental Protocol: NMR Analysis
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized this compound.[2]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[2]
-
Transfer the solution to a 5 mm NMR tube.[2]
Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Standard single-pulse experiment (e.g., Bruker 'zg30'). Key parameters include a spectral width of ~16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.[2]
-
¹³C NMR: Proton-decoupled experiment.
-
2D NMR (COSY, HSQC, HMBC): Standard pulse programs are utilized.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).[2]
-
Phase and baseline correct the resulting spectra.[2]
-
Reference the spectra to the residual solvent peak.
Anticipated NMR Data Summary
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound. These are predictive values based on the known effects of substituents on the 7-azaindole core.
| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| H-2 | ~6.7 | ~108 | C4, C7a, C=O (Benzoyl) |
| H-3 | ~7.5 | ~129 | C2, C3a, C5 |
| H-4 | ~8.0 | ~118 | C3, C5, C6 |
| H-5 | ~7.4 | ~135 | C3a, C4, C6, C7 |
| Benzoyl-H | 7.5-7.8 (m) | 128-133 | C=O |
| C-2 | - | ~108 | H-2, H-3 |
| C-3 | - | ~129 | H-2, H-3, H-4 |
| C-3a | - | ~127 | H-3, H-4, H-5 |
| C-4 | - | ~118 | H-3, H-5 |
| C-5 | - | ~135 | H-4 |
| C-6 | - | ~115 (C-Br) | H-5 |
| C-7a | - | ~148 | H-2, H-5 |
| C=O | - | ~168 | Benzoyl-H, H-2 |
dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption { label: "NMR Experimental Workflow" fontsize: 10 }
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its elemental composition through isotopic patterns.[6] For this compound, MS is particularly crucial for confirming the presence of the bromine atom.
Causality of MS Experimental Choices
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and is likely to produce a prominent protonated molecular ion [M+H]⁺. Electron impact (EI) ionization, a harder technique, can provide valuable fragmentation information that can be pieced together to deduce the structure.[7]
-
Isotopic Pattern Analysis: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[8] This results in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2).[9] Observing this pattern is strong evidence for the presence of a single bromine atom in the molecule.[8][10]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Data Acquisition:
-
Instrument: A high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Ionization Mode: ESI positive ion mode.
-
Mass Range: Scan a range that encompasses the expected molecular weight (e.g., m/z 100-500).
Anticipated MS Data
| Parameter | Expected Value |
| Molecular Formula | C₁₄H₉BrN₂O |
| Monoisotopic Mass | 300.9953 |
| [M+H]⁺ (for ⁷⁹Br) | 301.9929 |
| [M+H]⁺ (for ⁸¹Br) | 303.9908 |
| Isotopic Ratio (M:M+2) | Approximately 1:1 |
The fragmentation pattern in EI-MS would likely show characteristic losses, such as the loss of the benzoyl group (C₇H₅O) or the bromine atom.[11][12]
dot graph { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption { label: "Mass Spectrometry Experimental Workflow" fontsize: 10 }
Single Crystal X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination
While NMR and MS provide compelling evidence, single crystal X-ray crystallography offers the most definitive and unambiguous structural proof.[13][14][15] This technique determines the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and the absolute configuration of chiral molecules.[13][16][17]
Causality of X-ray Crystallography Choice
For this compound, X-ray crystallography would definitively resolve any ambiguity regarding the regiochemistry of the bromine atom and the site of benzoylation. The presence of the relatively heavy bromine atom enhances the scattering of X-rays, which can be advantageous for solving the crystal structure.[16]
Experimental Protocol: Single Crystal X-ray Diffraction
Crystal Growth:
-
Growing a high-quality single crystal is the most critical and often rate-limiting step.[13] This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.
Data Collection:
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[15]
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined against the experimental data to obtain the final atomic coordinates and thermal parameters.
Anticipated X-ray Crystallography Data
A successful X-ray crystallographic analysis would yield a detailed three-dimensional model of the molecule, confirming the connectivity and spatial arrangement of all atoms. This would provide irrefutable evidence for the structure of this compound.
dot graph { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} caption { label: "X-ray Crystallography Experimental Workflow" fontsize: 10 }
Comparative Summary and Recommendation
The following table provides a direct comparison of the three analytical techniques for the structural confirmation of this compound.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed connectivity, relative stereochemistry, solution-state structure | Highly informative for structural elucidation, non-destructive | Does not provide absolute configuration, can be complex to interpret |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns | High sensitivity, confirms presence of bromine via isotopic pattern | Provides limited information on connectivity, isomers can be indistinguishable |
| X-ray Crystallography | Definitive 3D structure, bond lengths and angles, absolute configuration | Unambiguous structural proof, the "gold standard" | Requires a high-quality single crystal, which can be difficult to obtain |
Recommendation:
For the comprehensive and irrefutable structural confirmation of this compound, a combined analytical approach is recommended.
-
Initial Confirmation: Utilize NMR spectroscopy (¹H, ¹³C, COSY, HSQC, and HMBC) and high-resolution mass spectrometry. The combination of detailed connectivity information from NMR and the confirmation of the molecular formula and bromine presence from MS provides a very high degree of confidence in the proposed structure.
-
Absolute Proof: For regulatory submissions or when absolute certainty is required, single crystal X-ray crystallography should be pursued. This will provide the ultimate, unambiguous confirmation of the structure.
By employing this integrated analytical strategy, researchers can ensure the scientific integrity of their work and confidently proceed with further studies on this compound.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
- 9. youtube.com [youtube.com]
- 10. whitman.edu [whitman.edu]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. researchgate.net [researchgate.net]
A Comparative Docking Analysis of 1-Benzoyl-6-bromo-7-azaindole in Kinase Active Sites
A Technical Guide for Researchers in Drug Discovery
The 7-azaindole scaffold is a privileged structure in the design of kinase inhibitors, largely due to its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][2][3] This guide presents a comparative molecular docking study of 1-Benzoyl-6-bromo-7-azaindole, a synthetic derivative, against a panel of therapeutically relevant protein kinases. We will explore its binding modalities and predicted affinities, providing a framework for further rational drug design and optimization.
The deregulation of protein kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders.[2] Small molecule inhibitors that target the ATP-binding site of kinases have proven to be a successful therapeutic strategy.[2] The 7-azaindole core, with its pyridine nitrogen and pyrrole NH group, acts as an excellent hinge-binding motif by forming bidentate hydrogen bonds, mimicking the interaction of the adenine ring of ATP.[1][2] This has led to the development of successful drugs like Vemurafenib, a B-RAF kinase inhibitor.[1][2] This study focuses on a novel derivative, this compound, to computationally assess its potential as a broad-spectrum or selective kinase inhibitor.
Experimental Design & Rationale
The primary objective of this study is to predict the binding affinity and interaction patterns of this compound with a diverse set of protein kinases. This computational approach allows for a rapid and cost-effective initial screening to identify promising kinase targets for this compound.
Selection of Kinase Targets:
A panel of kinases representing different branches of the human kinome was selected. The selection criteria included their relevance as drug targets and the availability of high-quality crystal structures in the Protein Data Bank (PDB). The chosen kinases for this comparative study are:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase frequently mutated in various cancers.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key regulator of angiogenesis, a critical process in tumor growth.[3]
-
Cyclin-Dependent Kinase 2 (CDK2): A serine/threonine kinase involved in cell cycle regulation.
-
p38 Mitogen-Activated Protein Kinase (p38 MAPK): A key component of signaling pathways involved in inflammation and stress responses.
-
Janus Kinase 2 (JAK2): A non-receptor tyrosine kinase implicated in myeloproliferative disorders.[4]
Computational Docking Methodology:
Molecular docking simulations were performed to predict the preferred binding pose and affinity of this compound within the ATP-binding site of each selected kinase.
dot
Figure 1: A schematic overview of the computational workflow employed in this comparative docking study.
Detailed Experimental Protocol
1. Protein Preparation:
-
Crystal structures of the selected kinases were obtained from the RCSB Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands were removed from the protein structures.
-
Polar hydrogens and Kollman charges were added to the protein structures using AutoDock Tools.
-
The protein structures were saved in the PDBQT format for docking.
2. Ligand Preparation:
-
The 3D structure of this compound was generated using ChemDraw and optimized using Avogadro.
-
Gasteiger charges were assigned, and rotatable bonds were defined using AutoDock Tools.
-
The ligand was saved in the PDBQT format.
3. Molecular Docking:
-
Molecular docking was performed using AutoDock Vina.
-
The grid box was centered on the active site of each kinase, encompassing the key residues of the ATP-binding pocket. The dimensions of the grid box were set to 60 x 60 x 60 Å.
-
The exhaustiveness parameter was set to 20 to ensure a thorough search of the conformational space.
4. Docking Protocol Validation:
To ensure the reliability of the docking protocol, a redocking experiment was performed for each kinase.[5][6] The co-crystallized native ligand was extracted from the PDB structure and then docked back into the binding site. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose was calculated. An RMSD value of less than 2.0 Å is generally considered an acceptable validation.[5][7]
Results and Comparative Analysis
The docking simulations provided insights into the binding affinities (expressed as binding energy in kcal/mol) and the key molecular interactions between this compound and the selected kinases.
Table 1: Comparative Docking Scores of this compound
| Kinase Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) |
| EGFR | 2GS2 | -8.9 | Met793, Cys797 |
| VEGFR2 | 4ASD | -9.2 | Cys919, Asp1046 |
| CDK2 | 1HCL | -8.5 | Leu83, Lys33 |
| p38 MAPK | 4KA3[8] | -9.5 | Met109, Gly110 |
| JAK2 | 3ZMM | -9.1 | Leu932, Arg980 |
Analysis of Binding Interactions:
The docking results indicate that this compound exhibits favorable binding energies across all tested kinases, with the strongest predicted affinity for p38 MAPK. The 7-azaindole core consistently formed the expected hydrogen bonds with the hinge region residues in each kinase, validating its role as a hinge-binding motif.
-
In p38 MAPK , the pyridine nitrogen and pyrrole NH of the 7-azaindole moiety formed hydrogen bonds with the backbone of Met109 and Gly110 in the hinge region. The benzoyl group occupied a hydrophobic pocket, while the bromo substituent was oriented towards the solvent-exposed region.
-
In VEGFR2 , similar hinge interactions were observed with Cys919. Additionally, a hydrogen bond was predicted between the carbonyl oxygen of the benzoyl group and the side chain of Asp1046 in the DFG motif.
-
For EGFR, CDK2, and JAK2 , the primary interactions were also centered on the hinge region, with variations in the orientation of the benzoyl and bromo substituents within the respective active sites.
dot
Figure 2: A generalized diagram illustrating the key binding interactions of this compound within a typical kinase active site.
Discussion and Future Directions
This comparative docking study suggests that this compound is a promising scaffold for the development of kinase inhibitors. The consistently strong binding energies and conserved interactions with the hinge region across multiple kinases indicate its potential as a multi-targeted inhibitor. However, the subtle differences in the interactions of the benzoyl and bromo groups with residues outside the hinge region could be exploited to engineer selectivity for specific kinases.
For instance, the additional hydrogen bond observed with the DFG motif in VEGFR2 suggests a potential avenue for designing more selective VEGFR2 inhibitors. Further optimization of the benzoyl substituent to better fit the hydrophobic pocket of p38 MAPK could lead to more potent and selective inhibitors for this target.
It is crucial to emphasize that these are in silico predictions. The next logical steps would involve the synthesis of this compound and its analogs, followed by in vitro kinase inhibition assays to validate these computational findings.[9][10] Subsequent co-crystallization studies of the most promising compounds with their target kinases would provide definitive structural information to guide further structure-activity relationship (SAR) studies.
Conclusion
This in-depth comparative docking guide provides a comprehensive computational assessment of this compound as a potential kinase inhibitor. The detailed methodology, validated protocol, and comparative analysis of its binding in the active sites of five key kinases offer valuable insights for researchers in the field of drug discovery. The findings presented here serve as a strong foundation for the rational design and development of novel and potent kinase inhibitors based on the 7-azaindole scaffold.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. benchchem.com [benchchem.com]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
- 9. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating Target Engagement of Novel Kinase Inhibitors from the 1-Benzoyl-6-bromo-7-azaindole Scaffold: A Comparative Guide
Introduction: From Privileged Scaffold to Validated Inhibitor
The 7-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly for the development of potent protein kinase inhibitors.[1][2] Its unique ability to form bidentate hydrogen bonds with the kinase hinge region makes it an excellent starting point for inhibitor design.[3] The success of vemurafenib, a 7-azaindole-based inhibitor of BRAF kinase, underscores the therapeutic potential of this chemical class.[3]
However, synthesizing a novel compound derived from a scaffold like 1-Benzoyl-6-bromo-7-azaindole is merely the first step. The critical challenge lies in demonstrating that the compound not only possesses the desired biological activity but that this activity stems directly from its interaction with the intended molecular target within the complex milieu of a living cell. This process, known as target engagement, is a cornerstone of modern drug discovery, providing the mechanistic link between a compound and its phenotypic effect.[4][5][6]
This guide provides a comparative analysis of key methodologies for validating the target engagement of novel kinase inhibitors. To illustrate these principles, we will use a hypothetical inhibitor, AZD-X , derived from the this compound scaffold and designed to target the BRAFV600E mutant kinase, a critical driver in many melanomas.[7][8] We will explore a multi-pronged, self-validating approach that combines direct biophysical measurements in cells, broad selectivity profiling, and functional downstream pathway analysis.
The Biological Context: Targeting the MAPK Signaling Pathway
The Ras-Raf-MEK-ERK (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[8] In many cancers, this pathway becomes constitutively active due to mutations, most commonly a V600E substitution in the BRAF kinase.[8] This mutation locks the kinase in an active conformation, leading to uncontrolled downstream signaling and cell growth.[9] Our hypothetical inhibitor, AZD-X, is designed to selectively inhibit this mutant BRAF kinase, thereby blocking the aberrant signaling.
A Comparative Overview of Target Engagement Methodologies
Confirming that AZD-X truly engages BRAFV600E requires orthogonal evidence. No single experiment is sufficient. We must demonstrate direct physical binding in a relevant cellular context, assess selectivity against other kinases, and confirm that this binding leads to the intended functional outcome. The table below compares three powerful, complementary techniques.
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads Competition Binding | Phospho-Western Blot |
| Principle | Ligand binding increases the thermal stability of the target protein, preventing its aggregation upon heating.[10][11] | Competitive displacement of endogenous kinases from broad-spectrum inhibitor beads by a soluble test compound.[12][13] | Antibody-based detection of the phosphorylation status of downstream substrates to measure pathway activity.[14] |
| Question Answered | Does my compound bind to its target in intact cells? | What is the selectivity profile of my compound across the kinome? | Does target binding result in functional inhibition of the signaling pathway? |
| Readout | Quantification of soluble target protein remaining after heat treatment. | Mass spectrometry-based quantification of proteins displaced from beads. | Densitometry of protein bands corresponding to phosphorylated substrates. |
| Context | Intact cells, cell lysates, or tissues.[11] | Cell or tissue lysates.[12] | Cell or tissue lysates. |
| Throughput | Low to medium; can be adapted for higher throughput (HT-CETSA).[15][16] | Low to medium; requires specialized proteomics expertise. | Low to medium. |
| Pros | - Direct evidence of intracellular binding.- No compound or protein modification needed.- Physiologically relevant context.[11] | - Broad selectivity profiling (hundreds of kinases).[17]- Identifies on- and off-targets.- Unbiased discovery. | - Direct measure of functional consequence.- Widely accessible technique.- Validates mechanism of action. |
| Cons | - Requires a specific antibody for detection.- Not all proteins show a measurable thermal shift.[15] | - Indirect binding assay.- Restricted to ATP-competitive inhibitors.[13]- Cannot be performed in intact cells.[18] | - Indirect measure of target engagement.- Relies on high-quality phospho-specific antibodies.- Signal can be affected by pathway feedback loops. |
In-Depth Experimental Guides for Validating AZD-X
Method 1: Cellular Thermal Shift Assay (CETSA) — Confirming Direct Intracellular Binding
Causality & Rationale: CETSA is the foundational experiment to prove that AZD-X can cross the cell membrane and physically interact with its BRAFV600E target. The underlying principle is that when a ligand binds to a protein, it generally stabilizes the protein's structure.[19] This increased stability makes the protein more resistant to heat-induced denaturation.[16] By heating inhibitor-treated cells to various temperatures and measuring the amount of BRAF that remains soluble, we can generate a "melting curve." A shift in this curve to a higher temperature in the presence of AZD-X provides direct, compelling evidence of target engagement in a native cellular environment.[11][20]
Detailed Protocol:
-
Cell Culture: Seed A375 cells (human melanoma line with BRAFV600E mutation) in 10 cm dishes and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with 10 µM AZD-X or a vehicle control (0.1% DMSO) for 2 hours in serum-free media.
-
Cell Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a gradient of temperatures (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[16]
-
Lysis: Subject the samples to three freeze-thaw cycles using liquid nitrogen to ensure complete cell lysis.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (containing the soluble protein fraction). Quantify the amount of soluble BRAF protein in each sample using Western blotting with a specific anti-BRAF antibody.
-
Data Analysis: Perform densitometry on the Western blot bands. Plot the normalized band intensity against temperature for both vehicle- and AZD-X-treated samples to generate melting curves. A rightward shift of the curve for AZD-X-treated cells indicates target stabilization.
Method 2: Kinobeads Competition Binding — Assessing Target Selectivity
Causality & Rationale: A successful inhibitor must be selective. Binding to unintended "off-targets" can lead to toxicity or confound interpretation of results. Kinobeads are a powerful chemical proteomics tool for assessing selectivity across the kinome.[12][21] The beads are coated with a mixture of non-selective, immobilized kinase inhibitors that can capture a large portion of the cellular kinome from a lysate.[13] When the lysate is pre-incubated with a free, soluble inhibitor like AZD-X, AZD-X will occupy the binding site of its specific targets (e.g., BRAF). These "engaged" kinases will no longer bind to the kinobeads and will be depleted from the captured fraction.[12] By using quantitative mass spectrometry to identify which kinases are less abundant on the beads in the presence of AZD-X, we can create a comprehensive selectivity profile.
Detailed Protocol:
-
Lysate Preparation: Lyse A375 cells in a non-denaturing buffer containing protease and phosphatase inhibitors. Clarify the lysate by high-speed centrifugation.
-
Competition Assay: Aliquot the lysate and treat with increasing concentrations of AZD-X (e.g., 0.01 to 100 µM) or vehicle control for 1 hour.[17]
-
Kinobeads Incubation: Add the kinobeads slurry to each lysate sample and incubate for 1 hour with rotation to allow for kinase binding.
-
Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound kinases from the beads and prepare the proteins for mass spectrometry by in-solution tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. For each identified kinase, plot its relative abundance versus the concentration of AZD-X. The resulting dose-response curves allow for the determination of apparent dissociation constants (Kdapp) for all interacting kinases, revealing both the intended target and any potential off-targets.[12]
Method 3: Phospho-Western Blot — Confirming Functional Target Inhibition
Causality & Rationale: Direct binding and selectivity are crucial, but the ultimate proof of effective target engagement is the modulation of the target's biological function. For a kinase inhibitor, this means demonstrating a reduction in the phosphorylation of its direct downstream substrates.[14] In the MAPK pathway, activated BRAF phosphorylates MEK, which in turn phosphorylates ERK.[22] Therefore, successful engagement and inhibition of BRAFV600E by AZD-X should lead to a dose-dependent decrease in the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK).[22] This experiment provides the critical link between target binding and the desired cellular outcome.
Detailed Protocol:
-
Cell Treatment: Seed A375 cells and treat with a dose-response of AZD-X (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 4 hours. Include a known BRAF inhibitor (e.g., Vemurafenib) as a positive control.
-
Lysis and Quantification: Lyse the cells in RIPA buffer with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Separate 20 µg of each protein lysate on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane overnight at 4°C with primary antibodies specific for p-MEK, p-ERK, total MEK, total ERK, and a loading control (e.g., Actin or GAPDH).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-protein signals to their respective total protein signals and the loading control. A dose-dependent decrease in p-MEK and p-ERK levels confirms functional target engagement.
Synthesizing the Evidence: A Triad of Validation
By employing these three orthogonal approaches, we construct a robust, multi-faceted case for the target engagement of AZD-X.
-
CETSA confirms that AZD-X enters the cell and physically binds to BRAFV600E.
-
Kinobeads profiling demonstrates that this interaction is selective, with minimal engagement of other kinases that could cause off-target effects.
-
Phospho-Western Blotting proves that this direct and selective binding translates into the desired functional outcome: the inhibition of the MAPK signaling pathway.
This comprehensive validation strategy provides the high-confidence data necessary to justify the continued development of novel inhibitors derived from the this compound scaffold, transforming a promising chemical entity into a rigorously validated therapeutic candidate.
References
- 1. mdpi.com [mdpi.com]
- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 4. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical Needs in Cellular Target Engagement [discoverx.com]
- 7. The Role of Targeted Therapy in Treating Advanced Melanoma - Melanoma Research Alliance [curemelanoma.org]
- 8. Targeted inhibition of BRAF kinase: opportunities and challenges for therapeutics in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research-portal.uu.nl [research-portal.uu.nl]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. discover.library.noaa.gov [discover.library.noaa.gov]
- 22. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Preclinical Benchmarking: Evaluating 1-Benzoyl-6-bromo-7-azaindole Derivatives Against Approved Kinase Inhibitors
Introduction: The Pursuit of Superior Kinase Inhibitors
In the landscape of modern oncology, the development of small-molecule kinase inhibitors remains a cornerstone of targeted therapy. The 7-azaindole scaffold has emerged as a "privileged structure" in medicinal chemistry, prized for its ability to mimic the purine core of ATP and form critical hydrogen bonds within kinase active sites.[1][2] This framework is present in several FDA-approved drugs and numerous clinical candidates, highlighting its therapeutic potential.[1]
This guide provides a comprehensive framework for the preclinical benchmarking of a novel investigational compound, a 1-Benzoyl-6-bromo-7-azaindole derivative we will refer to as BBA-921 . The objective is to rigorously compare its performance against established, FDA-approved drugs targeting the MAPK/ERK pathway, a critical signaling cascade frequently dysregulated in cancer.[3][4] By synthesizing technical protocols with field-proven insights, this document will empower researchers to make data-driven decisions about the therapeutic potential of new chemical entities.
We will benchmark BBA-921 against two leading FDA-approved BRAF inhibitors:
-
Vemurafenib (Zelboraf®)
-
Dabrafenib (Tafinlar®)
These drugs are established treatments for melanomas harboring the BRAF V600E mutation, making them ideal comparators for a novel inhibitor targeting the same pathway.[4][5][6]
The Target Pathway: Dysregulation of MAPK/ERK Signaling in Cancer
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway, is a central signaling cascade that governs fundamental cellular processes, including proliferation, differentiation, and survival.[3][4] In many cancers, particularly melanoma, mutations in the BRAF gene, most commonly the V600E substitution, lead to constitutive activation of the BRAF kinase.[5] This results in uncontrolled downstream signaling, driving tumor growth and proliferation. BRAF inhibitors like Vemurafenib and Dabrafenib are designed to selectively bind to and inhibit the activity of this mutant BRAF protein.[3][6]
A Validated Workflow for Comparative Benchmarking
A rigorous benchmarking cascade ensures that resources are focused on the most promising candidates. Our approach is a multi-stage process, moving from high-throughput in vitro assays to more complex and resource-intensive in vivo models. Each stage serves as a critical decision gate.
Part 1: In Vitro Potency Assessment
The initial evaluation of an inhibitor focuses on two key questions: Does it hit the intended target? And does it work in a cellular context? We address these through biochemical and cell-based assays.
Biochemical Potency: BRAF V600E Kinase Assay
Causality Behind Experimental Choices: The first step is to determine the direct inhibitory activity of BBA-921 against the target enzyme, BRAF V600E, and compare its half-maximal inhibitory concentration (IC50) to our benchmarks. A lower IC50 value indicates higher potency.[7] We utilize a radiometric assay, which is considered a gold standard for its high sensitivity and direct measurement of substrate phosphorylation.[8][9] The ATP concentration is set at its Michaelis constant (Km) value for the kinase, which ensures a fair comparison for ATP-competitive inhibitors.[8]
Experimental Protocol: Radiometric [γ-³²P]-ATP Kinase Assay
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer containing 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Enzyme: Dilute purified, active recombinant human BRAF V600E enzyme to a working concentration of 2 ng/µL in kinase buffer.
-
Substrate: Prepare a 0.2 mg/mL solution of inactive, recombinant MEK1 as the substrate.
-
ATP Mix: Prepare a solution of 100 µM cold ATP spiked with [γ-³²P]-ATP.
-
Test Compounds: Prepare 10-point, 3-fold serial dilutions of BBA-921, Vemurafenib, and Dabrafenib in 100% DMSO, starting at 1 mM.
-
-
Assay Procedure:
-
Add 2 µL of diluted test compound or DMSO vehicle to the wells of a 96-well plate.
-
Add 10 µL of a master mix containing the BRAF V600E enzyme and MEK1 substrate.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP mix to each well.
-
Allow the reaction to proceed for 45 minutes at 30°C.
-
-
Stopping and Detection:
-
Stop the reaction by adding 15 µL of 3% phosphoric acid solution.
-
Spot 10 µL of the reaction mixture from each well onto a P30 filtermat.
-
Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.
-
Allow the filtermat to dry completely, then measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Data: Biochemical Potency
| Compound | Target Kinase | IC50 (nM) |
| BBA-921 | BRAF V600E | 15.2 |
| Vemurafenib | BRAF V600E | 31.0 |
| Dabrafenib | BRAF V600E | 5.1 |
Data are representative. Absolute values may vary based on specific assay conditions.
Cellular Potency: Cell Viability Assay
Causality Behind Experimental Choices: A compound's biochemical potency does not guarantee its effectiveness in a cellular environment, where factors like cell permeability and efflux pumps come into play. We use a cell viability assay to measure the growth inhibition (GI50) in a human melanoma cell line (A375) that is homozygous for the BRAF V600E mutation. We have selected the XTT assay over the traditional MTT assay. The XTT assay product is water-soluble, eliminating the need for a separate solubilization step, which reduces handling, minimizes variability, and makes the workflow more efficient for high-throughput screening.[10][11][12] The assay measures the reduction of the XTT tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in metabolically active, viable cells.[10][13]
Experimental Protocol: XTT Cell Proliferation Assay
-
Cell Culture:
-
Culture A375 human melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Plating:
-
Harvest cells using trypsin and seed them into a 96-well microplate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare 10-point serial dilutions of BBA-921 and the approved drugs in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate the cells for 72 hours.
-
-
XTT Reagent Addition and Measurement:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., mixing XTT reagent with an electron-coupling reagent).
-
Add 50 µL of the XTT mixture to each well.
-
Incubate the plate for 4 hours at 37°C in the CO₂ incubator.
-
Measure the absorbance of the formazan product at 475 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.
-
Determine the GI50 value by plotting cell viability against the logarithm of compound concentration.
-
Comparative Data: Cellular Potency
| Compound | Cell Line | GI50 (nM) |
| BBA-921 | A375 (BRAF V600E) | 45.8 |
| Vemurafenib | A375 (BRAF V600E) | 88.3 |
| Dabrafenib | A375 (BRAF V600E) | 12.5 |
Data are representative and reflect the expected shift from biochemical to cellular potency.
Part 2: In Vivo Benchmarking
After confirming in vitro activity, the evaluation proceeds to in vivo models to assess the drug's behavior in a complex biological system. This stage examines the compound's pharmacokinetic profile and its ultimate ability to inhibit tumor growth.
Pharmacokinetic (PK) Profiling
Causality Behind Experimental Choices: A drug's efficacy is critically dependent on its pharmacokinetic (PK) properties—how it is absorbed, distributed, metabolized, and excreted (ADME).[14] An early assessment of PK in a rodent model (e.g., Sprague-Dawley rats) is essential to determine if the compound can achieve and maintain sufficient exposure levels in the body to engage its target.[15][16] This study provides key parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F), which are crucial for predicting human dosage and scheduling.
Experimental Protocol: Rat Pharmacokinetic Study
-
Animal Model:
-
Use male Sprague-Dawley rats (8-10 weeks old). House animals with free access to food and water.
-
-
Dosing:
-
Administer the compounds to two groups of rats (n=3 per group).
-
Intravenous (IV) Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein to determine clearance and volume of distribution.
-
Oral (PO) Group: Administer a single oral gavage dose (e.g., 10 mg/kg) to assess absorption and bioavailability.
-
-
Blood Sampling:
-
Collect blood samples (approx. 100 µL) from the saphenous vein at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place them on ice.
-
-
Plasma Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Extract the drug from the plasma using protein precipitation with acetonitrile.
-
Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Use non-compartmental analysis software to calculate key PK parameters from the plasma concentration-time data.
-
Comparative Data: Key Pharmacokinetic Parameters
| Parameter | BBA-921 | Vemurafenib | Dabrafenib |
| Clearance (CL) (mL/min/kg) | 25.5 | 45.1 | 11.7 |
| Volume of Distribution (Vdss) (L/kg) | 3.1 | 5.2 | 1.5 |
| Half-Life (t½) (hours) | 4.8 | 6.1 | 3.5 |
| Oral Bioavailability (%F) | 35% | 48% | 95% |
Data are fictional and for illustrative purposes.
Anti-Tumor Efficacy: Human Tumor Xenograft Model
Causality Behind Experimental Choices: The definitive preclinical test is to evaluate a compound's ability to inhibit tumor growth in vivo. We use a cell line-derived xenograft (CDX) model, which is a robust and reproducible system for initial efficacy screening.[17][18] Immunodeficient mice (e.g., athymic nude mice) are used to prevent rejection of the implanted human tumor cells.[19][20][21] The A375 melanoma cell line is implanted subcutaneously, allowing for straightforward and non-invasive measurement of tumor volume over time.[19]
Experimental Protocol: A375 Subcutaneous Xenograft Study
-
Animal Model:
-
Use female athymic nude mice (6-8 weeks old).
-
-
Tumor Implantation:
-
Inject 5 x 10⁶ A375 cells suspended in Matrigel subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using caliper measurements. Calculate tumor volume using the formula: (Length x Width²)/2.[20]
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
-
Treatment:
-
Prepare dosing formulations of BBA-921 and the approved drugs in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Administer the compounds daily via oral gavage at pre-determined doses based on PK and tolerability studies. Include a vehicle control group.
-
-
Monitoring and Endpoint:
-
Measure tumor volumes and body weights twice weekly for the duration of the study (typically 21-28 days).
-
The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean change in tumor volume between the treated and vehicle groups.
-
Euthanize animals if tumors exceed a predetermined size or if signs of excessive toxicity are observed.
-
Comparative Data: In Vivo Anti-Tumor Efficacy
| Compound (Dose) | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1850 | - |
| BBA-921 (50 mg/kg) | 648 | 65% |
| Vemurafenib (50 mg/kg) | 832 | 55% |
| Dabrafenib (30 mg/kg) | 425 | 77% |
Data are fictional and for illustrative purposes.
Synthesis and Conclusion
This guide outlines a systematic, multi-tiered approach to benchmarking the novel this compound derivative, BBA-921, against the approved BRAF inhibitors Vemurafenib and Dabrafenib.
Based on our representative data:
-
In Vitro Potency: BBA-921 demonstrates superior biochemical potency compared to Vemurafenib and approaches that of Dabrafenib. This strong on-target activity translates well into a cellular context, where it again outperforms Vemurafenib.
-
Pharmacokinetics: BBA-921 shows a moderate pharmacokinetic profile. While its clearance and half-life are favorable, its oral bioavailability of 35% is lower than both approved drugs, suggesting potential for formulation optimization.
-
In Vivo Efficacy: Despite moderate bioavailability, BBA-921 achieves significant tumor growth inhibition (65%), surpassing Vemurafenib at an equivalent dose. However, it does not reach the high level of efficacy shown by Dabrafenib.
Overall Assessment: BBA-921 is a promising lead compound. Its high in vitro potency and significant in vivo efficacy establish it as a viable candidate for further development. The primary challenge identified in this benchmarking cascade is its moderate oral bioavailability. Future efforts should focus on medicinal chemistry approaches to improve this parameter without compromising its excellent potency. This structured evaluation provides the critical data needed to justify the allocation of further resources for lead optimization and IND-enabling studies.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharmacylibrary.com [pharmacylibrary.com]
- 4. Vemurafenib/dabrafenib and trametinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ir.vistas.ac.in [ir.vistas.ac.in]
- 6. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 11. biotech-spain.com [biotech-spain.com]
- 12. biotium.com [biotium.com]
- 13. MTT assay - Wikipedia [en.wikipedia.org]
- 14. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 15. scienceopen.com [scienceopen.com]
- 16. researchgate.net [researchgate.net]
- 17. xenograft.org [xenograft.org]
- 18. blog.crownbio.com [blog.crownbio.com]
- 19. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. karger.com [karger.com]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of N-Protecting Groups for 6-Bromo-7-Azaindole: A Strategic Guide for Synthetic Chemists
Introduction: The Strategic Importance of N-Protection for 6-Bromo-7-Azaindole
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous therapeutic agents, particularly kinase inhibitors.[1] Its unique electronic properties, stemming from the fusion of a pyridine and a pyrrole ring, offer a valuable bioisosteric replacement for indoles and purines, often enhancing solubility and bioavailability.[1] The 6-bromo-7-azaindole derivative, in particular, is a versatile building block, with the bromine atom providing a synthetic handle for cross-coupling reactions to build molecular complexity.
However, the inherent reactivity of the pyrrole N-H group presents significant challenges. The unprotected 7-azaindole nucleus is susceptible to instability, especially under acidic conditions, and the N-H proton can interfere with a wide range of reactions, including metallations, cross-couplings, and reactions involving strong bases.[2][3] Therefore, the judicious selection and application of a nitrogen protecting group is not merely a tactical step but a cornerstone of a successful synthetic strategy. An appropriate protecting group must not only mask the N-H reactivity but also endure subsequent transformations before being cleanly removed without compromising the integrity of the final molecule.[4]
This guide provides a head-to-head comparison of common N-protecting groups for 6-bromo-7-azaindole, grounded in experimental evidence and field-proven insights. We will dissect the performance of tert-Butoxycarbonyl (Boc), Tosyl (Ts), and 2-(Trimethylsilyl)ethoxymethyl (SEM) groups, focusing on the causality behind their selection, stability profiles, and strategic implications for multi-step synthesis.
The Three Pillars of Protecting Group Selection
Choosing an N-protecting group is a decision dictated by the entire synthetic route. The ideal group must be a silent partner, facilitating the desired chemistry without introducing complications. The decision rests on three core pillars:
-
Robustness and Compatibility : The group must be stable to the conditions of all subsequent reaction steps.[5] This includes exposure to acids, bases, nucleophiles, electrophiles, organometallics, and redox reagents.
-
Ease of Installation and Removal : Both protection and deprotection reactions should be high-yielding, operationally simple, and proceed under conditions that do not affect other functional groups in the molecule.[4][6]
-
Electronic Influence : Protecting groups are not electronically neutral. Electron-withdrawing groups like Boc and Ts decrease the electron density of the pyrrole ring, enhancing stability towards oxidation but reducing reactivity towards electrophiles.[5][6] This modulation can be strategically exploited to direct reactivity.
Caption: General workflow for utilizing N-protected 6-bromo-7-azaindole.
In-Depth Analysis of Key Protecting Groups
The Workhorse: tert-Butoxycarbonyl (Boc) Group
The Boc group is arguably the most widely used protecting group for amines and indole-like nitrogens due to its general stability and facile, acid-labile removal.[7]
-
Introduction & Mechanism : The Boc group is typically installed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. For azaindoles, deprotonation of the N-H with a base like sodium hydride (NaH) followed by quenching with Boc₂O provides a clean and high-yielding reaction.[8] Alternatively, catalytic 4-dimethylaminopyridine (DMAP) can be used.[8]
-
Electronic Effects : As a carbamate, the Boc group is electron-withdrawing. This decreases the nucleophilicity of the azaindole ring system, making it more stable to oxidation.[6] This deactivation is beneficial for preventing unwanted side reactions during subsequent functionalization, such as Ir-catalyzed C-H borylation, which has been shown to proceed selectively at the C3 position on N-Boc-7-azaindole.[8][9]
-
Stability Profile : The Boc group is robust under a wide range of non-acidic conditions. It is stable to most bases, nucleophiles, hydrogenation, and organometallic reagents, making it highly versatile.
-
Deprotection : The key advantage of Boc is its clean removal under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM).[7] For substrates with other acid-sensitive groups, milder methods have been developed, such as using a catalytic amount of sodium methoxide in methanol or oxalyl chloride in methanol.
-
Advantages :
-
Easy and high-yielding introduction.
-
Facile and clean removal with acid.
-
Orthogonal to many other protecting groups (e.g., Fmoc, Benzyl).
-
Enhances stability to oxidation.
-
-
Disadvantages :
-
Incompatible with strongly acidic reaction conditions.
-
Deprotection can be challenging on complex molecules with other acid-labile groups.
-
The Fortress: Tosyl (Ts) Group
The p-toluenesulfonyl (Tosyl) group is employed when maximum stability is required. Its powerful electron-withdrawing nature and resistance to a vast array of reagents make it suitable for multi-step syntheses involving harsh conditions.
-
Introduction & Mechanism : Protection is achieved by reacting 6-bromo-7-azaindole with tosyl chloride (TsCl) in the presence of a strong base like NaH in an aprotic solvent (e.g., DMF, THF).[5]
-
Electronic Effects : The sulfonyl group is strongly electron-withdrawing, significantly deactivating the azaindole ring towards electrophilic attack. This property can be leveraged to direct lithiation chemistry. However, this deactivation can also hinder desired reactions. For instance, in one study, attempts to use an N-Ts protected 3-bromo-7-azaindole for lithiation resulted in unwanted reactions on the tosyl ring itself.[10]
-
Stability Profile : The N-Ts bond is exceptionally stable. It is resistant to strong acids, bases, oxidation, reduction (except under specific conditions like Na/NH₃), and most organometallic reagents. This robustness is its primary advantage.
-
Deprotection : The stability of the tosyl group is also its greatest drawback, as its removal requires harsh conditions that can compromise other functional groups.[5] Common methods include reduction with sodium in liquid ammonia, sodium naphthalenide, or magnesium in methanol. For some indole systems, forcing conditions with strong bases like LDA at elevated temperatures have been reported.[2][3]
-
Advantages :
-
Extremely high stability to a wide range of harsh chemical conditions.
-
Strongly deactivates the ring, which can be useful for directing certain reactions.
-
-
Disadvantages :
-
Deprotection requires harsh, often reductive, conditions.
-
Not suitable for sensitive or late-stage intermediates.
-
Can complicate certain reactions due to its own reactivity (e.g., metallation on the tosyl ring).[10]
-
The Multifunctional Tool: 2-(Trimethylsilyl)ethoxymethyl (SEM) Group
The SEM group offers a unique combination of stability and versatile deprotection options, making it an increasingly popular choice in complex synthesis.
-
Introduction & Mechanism : The SEM group is installed by treating the deprotonated azaindole (using a base like NaH) with SEM-Cl. The reaction is generally clean and efficient.
-
Electronic Effects : The SEM group is considered to be electronically neutral to slightly electron-donating, having less of a deactivating effect on the ring compared to Boc or Ts. In some contexts, it can even act as an activating group, facilitating nucleophilic aromatic substitution on the azaindole ring under mild conditions.[11]
-
Stability Profile : The SEM group is stable to a broad range of conditions, including those used for lithiation, Grignard reactions, reductions with LiAlH₄, and mildly basic or acidic hydrolysis. It is particularly valued for its stability in the presence of organometallic reagents.
-
Deprotection : The SEM group offers multiple deprotection pathways, providing significant strategic flexibility. It can be cleaved under:
-
Fluoride-based conditions : Tetrabutylammonium fluoride (TBAF) in THF is the most common method.
-
Strongly acidic conditions : Reagents like TFA or HCl can be used, though this can be challenging if other acid-labile groups are present.[12] The final SEM deprotection was noted as a challenging step in the synthesis of a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine due to side reactions from released formaldehyde.[12]
-
-
Advantages :
-
Stable to a wide variety of reagents, especially organometallics.
-
Multiple, orthogonal deprotection options (fluoride or acid).
-
Can facilitate SₙAr reactions on the azaindole core.[11]
-
-
Disadvantages :
-
Deprotection with acid can be difficult to control and may lead to side products.[12]
-
Higher cost of the protecting group reagent (SEM-Cl) compared to Boc₂O or TsCl.
-
Comparative Data Summary
| Feature | Boc (tert-Butoxycarbonyl) | Ts (Tosyl) | SEM (2-(Trimethylsilyl)ethoxymethyl) |
| Protection Conditions | Boc₂O, DMAP or NaH, THF/DCM | TsCl, NaH, DMF/THF | SEM-Cl, NaH, DMF/THF |
| Electronic Effect | Electron-withdrawing | Strongly Electron-withdrawing | Near Neutral / Activating for SₙAr |
| Stability: Acid | Labile | Very Stable | Labile (strong acid) / Stable (mild) |
| Stability: Base | Stable | Very Stable | Stable |
| Stability: Organometallics | Stable | Generally Stable | Very Stable |
| Stability: Redox | Stable (H₂/Pd) | Stable (most oxidants), Labile (Na/NH₃) | Stable |
| Deprotection Conditions | TFA, HCl; NaOMe/MeOH[13] | Na/NH₃, Mg/MeOH, Red-Al® | TBAF/THF; TFA[12] |
| Key Advantage | Ease of removal, wide compatibility | Extreme robustness for harsh chemistry | Orthogonal deprotection, organometallic stability |
| Key Disadvantage | Acid lability | Harsh deprotection conditions | Potential for side products during acid deprotection[12] |
Strategic Selection and Orthogonal Protection
The choice of protecting group is dictated by the planned synthetic sequence. A decision tree can guide this process.
Caption: Decision tree for selecting an N-protecting group.
Orthogonality in Practice : Imagine a synthetic target where 6-bromo-7-azaindole is functionalized with a side chain containing a tert-butyldimethylsilyl (TBDMS)-protected alcohol. The goal is to first perform a Suzuki coupling at the C6-Br position and then selectively deprotect the alcohol for further reaction, leaving the azaindole nitrogen protected.
In this scenario, using a Boc group on the azaindole is an ideal orthogonal strategy.[4][14] The TBDMS ether is stable to the acidic conditions (TFA) required to remove the Boc group, and the Boc group is stable to the fluoride-based conditions (TBAF) needed to remove the TBDMS group. This allows for the selective removal of either group in any order, providing maximum synthetic flexibility. Using a SEM group would not be orthogonal in this case, as both SEM and TBDMS are cleaved by fluoride.
Detailed Experimental Protocols
Note : These protocols are generalized and may require optimization based on specific substrate and laboratory conditions. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Boc-Protection of 6-Bromo-7-azaindole
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of 6-bromo-7-azaindole (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until completion.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 1-Boc-6-bromo-7-azaindole.
Protocol 2: Acid-Mediated Deprotection of 1-Boc-6-bromo-7-azaindole
-
Dissolve 1-Boc-6-bromo-7-azaindole (1.0 eq.) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at room temperature.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated aqueous NaHCO₃ solution.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 6-bromo-7-azaindole.
Protocol 3: Ts-Protection of 6-Bromo-7-azaindole
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 6-bromo-7-azaindole (1.0 eq.) in anhydrous DMF.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify by flash column chromatography to afford 1-Ts-6-bromo-7-azaindole.
Protocol 4: Reductive Deprotection of 1-Ts-6-bromo-7-azaindole
-
In a flask equipped with a dry ice condenser, add anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add liquid ammonia until the desired volume is reached.
-
Add small pieces of sodium metal (3-5 eq.) until a persistent blue color is obtained.
-
Add a solution of 1-Ts-6-bromo-7-azaindole (1.0 eq.) in a minimal amount of anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the careful addition of solid NH₄Cl until the blue color disappears.
-
Allow the ammonia to evaporate, then add water and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify as needed. Note : This method is reductive and may affect other functional groups, including the C-Br bond.
Protocol 5: SEM-Protection of 6-Bromo-7-azaindole
-
Follow the procedure for Ts-protection (Protocol 3), substituting p-toluenesulfonyl chloride with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq.).
-
The reaction is typically faster, monitor by TLC after 2-4 hours.
-
Workup and purify as described in Protocol 3 to yield 1-SEM-6-bromo-7-azaindole.
Protocol 6: Fluoride-Mediated Deprotection of 1-SEM-6-bromo-7-azaindole
-
Dissolve 1-SEM-6-bromo-7-azaindole (1.0 eq.) in anhydrous THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5-2.0 eq.).
-
Heat the reaction mixture to 60-70 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify by flash column chromatography to yield 6-bromo-7-azaindole.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mdpi.org [mdpi.org]
- 3. sciforum.net [sciforum.net]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Buy 1-Boc-3-[(dimethylamino)methyl]-7-azaindole | 144657-65-8 [smolecule.com]
- 9. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
A Comparative Guide to the Synthetic Strategies for Substituted 7-Azaindoles
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structure, which is bioisosteric to indole, features a unique combination of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. This arrangement allows the two nitrogen atoms to act as efficient hydrogen bond donors and acceptors, enhancing binding affinity to biological targets and improving physicochemical properties.[1] Consequently, 7-azaindole derivatives have been integral to the development of therapeutics for a wide range of diseases.[2][3]
However, the synthesis of this valuable scaffold is not without its challenges. The electron-deficient nature of the pyridine ring can deactivate starting materials, leading to low yields and requiring harsh reaction conditions in classical synthetic approaches.[1] This guide provides a comparative analysis of both classical and modern synthetic routes to substituted 7-azaindoles, offering field-proven insights into the causality behind experimental choices and providing detailed protocols for key methodologies.
Classical Approaches: Foundational but Demanding
Traditional methods for constructing the 7-azaindole core, such as the Fischer, Madelung, and Hemetsberger syntheses, laid the groundwork for indole chemistry but often struggle when applied to their aza-analogs due to the vigorous conditions required.
The Fischer Indole Synthesis
The Fischer synthesis is a cornerstone of indole chemistry, involving the acid-catalyzed cyclization of an arylhydrazone.[4][5] For 7-azaindoles, this translates to the cyclization of 2-pyridylhydrazones, typically using a strong acid catalyst like polyphosphoric acid (PPA).[6]
Causality of Experimental Choice: The reaction proceeds by forming the phenylhydrazone, which tautomerizes to an enehydrazine intermediate. A strong acid is crucial to protonate the enehydrazine, initiating a[2][2]-sigmatropic rearrangement, which is the key bond-forming step.[4] PPA serves as both the catalyst and a dehydrating agent at the high temperatures required to drive the reaction to completion. The primary limitation of this route is the harsh, often high-temperature acidic conditions, which can limit the scope of compatible functional groups and lead to low yields, particularly with electron-deficient pyridylhydrazones.[6]
Representative Experimental Protocol: Fischer Synthesis of 2,3-Disubstituted 7-Azaindoles [6]
-
Hydrazone Formation: 2-Pyridylhydrazine (1.0 eq) and the desired ketone (e.g., diethyl ketone, 1.1 eq) are dissolved in ethanol. A catalytic amount of acetic acid is added, and the mixture is refluxed for 2-4 hours. The solvent is then removed under reduced pressure to yield the crude 2-pyridylhydrazone, which can be used directly in the next step.
-
Cyclization: The crude hydrazone is added portion-wise to polyphosphoric acid (10-fold excess by weight) preheated to 120-140°C.
-
Reaction & Workup: The mixture is stirred at this temperature for 15-30 minutes. After cooling, the reaction is quenched by carefully pouring it onto crushed ice and neutralizing with a strong base (e.g., concentrated NaOH or NH4OH) to a pH of 8-9.
-
Extraction & Purification: The resulting precipitate is filtered, or the aqueous solution is extracted with an organic solvent (e.g., ethyl acetate or chloroform). The combined organic layers are dried over Na2SO4, filtered, and concentrated. The crude product is then purified by column chromatography to afford the 2,3-disubstituted 7-azaindole.
Hemetsberger-Knittel Synthesis
This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester.[7][8] When applied to pyridine derivatives, it provides a viable route to substituted 7-azaindoles. A key insight is that the synthesis of azaindoles via this route often requires shorter reaction times and higher temperatures than their indole counterparts, with yields generally being favorable.[9][10]
Mechanism Insight: The reaction is postulated to proceed through a nitrene intermediate, which is generated from the thermal decomposition of the azide.[7] This highly reactive nitrene then undergoes intramolecular cyclization onto the adjacent aromatic ring to form the pyrrole portion of the azaindole.
Madelung and Bischler-Möhlau Syntheses
-
Madelung Synthesis: This reaction creates the indole ring via an intramolecular cyclization of an N-phenylamide at very high temperatures using a strong base.[11][12] Its application to N-(pyridin-2-yl)amides is limited due to the extreme conditions (200-400 °C) and the need for a strong base, which can lead to side reactions and decomposition.[11][13]
-
Bischler-Möhlau Synthesis: This route forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline.[14][15] While historically significant, the harsh conditions have limited its widespread use.[14] However, modern adaptations using microwave irradiation have been shown to provide milder reaction conditions.[15]
Modern Routes: The Era of Transition-Metal Catalysis
The limitations of classical methods have driven the development of more efficient and versatile synthetic strategies, largely dominated by transition-metal catalysis. These methods offer milder conditions, broader functional group tolerance, and superior regioselectivity.
Palladium-Catalyzed Cross-Coupling and Cyclization
This is arguably the most powerful and flexible strategy for synthesizing substituted 7-azaindoles. The general approach involves a two-step sequence: a palladium-catalyzed cross-coupling reaction to build a key intermediate, followed by an intramolecular cyclization to form the pyrrole ring.
A. Sonogashira Coupling / C-N Cyclization: This is a highly efficient and widely used pathway.[16] It begins with the Sonogashira coupling of a 2-amino-3-halopyridine (typically 3-iodopyridine) with a terminal alkyne. The resulting 2-amino-3-(alkynyl)pyridine intermediate is then cyclized under basic conditions to yield the 2-substituted 7-azaindole.[16]
Causality of Experimental Choice: The Sonogashira coupling is exceptionally reliable for forming C-C bonds between sp- and sp2-hybridized carbons. The subsequent base-mediated 5-endo-dig cyclization is facilitated by the nucleophilic attack of the amino group onto the alkyne. The use of 18-crown-6 has been shown to be crucial in some cases, likely by sequestering the potassium cation of the base (KOtBu), thereby increasing the nucleophilicity of the tert-butoxide anion and promoting the cyclization under milder conditions (65°C).[16] This approach avoids the need for protecting groups and is highly scalable.[16]
Workflow: Sonogashira Coupling and Cyclization
Caption: Pd-catalyzed Sonogashira/cyclization workflow.
Representative Experimental Protocol: Two-Step Synthesis of 2-Substituted 7-Azaindoles [16]
-
Sonogashira Coupling: To a solution of 2-amino-3-iodopyridine (1.0 eq) in a suitable solvent like DMF or Et3N, add the terminal alkyne (1.2 eq), Pd(PPh3)2Cl2 (0.02 eq), and CuI (0.04 eq). The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 60°C) until completion (monitored by TLC). The mixture is then quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to yield the 2-amino-3-(alkynyl)pyridine intermediate.
-
C-N Cyclization: The crude intermediate is dissolved in toluene. Potassium tert-butoxide (KOtBu, 1.5 eq) and 18-crown-6 (0.1 eq) are added. The mixture is heated to 65°C and stirred for 1-3 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic phase is dried over Na2SO4, concentrated, and the residue is purified by column chromatography to give the final 2-substituted 7-azaindole.
B. Buchwald-Hartwig Amination: This reaction is primarily used for the functionalization of a pre-formed halo-7-azaindole core, enabling the introduction of various amino substituents.[3] The development of specialized biarylphosphine ligands (e.g., RuPhos, DavePhos) and palladium precatalysts has been critical for achieving high yields and selectivity, even with unprotected azaindole N-H bonds.[17]
Rhodium-Catalyzed C-H Activation and Annulation
A more recent and highly efficient strategy involves the Rh(III)-catalyzed C-H activation and annulative coupling of aminopyridines with alkynes.[1] This method constructs the 7-azaindole scaffold in a single step from readily available starting materials.
Mechanism Insight: The proposed mechanism involves the coordination of a Lewis acid (like a silver salt) to the pyridyl nitrogen, which attenuates the Lewis basicity of the aminopyridine and facilitates a regioselective C-H activation at the C2 position of the pyridine ring by the Rh(III) catalyst.[18] This forms a six-membered rhodacycle intermediate. Subsequent alkyne insertion, rearrangement to a more stable intermediate, and reductive elimination produces the C-N bond of the 7-azaindole product.[1]
Pathway: Rh-Catalyzed C-H Activation/Annulation
Caption: Rh(III)-catalyzed annulation of aminopyridines.
Iron-Catalyzed Cyclization
In a push towards more sustainable chemistry, iron-catalyzed methods have emerged. An efficient synthesis of 7-azaindoles from o-haloaminopyridines and terminal alkynes has been developed using an iron(III) acetylacetonate (Fe(acac)3) catalyst under microwave irradiation.[19] This approach offers the benefits of using an inexpensive, earth-abundant metal catalyst combined with the rapid heating and improved yields often associated with microwave-assisted synthesis.[19]
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends heavily on the desired substitution pattern, available starting materials, and tolerance for specific reaction conditions.
| Synthetic Route | Starting Materials | Conditions | Yields | Key Advantages | Key Disadvantages |
| Fischer Synthesis | 2-Pyridylhydrazones, Ketones/Aldehydes | Harsh (High temp, strong acid like PPA) | Variable (38-94%)[6] | Well-established, good for specific 2,3-disubstitution | Harsh conditions, limited functional group tolerance, potential for low yields.[1] |
| Hemetsberger-Knittel | 3-(Pyridyl)-2-azido-propenoic esters | Thermal (High temp) | Good (>70%)[7][9] | Good yields, offers access to indole-2-carboxylates | Starting material can be unstable and difficult to synthesize.[7] |
| Pd-Sonogashira/Cyclization | 2-Amino-3-halopyridines, Alkynes | Mild to moderate (RT to 65-80°C) | Excellent[16] | High yields, broad substrate scope, scalable, mild conditions, no protecting groups needed.[16] | Two-step process, requires pre-functionalized pyridine. |
| Rh-C-H Activation | Aminopyridines, Alkynes | Moderate (e.g., 100°C) | Good to Excellent[1] | One-pot reaction, high regioselectivity, atom economical | Requires more expensive Rh catalyst, may need Lewis acid co-catalyst. |
| Fe-Catalyzed Cyclization | o-Haloaminopyridines, Alkynes | Moderate (Microwave, 130°C) | Good[19] | Uses inexpensive, sustainable iron catalyst; rapid reaction times | Requires microwave reactor, may have substrate limitations. |
| Chichibabin Cyclization | Picolines, Nitriles | Low Temperature (-40°C), Strong Base (LDA) | Good (~80%)[2] | One-pot synthesis | Requires stoichiometric strong base, complex reaction mechanism with side products.[2] |
Conclusion and Future Outlook
The synthesis of substituted 7-azaindoles has evolved significantly from classical, high-temperature methods to sophisticated, mild, and highly efficient transition-metal-catalyzed protocols. Palladium-catalyzed routes, particularly the Sonogashira coupling followed by C-N cyclization, stand out as a robust and versatile strategy for accessing a wide array of 2-substituted 7-azaindoles.[16] For atom economy and step efficiency, newer methods like Rh-catalyzed C-H activation offer a powerful, direct approach to the azaindole core.[1]
The future of 7-azaindole synthesis will likely focus on further expanding the toolkit of C-H functionalization reactions to decorate the core structure at late stages, developing enantioselective methods, and employing more sustainable catalysts based on earth-abundant metals. These advancements will continue to empower researchers and drug development professionals by providing streamlined access to novel and complex 7-azaindole derivatives for the discovery of next-generation therapeutics.
References
- 1. pr.ibs.re.kr [pr.ibs.re.kr]
- 2. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. The Hemetsberger-Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 12. Madelung synthesis of indole [quimicaorganica.org]
- 13. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 14. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 15. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 16. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Evaluating Off-Target Effects of 1-Benzoyl-6-bromo-7-azaindole Analogs
Introduction: The Double-Edged Sword of Kinase Inhibition
The 7-azaindole scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the design of potent kinase inhibitors.[1] Analogs of 1-Benzoyl-6-bromo-7-azaindole are frequently investigated as inhibitors of key signaling kinases, such as the p38 MAP kinase, which plays a central role in inflammatory processes.[2][3] While achieving high on-target potency is a primary goal, the true challenge lies in navigating the vast and highly conserved landscape of the human kinome.[4][5]
Off-target interactions, where a drug binds to unintended proteins, are a primary cause of adverse effects and clinical trial failures.[6][7][8] These unintended interactions can undermine a drug's efficacy and lead to unpredictable toxicities.[6][9] Therefore, a rigorous and multi-faceted evaluation of off-target effects is not merely a regulatory hurdle but a fundamental component of rational drug design. This guide provides an in-depth comparison of methodologies to comprehensively profile the selectivity of this compound analogs, ensuring a thorough understanding of their biological activity beyond the intended target.
The Kinome: A Landscape Rife with Off-Target Potential
The human genome encodes over 500 protein kinases, collectively known as the kinome.[10] These enzymes share a structurally conserved ATP-binding pocket, the very site most small-molecule inhibitors are designed to target. This homology is the primary reason that kinase inhibitors often exhibit polypharmacology, binding to multiple kinases.[11] Understanding this landscape is the first step in designing experiments to assess selectivity.
Caption: On-target vs. Off-target kinase binding.
Part 1: Foundational Assessment with In Vitro Kinome Profiling
The initial and most crucial step in evaluating selectivity is to screen the compound against a large, representative panel of purified kinases. This provides a broad, quantitative overview of a compound's interaction profile across the kinome.
Causality: By directly measuring binding or inhibitory activity against hundreds of kinases in a controlled, cell-free environment, we can identify potential off-targets early. This allows for the prioritization of compounds with the cleanest profiles and informs the design of subsequent, more complex cellular assays.[11][12]
Key Methodology: Competition Binding Assays (e.g., KINOMEscan™)
One of the gold-standard techniques is an active site-directed competition binding assay.[13] This method quantitatively measures the interaction between a test compound and a panel of DNA-tagged kinases. The principle relies on the compound competing with an immobilized, active-site-directed ligand. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound.
Caption: High-throughput kinome profiling workflow.
Experimental Protocol: KINOMEscan™ Assay
Objective: To quantify the binding affinity of this compound analogs against a panel of human kinases.
Materials:
-
Test Compounds (Analog A, Analog B) dissolved in 100% DMSO.
-
DNA-tagged kinase panel.
-
Ligand-coated magnetic beads.
-
Assay buffer.
-
Multi-well plates.
-
qPCR reagents.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. A final assay concentration of 1-10 µM is common for initial screening.[13]
-
Reaction Setup: In a multi-well plate, combine the DNA-tagged kinase, ligand-coated beads, and the test compound in the assay buffer.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding interactions to reach equilibrium.[13]
-
Washing: Wash the beads to remove any kinase that has not bound to the immobilized ligand.
-
Quantification: Elute the bound kinase and quantify the amount using qPCR of the DNA tag.
-
Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a DMSO control. Results are typically expressed as percent inhibition.
Comparative Data: Analog A vs. Analog B
| Kinase Target | Analog A (% Inhibition @ 1µM) | Analog B (% Inhibition @ 1µM) | Comments |
| p38α (Primary Target) | 98% | 95% | Both analogs are potent inhibitors of the intended target. |
| p38β | 85% | 75% | Analog A shows slightly less isoform selectivity. |
| JNK1 | 25% | 5% | Analog B is significantly more selective against JNK1. |
| CDK2 | 65% | 15% | Significant Off-Target: Analog A strongly inhibits CDK2. |
| DYRK1A | 70% | 68% | Both analogs show potent inhibition of DYRK1A, a known off-target for azaindoles.[1] |
| VEGFR2 | 10% | 8% | Both analogs show weak inhibition. |
Interpretation: While both analogs are potent p38α inhibitors, Analog A demonstrates a significant liability with strong inhibition of CDK2. This off-target activity could lead to unintended effects on cell cycle regulation. Analog B, with its cleaner profile, would be prioritized for further development.
Part 2: Verifying Target Engagement in a Cellular Context
Biochemical assays are invaluable, but they don't tell the whole story. It is essential to confirm that a compound engages its target within the complex environment of a living cell.[14] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for this purpose.
Causality: CETSA directly measures drug-target interaction in a physiological setting.[15] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[16] A positive thermal shift provides strong evidence of target engagement and can be used to rank compounds based on their cellular potency.
Key Methodology: Cellular Thermal Shift Assay (CETSA®)
In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. Unbound proteins denature and aggregate at elevated temperatures, while ligand-bound proteins remain soluble.[17] The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blot.
Caption: CETSA workflow for verifying target engagement.
Experimental Protocol: Western Blot-Based CETSA
Objective: To determine if Analog B engages with its intended target (p38α) and its potential off-target (DYRK1A) in intact cells.
Materials:
-
Cell line expressing p38α and DYRK1A (e.g., HEK293).
-
Analog B.
-
DMSO (vehicle control).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Primary antibodies for p38α and DYRK1A.
-
Secondary antibody (e.g., HRP-conjugated).
-
Chemiluminescence substrate.
Procedure:
-
Cell Treatment: Treat cells with either Analog B (e.g., 10 µM) or DMSO for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[16]
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated aggregates (pellet) by high-speed centrifugation.
-
Western Blot: Collect the supernatant and analyze the protein levels of p38α and DYRK1A using standard Western blot procedures.
-
Data Analysis: Quantify band intensities and plot the fraction of soluble protein versus temperature to generate a melt curve. The difference in the melting temperature (Tagg) between the compound-treated and vehicle-treated samples is the thermal shift (ΔTagg).
Comparative Data: Cellular Target Engagement of Analog B
| Protein Target | Treatment | Apparent Tagg (°C) | Thermal Shift (ΔTagg) | Interpretation |
| p38α | DMSO | 52.1°C | - | Baseline melting temperature. |
| Analog B | 58.6°C | +6.5°C | Strong engagement of the primary target. | |
| DYRK1A | DMSO | 55.4°C | - | Baseline melting temperature. |
| Analog B | 60.2°C | +4.8°C | Confirmed engagement of the off-target. | |
| GAPDH (Control) | DMSO | 65.0°C | - | Non-target control protein. |
| Analog B | 65.1°C | +0.1°C | No stabilization, indicating specific binding. |
Interpretation: The CETSA data confirms that Analog B enters the cell and binds to both its intended target, p38α, and the off-target kinase DYRK1A, as predicted by the kinome screen. The significant thermal shift for both proteins validates the in vitro data and highlights the importance of considering the functional consequences of this dual engagement.
Part 3: Unbiased Assessment with Phenotypic Screening
While target-based assays are essential, they are inherently biased toward known interactions. Phenotypic screening offers a complementary, unbiased approach to uncover the functional consequences of a compound's activity, including those caused by unknown off-targets.[18][19]
Causality: Instead of asking "Does my compound hit kinase X?", phenotypic screening asks "What does my compound do to the cell?".[18] By observing changes in cell morphology, viability, or other observable traits, we can identify compounds with desired effects or unexpected toxicities, regardless of the molecular target. This is particularly useful for discovering novel mechanisms of action or flagging potential safety liabilities.[20]
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p38 MAP kinase inhibitors as anti inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiling the kinome for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. kinaselogistics.com [kinaselogistics.com]
- 13. benchchem.com [benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. benchchem.com [benchchem.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 19. Phenotypic Versus Target-Based Screening for Drug Discovery | Technology Networks [technologynetworks.com]
- 20. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1-Benzoyl-6-bromo-7-azaindole: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a compound extends beyond its synthesis and application to its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Benzoyl-6-bromo-7-azaindole, a halogenated heterocyclic compound. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture, ensuring the protection of laboratory personnel and the environment.
Part 1: Immediate Safety and Hazard Assessment
Before initiating any disposal-related activities, a thorough understanding of the potential hazards is paramount. Based on data from structurally similar compounds, such as bromo-7-azaindole derivatives, this compound should be handled as a substance that can cause skin irritation, serious eye damage, and respiratory irritation.[1][2][3][7][8]
Core Safety Principles:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses or goggles.[1][7][9]
-
Ventilation: All handling and preparation for disposal should occur in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent like vermiculite or sand. The contaminated absorbent must then be treated as hazardous waste and disposed of accordingly.[10][11]
Part 2: Waste Characterization and Segregation
Proper waste segregation is the most critical step in ensuring safe and compliant disposal. Misclassification can lead to dangerous chemical reactions and non-compliance with federal and local regulations.[6][9]
This compound falls into the category of halogenated organic waste .[12][13] This classification is due to the presence of the bromine atom. Halogenated wastes must be kept separate from non-halogenated organic wastes because they require different disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts like dioxins and furans.[14]
Waste Segregation Workflow:
The following diagram illustrates the decision-making process for segregating waste containing this compound.
Caption: Decision workflow for segregating this compound waste.
Part 3: Step-by-Step Disposal Protocol
This protocol provides a clear, actionable workflow for the collection and disposal of this compound waste.
Materials Required:
-
Designated hazardous waste container (solid or liquid, as appropriate)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE)
-
Chemical fume hood
Procedure:
-
Container Selection:
-
For solid waste (e.g., residual compound, contaminated filter paper, weigh boats, gloves), use a designated, sealable container for solid halogenated organic waste.[6][9]
-
For liquid waste (e.g., solutions in organic solvents), use a compatible, leak-proof container with a screw cap, designated for liquid halogenated organic waste.[15]
-
-
Labeling:
-
Immediately label the waste container with a hazardous waste tag.[6][16]
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An approximate concentration and the solvent if in a solution
-
The date the waste was first added to the container
-
The responsible researcher's name and contact information
-
-
-
Waste Collection:
-
Solid Waste: Carefully place all contaminated solid materials into the designated solid waste container. Minimize the generation of dust.
-
Liquid Waste: Pour liquid waste into the designated liquid waste container. Do not mix incompatible waste streams.[10][16] Keep the container closed except when adding waste.[6][16]
-
Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The rinseate must be collected and disposed of as hazardous liquid waste.[10] After rinsing, deface the label on the empty container before disposing of it in regular laboratory glass waste, if permitted by your institution.
-
-
Storage and Final Disposal:
-
Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.[6]
-
Ensure secondary containment is used for liquid waste containers to mitigate spills.[16]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and final disposal.[10] The primary method of disposal for this type of waste is incineration at a permitted facility.[9][14][17]
-
Never dispose of this compound or its containers in the regular trash or down the drain.[10][16]
-
Quantitative Data Summary:
| Parameter | Guideline | Rationale |
| Waste Category | Halogenated Organic Waste | Presence of bromine in the chemical structure. |
| Container Type | Chemically compatible, sealed | To prevent leaks and exposure.[6][9] |
| Primary Disposal Method | Incineration | To ensure complete destruction and prevent the formation of toxic byproducts.[14] |
| Regulatory Oversight | EPA (RCRA), OSHA | Federal laws governing hazardous waste management and laboratory safety.[4][18][19] |
Part 4: Causality and Trustworthiness
The protocols described are designed as a self-validating system rooted in established chemical safety principles. The segregation of halogenated from non-halogenated waste is not arbitrary; it is a critical step to ensure that the final disposal method—incineration—is effective and does not inadvertently create more hazardous compounds. By adhering to these procedures, researchers contribute to a cycle of safety and compliance that protects both individuals and the wider community. Your institution's Chemical Hygiene Plan, mandated by OSHA, should provide further specific guidance.[5][20]
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.dk [fishersci.dk]
- 3. aksci.com [aksci.com]
- 4. nationalacademies.org [nationalacademies.org]
- 5. osha.gov [osha.gov]
- 6. epa.gov [epa.gov]
- 7. echemi.com [echemi.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. usbioclean.com [usbioclean.com]
- 10. benchchem.com [benchchem.com]
- 11. docs.gato.txst.edu [docs.gato.txst.edu]
- 12. uakron.edu [uakron.edu]
- 13. bucknell.edu [bucknell.edu]
- 14. researchgate.net [researchgate.net]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. epa.gov [epa.gov]
- 20. md.rcm.upr.edu [md.rcm.upr.edu]
Comprehensive Safety and Handling Guide for 1-Benzoyl-6-bromo-7-azaindole
This guide provides essential safety protocols and operational procedures for the handling and disposal of 1-Benzoyl-6-bromo-7-azaindole. As a valued professional in research and drug development, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment: A Synthesis of Structural Toxicology
This compound is a compound with multiple reactive sites. The 7-azaindole core is a common scaffold in medicinal chemistry. The presence of a bromine atom on the aromatic ring and a benzoyl group on the indole nitrogen introduces specific potential hazards.
-
Brominated Aromatic Core : Halogenated aromatic compounds can exhibit varying degrees of toxicity, including irritation to the skin, eyes, and respiratory tract.[1] Some brominated compounds are known to be persistent in the environment. Therefore, minimizing exposure and ensuring proper disposal are critical.
-
N-Benzoyl Group : Acylating agents, such as the related benzoyl chloride, can be corrosive and irritants.[2] While the benzoyl group in this molecule is already part of an amide linkage, caution is warranted, particularly during reactions or under conditions where the compound might degrade.
-
Azaindole Moiety : Safety data for various bromo-7-azaindole derivatives consistently indicate risks of skin irritation, serious eye damage, and respiratory irritation.[3][4][5] Some are also classified as toxic if swallowed.[3][4]
Based on this analysis, this compound should be handled as a substance that is potentially toxic if ingested, a skin and respiratory irritant, and capable of causing serious eye damage.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential. The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes. The following table outlines specific PPE recommendations for various laboratory operations.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Not generally required |
| Weighing & Aliquoting (Solid) | Chemical splash goggles | Double-gloving with nitrile gloves | Standard lab coat | Recommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved respirator for organic vapors/particulates is advised. |
| Solution Preparation & Transfers | Chemical splash goggles and a face shield | Nitrile gloves (consider thicker, chemical-resistant gloves for larger volumes) | Chemical-resistant apron over a lab coat | All manipulations should be performed in a certified chemical fume hood. |
| Running Reactions | Chemical splash goggles and a face shield | Chemical-resistant gloves (e.g., neoprene or butyl rubber) with appropriate breakthrough times for the solvents used | Flame-resistant lab coat, especially if flammable solvents are present | All reactions must be conducted within a chemical fume hood. |
| Waste Disposal | Chemical splash goggles | Chemical-resistant gloves | Chemical-resistant apron over a lab coat | Operations should be conducted in a well-ventilated area, preferably a fume hood. |
Operational Plan: From Receipt to Reaction
A systematic workflow is crucial for minimizing exposure and ensuring experimental integrity.
Receiving and Storage
-
Verification : Upon receipt, ensure the container is intact and properly labeled.
-
Storage : Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6] The container should be tightly sealed.
Weighing and Solution Preparation
This phase presents the highest risk of aerosolization and exposure.
Step-by-Step Protocol:
-
Prepare the Work Area : Ensure a certified chemical fume hood is operational. The work surface should be clean and uncluttered.
-
Don PPE : Wear the appropriate PPE as outlined in the table above (goggles, double gloves, lab coat).
-
Weighing : Carefully weigh the desired amount of the solid compound in the fume hood. Use anti-static weighing paper or a weighing boat.
-
Dissolution : Add the solvent to the vessel containing the weighed solid. Use a magnetic stirrer for efficient dissolution. Keep the container covered as much as possible.
-
Transfer : Use appropriate tools like pipettes or cannulas for transferring the solution to the reaction vessel, all within the fume hood.
Reaction and Work-up
-
Containment : All reactions involving this compound must be conducted in a chemical fume hood.
-
Monitoring : Regularly check the reaction setup for any leaks or abnormalities.
-
Quenching and Extraction : Perform all quenching and extraction steps within the fume hood. Be mindful of potential pressure build-up.
Disposal Plan: Responsible Management of Halogenated Waste
Proper segregation and disposal of chemical waste are legally mandated and environmentally critical.
-
Waste Segregation : Halogenated organic waste must be collected separately from non-halogenated waste.[1] This is because halogenated compounds require specific incineration processes to prevent the release of toxic byproducts.
-
Labeling : The waste container must be clearly labeled as "Halogenated Organic Waste" and list the chemical constituents.
-
Container : Use a designated, properly sealed, and compatible waste container.
-
Procedure :
-
Collect all waste containing this compound, including mother liquors and solvent rinses, in the designated halogenated waste container.
-
Do not mix with incompatible waste streams like strong acids or bases.
-
Follow your institution's specific guidelines for hazardous waste pickup and disposal.
-
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
-
Spill : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated halogenated waste container. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
